Stg-001
説明
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
特性
分子式 |
C14H10F6N2O2 |
|---|---|
分子量 |
352.23 g/mol |
IUPAC名 |
3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-1-3-22(21-11)4-2-12(23)24/h1,3,5-7H,2,4H2,(H,23,24) |
InChIキー |
WSFKMLQSYRCAQE-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Inhibition of Retinol-Binding Protein 4: A Novel Strategy for Retinal Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is a specific transport protein for retinol (B82714) (vitamin A) in the blood, playing a crucial role in delivering retinol to various tissues, including the retina. While essential for the visual cycle, elevated levels of RBP4 have been implicated in the pathogenesis of several retinal diseases, most notably diabetic retinopathy (DR) and age-related macular degeneration (AMD). Emerging evidence suggests that RBP4 can exert pro-inflammatory and neurodegenerative effects on the retina, independent of its retinol-carrying function. This has led to the exploration of RBP4 inhibition as a promising therapeutic strategy for retinal protection. This technical guide provides a comprehensive overview of the role of RBP4 in retinal pathophysiology, the mechanisms of RBP4 inhibition, and the experimental methodologies used to investigate its therapeutic potential.
The Pathogenic Role of RBP4 in the Retina
Elevated systemic and local RBP4 levels are associated with retinal pathologies. In diabetic retinopathy, increased serum RBP4 is correlated with disease severity.[1][2] RBP4 induces a pro-inflammatory cascade in retinal endothelial cells, contributing to the breakdown of the blood-retinal barrier and vascular leakage, key hallmarks of DR. Furthermore, RBP4 has been shown to promote retinal neurodegeneration. Transgenic mice overexpressing RBP4 exhibit progressive retinal degeneration, including thinning of the outer and inner nuclear layers and reduced retinal function.[3]
Pro-inflammatory Signaling Pathways
RBP4 triggers inflammation in human retinal capillary endothelial cells (HRCECs) through mechanisms that are independent of retinol and its canonical receptor, STRA6.[1][4] Two key signaling pathways have been identified:
-
Toll-Like Receptor 4 (TLR4) Dependent Pathway: RBP4 acts as a ligand for TLR4, a key pattern recognition receptor of the innate immune system.[5][6] Activation of TLR4 by RBP4 initiates a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs), leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5] NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory molecules, including:
-
Adhesion molecules: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which facilitate leukocyte adhesion to the endothelium.[1][7]
-
Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1), which recruits inflammatory cells.[1][7]
-
Cytokines: Interleukin-6 (IL-6), a pleiotropic pro-inflammatory cytokine.[1][7]
-
-
NADPH Oxidase-Mediated Oxidative Stress: RBP4 can also induce inflammation by activating NADPH oxidase in endothelial cells.[1][4] This enzyme complex generates reactive oxygen species (ROS), leading to oxidative stress. ROS can then activate NF-κB, further amplifying the inflammatory response.[1]
Therapeutic Strategies: RBP4 Inhibition
Given the pathogenic role of RBP4, its inhibition has emerged as a viable therapeutic approach for retinal diseases. The primary strategies for RBP4 inhibition involve the use of small molecule antagonists that interfere with its function.
Mechanisms of RBP4 Antagonists
RBP4 antagonists primarily work by disrupting the interaction between RBP4 and transthyretin (TTR), a protein that binds to the RBP4-retinol complex in the circulation.[8] This complex is crucial for preventing the renal filtration of the much smaller RBP4 molecule.[8] By displacing retinol from its binding pocket on RBP4, these antagonists prevent the formation of the RBP4-TTR complex, leading to the rapid clearance of RBP4 from the bloodstream via the kidneys.[3] This, in turn, reduces the amount of RBP4 available to exert its pro-inflammatory effects in the retina.
Several RBP4 antagonists have been developed and are in various stages of preclinical and clinical investigation:
-
Fenretinide (4-HPR): A synthetic retinoid that competes with retinol for binding to RBP4.[3] While it has shown efficacy in reducing RBP4 levels, its retinoid nature raises concerns about potential side effects related to vitamin A metabolism.[9]
-
A1120: A non-retinoid RBP4 antagonist that has demonstrated the ability to lower serum RBP4 and reduce the accumulation of cytotoxic bisretinoids in animal models of retinal degeneration.[10]
-
Tinlarebant (LBS-008): An oral RBP4 antagonist currently in clinical trials for Stargardt disease and geographic atrophy.[11][12] It works by reducing the delivery of retinol to the eye, thereby decreasing the formation of toxic bisretinoids.[12]
-
BPN-14136: Another non-retinoid RBP4 antagonist that has shown promise in preclinical studies for its ability to inhibit bisretinoid synthesis and normalize the complement system in the retina.[13][14]
Quantitative Data on RBP4 Inhibition and Retinal Protection
The following tables summarize the quantitative effects of RBP4 modulation on various aspects of retinal health, as reported in preclinical and clinical studies.
Table 1: Effects of RBP4 Overexpression on Retinal Function and Structure
| Parameter | Animal Model | Age | Effect of RBP4 Overexpression | Reference |
| Scotopic a-wave amplitude | RBP4-Tg Mice | 3-9 months | ~33% reduction | [3] |
| Scotopic b-wave amplitude | RBP4-Tg Mice | 3 months | 20-30% reduction | [3] |
| Scotopic b-wave amplitude | RBP4-Tg Mice | 9 months | 50-70% reduction | [3] |
| Photopic b-wave amplitude | RBP4-Tg Mice | 3 months | 20-30% reduction | [3] |
| Photopic b-wave amplitude | RBP4-Tg Mice | 9 months | 50-70% reduction | [3] |
| Outer Nuclear Layer (ONL) Thickness | RBP4-Tg Mice | - | Significant thinning | [3] |
| Inner Nuclear Layer (INL) Thickness | RBP4-Tg Mice | - | Significant thinning (more pronounced than ONL) | [3] |
Table 2: Effects of RBP4 Inhibition on Retinal Parameters
| RBP4 Inhibitor | Animal/Clinical Model | Parameter | Quantitative Effect | Reference |
| A1120 | RBP4-Tg Mice | Serum RBP4 | Levels lowered to wild-type | [15] |
| A1120 | Abca4-/- Mice | Serum RBP4 | 75% reduction | [10] |
| A1120 | Abca4-/- Mice | Lipofuscin Bisretinoids | Significant reduction | [10] |
| CU507 (RBP4 antagonist) | STZ-induced Diabetic Mice | Retinal Vascular Leakage | Significantly attenuated | [16] |
| Fenretinide | Dry AMD Patients | Choroidal Neovascularization | Reduction in incidence | |
| Tinlarebant | Stargardt Disease Patients | Retinal Lesion Growth Rate | 36% reduction |
Table 3: RBP4-Induced Pro-inflammatory Molecule Expression in HRCECs
| Pro-inflammatory Molecule | RBP4 Concentration | Fold Increase (mRNA) | Fold Increase (Protein) | Reference |
| VCAM-1 | 100 µg/ml | ~18-fold | ~400-fold (soluble) | |
| ICAM-1 | 100 µg/ml | ~4-fold | ~3-fold (soluble) | |
| E-selectin | 100 µg/ml | ~12-fold | ~30-fold (soluble) | |
| MCP-1 | 100 µg/ml | ~6-fold | ~5-fold (secreted) | |
| IL-6 | 100 µg/ml | - | ~3-fold (secreted) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of RBP4 and the efficacy of its inhibitors in retinal protection.
Electroretinography (ERG) in Mouse Models
Purpose: To assess the function of photoreceptors (a-wave) and inner retinal cells (b-wave).
Protocol:
-
Dark Adaptation: Mice are dark-adapted overnight (minimum 2 hours) before scotopic ERG recordings.[5] All procedures are performed under dim red light.
-
Anesthesia and Pupil Dilation: Mice are anesthetized with an appropriate anesthetic (e.g., 2% Isoflurane inhalation or a ketamine/xylazine cocktail).[2][5] One drop of a mydriatic solution (e.g., tropicamide) is applied to each eye to dilate the pupils.[5]
-
Electrode Placement: A ground electrode is placed subcutaneously in the tail, and a reference electrode is placed between the eyes.[2] A drop of ophthalmic lubricant is applied to the cornea before placing a contact lens electrode on each eye.[5]
-
Scotopic ERG: A series of light flashes of increasing intensity are delivered using a Ganzfeld dome. The electrical responses are recorded.
-
Light Adaptation: For photopic ERG, mice are light-adapted for at least 10 minutes at a defined light intensity (e.g., 20 cd·s/m²).[2]
-
Photopic ERG: High-intensity light flashes are presented to elicit cone-driven responses.
-
Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured from the recorded waveforms.[5]
Quantification of Retinal Vascular Leakage using FITC-Dextran
Purpose: To measure the permeability of the blood-retinal barrier.
Protocol:
-
Anesthesia: Mice are anesthetized as described for ERG.
-
FITC-Dextran Injection: A fluorescent tracer, fluorescein (B123965) isothiocyanate (FITC)-conjugated dextran (B179266) of a specific molecular weight (e.g., 70 kDa), is injected intravenously (e.g., via the tail vein).[6]
-
Circulation and Imaging: The tracer is allowed to circulate for a defined period. The retinal vasculature is then imaged using a fundus camera or confocal scanning laser ophthalmoscopy.
-
Quantification:
-
In vivo: The fluorescence intensity inside and outside the blood vessels is measured from the images. The ratio of extravascular to intravascular fluorescence provides a quantitative measure of leakage.
-
Ex vivo: After a defined circulation time, mice are euthanized, and the retinas are dissected. The amount of FITC-dextran that has leaked into the retinal tissue can be quantified by measuring the fluorescence of retinal lysates using a spectrophotometer. The values are typically normalized to the total protein content of the retina.
-
Western Blotting for RBP4 and Inflammatory Markers in Retinal Tissue
Purpose: To detect and quantify the protein levels of RBP4 and inflammatory molecules.
Protocol:
-
Tissue Lysis: Retinas are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-RBP4, anti-VCAM-1, anti-ICAM-1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines in Cell Culture Supernatants
Purpose: To quantify the concentration of secreted cytokines (e.g., IL-6, MCP-1) from cultured retinal cells.
Protocol:
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.
-
Enzyme Conjugate Incubation: The plate is washed again, and an enzyme-linked avidin (B1170675) or streptavidin conjugate (e.g., streptavidin-HRP) is added.
-
Substrate Addition: After a final wash, a chromogenic substrate is added, and the color development is allowed to proceed.
-
Measurement: The reaction is stopped, and the absorbance in each well is measured using an ELISA plate reader at the appropriate wavelength.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis in Eye Cups
Purpose: To separate and quantify different retinoid species (e.g., retinol, retinyl esters, retinaldehyde) in ocular tissues.
Protocol:
-
Tissue Homogenization and Extraction: Eye cups are homogenized in a suitable solvent (e.g., ethanol (B145695) or methanol) to extract the retinoids. The extraction is typically performed under dim light to prevent photoisomerization of the retinoids.
-
Saponification (Optional): To measure total retinol (free and esterified), the extract can be saponified with potassium hydroxide (B78521) to hydrolyze the retinyl esters.
-
Phase Separation: The retinoids are then extracted into an organic solvent (e.g., hexane).
-
Drying and Reconstitution: The organic phase is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the HPLC mobile phase.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).[5][7] The retinoids are separated based on their polarity using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water).[7]
-
Detection: The eluted retinoids are detected by a UV detector at their characteristic absorption maxima (e.g., 325 nm for retinol).[7]
-
Quantification: The concentration of each retinoid is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known amounts of purified retinoid standards.[7]
Measurement of Outer Nuclear Layer (ONL) Thickness
Purpose: To assess photoreceptor survival.
Protocol:
-
Tissue Preparation: Eyes are enucleated, fixed in a suitable fixative (e.g., 4% paraformaldehyde), and embedded in paraffin (B1166041) or resin.
-
Sectioning: Thin sections (e.g., 5 µm) are cut through the optic nerve head.
-
Staining: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the retinal layers.
-
Imaging: The stained sections are imaged using a light microscope.
-
Measurement: The thickness of the ONL, which contains the nuclei of the photoreceptor cells, is measured at defined distances from the optic nerve head using image analysis software.[3] Multiple measurements are taken and averaged for each eye.
Conclusion
The inhibition of RBP4 represents a compelling and innovative therapeutic avenue for the treatment of retinal diseases characterized by inflammation and neurodegeneration. The ability of RBP4 antagonists to reduce pro-inflammatory signaling and protect retinal structure and function has been demonstrated in a growing body of preclinical and clinical research. The detailed methodologies provided in this guide are intended to facilitate further investigation into the role of RBP4 and the development of novel RBP4-targeted therapies for retinal protection. As our understanding of the complex role of RBP4 in the retina continues to evolve, so too will the potential for translating these findings into effective treatments for patients with debilitating eye diseases.
References
- 1. Products of the visual cycle are detected in mice lacking retinol binding protein 4, the only known vitamin A carrier in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large Benefit from Simple Things: High-Dose Vitamin A Improves RBP4-Related Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal Thickness Measurement Obtained with Spectral Domain Optical Coherence Tomography Assisted Optical Biopsy Accurately Correlates with Ex Vivo Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinal Thickness Normative Data in Wild-Type Mice Using Customized Miniature SD-OCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impaired retinal function and vitamin A availability in mice lacking retinol‐binding protein | The EMBO Journal [link.springer.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 16. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
STG-001: A Technical Overview of a Novel Visual Cycle Modulator for Stargardt Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stargardt disease is the most common form of inherited macular degeneration, leading to progressive vision loss in children and young adults.[1][2][3] The disease is primarily caused by mutations in the ABCA4 gene, which result in the accumulation of toxic vitamin A byproducts, known as bisretinoids (e.g., A2E), in the retinal pigment epithelium (RPE).[1][2] STG-001, developed by Stargazer Pharmaceuticals, is an investigational oral therapeutic that acts as an indirect visual cycle modulator.[1][2][3] Its mechanism of action is centered on reducing the systemic levels of retinol-binding protein 4 (RBP4), the primary transporter of vitamin A (retinol) from the liver to the retina.[1][2][3] By lowering plasma RBP4 concentrations, this compound aims to decrease the uptake of retinol (B82714) into the retina, thereby reducing the formation of cytotoxic bisretinoids and potentially slowing the progression of retinal degeneration.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, the visual cycle modulation pathway, and a summary of its clinical development to date. Due to the limited public release of preclinical and clinical data, this guide presents the established scientific principles underlying this compound's development and outlines the standard experimental methodologies used to evaluate such a compound.
The Visual Cycle and Pathophysiology of Stargardt Disease
The visual cycle is a critical enzymatic process that regenerates the visual chromophore, 11-cis-retinal, which is essential for vision. This cycle involves both the photoreceptor cells and the retinal pigment epithelium (RPE). A key component of this process is the transport of all-trans-retinol (vitamin A) from the systemic circulation to the RPE, a step mediated by RBP4.
In Stargardt disease, mutations in the ABCA4 gene lead to a dysfunctional ABCA4 protein. This protein is responsible for clearing all-trans-retinal (B13868) and its derivatives from the photoreceptor outer segments. Its impairment leads to the accumulation of these retinoids, which then form toxic bisretinoid compounds like A2E. A2E accumulation in the RPE is cytotoxic, causing RPE cell death, subsequent photoreceptor degeneration, and progressive central vision loss.
This compound Mechanism of Action: Indirect Visual Cycle Modulation
This compound is an orally administered small molecule that acts as an RBP4 antagonist.[4] By inhibiting RBP4, this compound reduces the amount of retinol transported from the liver to the retina. This "indirect" modulation of the visual cycle is intended to slow down the entire process, thereby reducing the rate of all-trans-retinal formation and, consequently, the accumulation of toxic bisretinoids in individuals with Stargardt disease. This approach does not directly target the mutated ABCA4 protein but rather addresses the upstream supply of the substrate that leads to the toxic buildup.
Preclinical and Clinical Development
This compound has undergone preclinical evaluation and has completed Phase 1 and Phase 2a clinical trials. While specific data from these studies have not been publicly released, the progression of the compound through these stages suggests an acceptable safety and tolerability profile.
Preclinical Studies
Preclinical studies for a compound like this compound would typically be conducted in animal models of Stargardt disease, such as the Abca4 knockout mouse. These studies would aim to establish proof-of-concept and evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of the drug.
Table 1: Illustrative Preclinical Data for a Hypothetical RBP4 Inhibitor
| Parameter | Animal Model | Result |
| Pharmacodynamics | ||
| Plasma RBP4 Reduction | Abca4 knockout mice | Dose-dependent reduction; e.g., ~75% reduction at therapeutic dose |
| Retinal A2E Levels | Abca4 knockout mice | Significant reduction after chronic dosing compared to vehicle |
| Efficacy | ||
| Retinal Function (ERG) | Abca4 knockout mice | Preservation of photoreceptor function compared to vehicle |
| Retinal Structure (OCT) | Abca4 knockout mice | Reduced RPE and photoreceptor cell loss |
| Safety | ||
| Ocular Side Effects | Canines | Reversible, dose-dependent effects on dark adaptation |
| Systemic Toxicity | Rodent, Non-rodent | No significant off-target toxicity at therapeutic doses |
Clinical Trials
This compound has completed a Phase 1 study in healthy volunteers and a Phase 2a study in patients with Stargardt disease (NCT04489511).[1][5]
-
Phase 1: A randomized, double-masked, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy subjects.[4]
-
Phase 2a (NCT04489511): An open-label, multicenter study in approximately 10-12 subjects with Stargardt disease.[5] The study compared two doses of this compound administered daily for 28 days, with the primary objectives of evaluating safety, pharmacokinetics, and pharmacodynamics.[5]
Table 2: Key Aspects of the this compound Phase 2a Clinical Trial (NCT04489511)
| Aspect | Description |
| Study Design | Open-label, multicenter, active treatment |
| Patient Population | 10 subjects with Stargardt disease (STGD1) caused by at least two ABCA4 gene mutations, aged 18-55.[5] |
| Intervention | Two different daily doses of this compound for 28 days.[5] |
| Primary Outcome Measures | Safety and tolerability, Pharmacokinetics (PK), Pharmacodynamics (PD) (e.g., changes in plasma RBP4 levels).[5] |
| Status | Completed. |
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available. However, based on standard practices for this class of drug, the following methodologies would likely be employed.
Pharmacodynamic Assessment: Plasma RBP4 Measurement
The primary pharmacodynamic endpoint for this compound is the reduction of plasma RBP4 levels.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline:
-
Sample Collection: Whole blood is collected from subjects at specified time points (e.g., pre-dose, and at various times post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
ELISA Procedure: A commercial or validated in-house human RBP4 ELISA kit is used. The assay typically involves the following steps:
-
Coating a microplate with a capture antibody specific for RBP4.
-
Adding plasma samples and standards to the wells.
-
Incubating to allow RBP4 to bind to the capture antibody.
-
Washing to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Quantification: The concentration of RBP4 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of RBP4.
-
Pharmacokinetic Assessment
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol Outline:
-
Sample Collection: Plasma samples are collected at multiple time points following drug administration.
-
Sample Preparation: Proteins are precipitated from the plasma samples, and the supernatant containing the drug is extracted. An internal standard is added for accurate quantification.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system, which separates this compound from other plasma components. The separated drug is then introduced into a mass spectrometer, which ionizes and fragments the molecule. Specific fragment ions are detected and quantified.
-
Data Analysis: The concentration of this compound in each sample is determined. These concentration-time data are then used to calculate key PK parameters.
-
Table 3: Standard Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (total drug exposure) |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance of the drug from plasma after oral administration |
| Vz/F | Apparent volume of distribution |
Future Directions and Conclusion
This compound represents a promising therapeutic strategy for Stargardt disease by targeting the upstream mechanism of vitamin A transport to the retina. The completion of the Phase 2a clinical trial is a significant milestone, and the forthcoming results will be crucial in determining the future development path for this compound. Key questions that remain to be answered by the clinical data include the magnitude and duration of RBP4 reduction in patients, the impact of this reduction on the visual cycle, and, most importantly, the long-term safety and efficacy in slowing the progression of retinal degeneration. As a first-in-class investigational therapy for Stargardt disease, this compound holds the potential to address a significant unmet medical need for this patient population.
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 3. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Evidence for Stg-001 Efficacy: A Review of Publicly Available Information
For Immediate Release
Boston, MA – December 6, 2025 – Stg-001, an investigational therapeutic for Stargardt disease developed by Stargazer Pharmaceuticals, has advanced to clinical trials based on a preclinical data package that remains largely proprietary. While a comprehensive, in-depth technical guide with quantitative efficacy data and detailed experimental protocols is not possible from publicly available information, this document synthesizes the existing knowledge of this compound's mechanism of action and developmental status.
This compound is identified as an orally administered small molecule designed to be an antagonist of Retinol-Binding Protein 4 (RBP4).[1][2][3] This protein is the primary transporter of retinol (B82714) (Vitamin A) from the liver to the peripheral tissues, including the retina.[1] By inhibiting RBP4, this compound aims to reduce the amount of retinol reaching the retina.[3][4]
Mechanism of Action and Therapeutic Rationale
Stargardt disease is an inherited retinal dystrophy characterized by the accumulation of toxic bisretinoid deposits, collectively known as lipofuscin, in the retinal pigment epithelium (RPE). This accumulation leads to RPE and photoreceptor cell death and progressive vision loss. The formation of these toxic bisretinoids is a byproduct of the visual cycle, which is dependent on the uptake of retinol by the retina.
The therapeutic hypothesis for this compound is that by reducing the systemic transport of retinol to the eye, the rate of bisretinoid formation and lipofuscin accumulation will be decreased, thereby slowing or halting the progression of retinal degeneration in Stargardt disease patients.[4]
Figure 1: Proposed signaling pathway for this compound in reducing retinal toxicity.
Preclinical Data Summary
A thorough review of scientific literature, patent databases, and conference proceedings did not yield specific quantitative data from preclinical in vivo or in vitro studies of this compound. While it is confirmed that this compound has undergone preclinical evaluation, the detailed results, such as dose-response relationships for RBP4 reduction, efficacy in animal models of Stargardt disease in terms of reducing lipofuscin accumulation, and preservation of retinal function, are not publicly available.
Similarly, detailed experimental protocols for these preclinical studies have not been disclosed. Information regarding the specific animal models used, the formulation and dosing regimens of this compound, and the analytical methods for assessing efficacy endpoints remains proprietary to Stargazer Pharmaceuticals.
Clinical Development
This compound has progressed into clinical development, indicating that the preclinical data were sufficient to support its investigation in humans. A Phase 1 study in healthy volunteers and a Phase 2a study in patients with Stargardt disease have been completed.[4][5] The Phase 2a trial was designed to evaluate the safety, pharmacokinetics, and pharmacodynamics of two different doses of this compound.[5]
Figure 2: Developmental workflow of this compound from preclinical to clinical stages.
Conclusion
While the scientific rationale for the development of this compound as a treatment for Stargardt disease is clear, the preclinical evidence to support its efficacy remains confidential. The core requirements for an in-depth technical guide, including quantitative data and detailed experimental methodologies, cannot be fulfilled with the currently available public information. The progression of this compound to and through Phase 2a clinical trials suggests that the preclinical data package was robust and demonstrated a favorable safety and efficacy profile to warrant further investigation. Future publications or presentations by Stargazer Pharmaceuticals will be necessary to provide the scientific community with a deeper understanding of the preclinical foundation of this promising therapeutic candidate.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Effect of Stg-001 on Lipofuscin Accumulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Stargardt disease is the most prevalent form of inherited juvenile macular degeneration, characterized by the progressive loss of central vision.[1] The disease's hallmark is the excessive accumulation of lipofuscin within the retinal pigment epithelium (RPE), leading to RPE and photoreceptor cell death.[1] This lipofuscin accumulation is primarily driven by mutations in the ABCA4 gene, which disrupts the normal visual cycle and leads to the formation of cytotoxic bisretinoids, such as A2E.[2] Stg-001, developed by Stargazer Pharmaceuticals, is an investigational therapeutic agent designed to mitigate this pathology. This document provides a comprehensive technical overview of this compound, its mechanism of action, its anticipated effects on lipofuscin accumulation, and the methodologies used to evaluate its efficacy.
This compound is an orally administered, small molecule that functions as an indirect visual cycle modulator.[1] Its primary mechanism is the reduction of retinol-binding protein 4 (RBP4), the exclusive transporter of retinol (B82714) (Vitamin A) from the liver to the retina.[1][3] By lowering systemic RBP4 levels, this compound is hypothesized to reduce the uptake of retinol by the eye, thereby decreasing the rate of visual cycle activity and consequently inhibiting the formation and accumulation of lipofuscin.[1] While clinical data for this compound is emerging, this guide leverages preclinical principles and data from analogous RBP4 inhibitors to present a thorough analysis of its potential therapeutic effects.
The Pathophysiology of Lipofuscin Accumulation in Stargardt Disease
In a healthy visual cycle, light isomerizes 11-cis-retinal (B22103) to all-trans-retinal (B13868), initiating the phototransduction cascade. The ABCA4 protein, a flippase located in photoreceptor outer segment discs, is crucial for transporting all-trans-retinal and its conjugate N-retinylidene-phosphatidylethanolamine (N-ret-PE) out of the disc lumen for recycling.[4][5][6][7]
In Stargardt disease, loss-of-function mutations in ABCA4 impair this process. The resulting accumulation of all-trans-retinal within the photoreceptor discs leads to the formation of toxic bisretinoid compounds.[5] A key cytotoxic component of lipofuscin is A2E, which is formed from the condensation of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine.[8][9][10][11] This accumulation of A2E and other lipofuscin components within the RPE lysosomes is phototoxic, generates reactive oxygen species, and ultimately induces cellular apoptosis, leading to the characteristic retinal degeneration seen in the disease.[12]
Signaling Pathway: Visual Cycle and A2E Formation
The following diagram illustrates the normal visual cycle and the pathological pathway leading to A2E formation in the context of ABCA4 dysfunction.
This compound: Mechanism of Action
This compound is an RBP4 inhibitor, a class of drugs that represents a promising therapeutic strategy for Stargardt disease.[13] RBP4 is the sole specific carrier protein that transports retinol from its storage in the liver to peripheral tissues, including the retina.[1][3] By reducing plasma concentrations of RBP4, this compound aims to decrease the influx of retinol into the visual cycle.[1] This reduction in substrate availability is expected to slow the entire visual cycle, thereby reducing the rate of all-trans-retinal formation and, consequently, the production of cytotoxic bisretinoids like A2E.
Signaling Pathway: this compound Intervention
The diagram below illustrates the intervention point of this compound in the vitamin A transport pathway.
Quantitative Data on Efficacy
As of the date of this document, specific quantitative results from the this compound clinical trials have not been publicly released.[2] However, data from clinical trials of other RBP4 inhibitors, such as Tinlarebant (LBS-008), provide a strong proxy for the expected therapeutic effect.
Preclinical Efficacy (Proxy Data)
Preclinical studies in mouse models of Stargardt disease have demonstrated significant reductions in both RBP4 and the lipofuscin component A2E.
| Parameter Measured | Animal Model | Treatment Duration | Result | Source |
| Plasma RBP4 Levels | Stargardt Mouse Model | 12 weeks | 93% reduction vs. control | [12] |
| Retinal A2E Levels | Stargardt Mouse Model | 12 weeks | 80% reduction vs. control | [12] |
Clinical Efficacy (Proxy Data)
The Phase 3 DRAGON trial of Tinlarebant in adolescent Stargardt patients provides key insights into the potential clinical efficacy of RBP4 inhibition. The primary endpoint was the rate of retinal lesion growth, a direct measure of disease progression related to lipofuscin accumulation, assessed by fundus autofluorescence (FAF).
| Endpoint | Study Population | Treatment Duration | Result vs. Placebo | Source |
| Primary Endpoint | ||||
| DDAF Lesion Growth Rate (Study Eye) | Adolescent STGD1 | 24 Months | 35.7% reduction (p=0.0033) | [3][14] |
| DDAF Lesion Growth Rate (Fellow Eye) | Adolescent STGD1 | 24 Months | 33.6% reduction (p=0.041) | [14] |
| Secondary Endpoint | ||||
| DAF Lesion Growth Rate (Study Eye) | Adolescent STGD1 | 24 Months | 33.7% reduction (p=0.027) | [3][14] |
| Pharmacodynamic Marker | ||||
| Mean Plasma RBP4 Levels | Adolescent STGD1 | 24 Months | ~80% reduction from baseline | [3][14] |
DDAF: Definitely Decreased Autofluorescence; DAF: Decreased Autofluorescence
Experimental Protocols
The evaluation of this compound's effect on lipofuscin accumulation involves several key experimental procedures. The following are detailed methodologies for the primary endpoints and biomarker assessments.
Quantification of Lipofuscin Accumulation via Fundus Autofluorescence (FAF)
Quantitative FAF (qAF) is a non-invasive imaging technique used to measure the distribution and amount of lipofuscin in the RPE in vivo.[15][16]
-
Instrumentation: A confocal scanning laser ophthalmoscope (e.g., Heidelberg Spectralis HRA+OCT) is used, typically with a 488-nm excitation wavelength.[15] The device must be equipped with an internal fluorescent reference to allow for calibration of the detected gray levels (GLs).[15]
-
Image Acquisition: High-resolution, 30° x 30° images centered on the macula are acquired. Multiple images are averaged to improve the signal-to-noise ratio.
-
Quantification Protocol:
-
The mean gray level of the internal reference is measured.
-
The image GLs are calibrated against the reference GL, a zero-GL reading (black image), and adjusted for image magnification and normative lens density for the patient's age.[15]
-
A standardized grid is overlaid on the image, and the mean qAF value is calculated for specific retinal regions, excluding the optic nerve head and major blood vessels.
-
Areas of retinal atrophy are identified as regions of "definitely decreased autofluorescence" (DDAF) or "questionably decreased autofluorescence" (QDAF).[14]
-
The progression of the disease is measured by the change in the area of these atrophic lesions over time (e.g., mm²/year).[16][17]
-
Quantification of Plasma RBP4 Levels
Plasma RBP4 concentration is a critical pharmacodynamic biomarker to confirm the mechanism of action of this compound.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection and Preparation:
-
Whole blood is collected in EDTA-containing tubes.
-
Plasma is separated by centrifugation at 1000 × g for 15 minutes at 2-8°C within 30 minutes of collection.[18]
-
Plasma samples are stored at -80°C until analysis.
-
-
ELISA Protocol (Sandwich ELISA Principle):
-
A 96-well microplate pre-coated with a monoclonal antibody specific for human RBP4 is prepared.[19][20]
-
Standards, controls, and diluted plasma samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for RBP4 is added, followed by an Avidin-Horseradish Peroxidase (HRP) conjugate.[18]
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound RBP4.[18][20]
-
The reaction is stopped with an acid solution, and the optical density is measured spectrophotometrically at 450 nm.[19]
-
A standard curve is generated to calculate the RBP4 concentration in the samples.
-
Quantification of Retinal A2E
Direct measurement of A2E in retinal tissue is the gold standard for assessing lipofuscin composition, typically performed in preclinical animal studies or using post-mortem human tissue.
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Retinal tissue (or RPE-choroid complex) is dissected and homogenized.
-
A solvent-based extraction (e.g., using a chloroform/methanol mixture) is performed to isolate lipids and retinoids.[21] All procedures are conducted under dim red light to prevent photo-oxidation of A2E.
-
-
HPLC Protocol:
-
The extract is injected into a reverse-phase HPLC system.
-
Separation is achieved on a C18 column with a mobile phase gradient (e.g., acetonitrile/water with an ion-pairing agent).
-
Detection is performed using a UV-Vis detector, typically monitoring absorbance at ~430-440 nm, which is the absorption maximum for A2E.[22][23]
-
For enhanced specificity, HPLC can be coupled with mass spectrometry (LC/MS) to confirm the identity of A2E by its mass-to-charge ratio (m/z 592.7).[21]
-
Quantification is performed by comparing the peak area of A2E in the sample to that of a known concentration of a synthetic A2E standard.
-
Clinical Trial Workflow
The ongoing Phase 2a trial for this compound (NCT04489511) provides a logical workflow for evaluating the drug's effect.[24]
Conclusion
This compound represents a targeted therapeutic approach to address the underlying molecular pathology of Stargardt disease. By reducing the systemic transport of retinol to the retina via RBP4 inhibition, this compound has the potential to significantly decrease the rate of toxic lipofuscin accumulation, thereby slowing retinal degeneration and preserving vision. While awaiting direct clinical data from the this compound program, compelling evidence from preclinical studies and clinical trials of analogous RBP4 inhibitors strongly supports this mechanism. The continued evaluation of this compound through rigorous clinical trials, utilizing quantitative endpoints such as fundus autofluorescence and plasma RBP4 levels, will be critical in establishing its role as a potential first-in-class treatment for this debilitating disease.
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Lin BioScience, Inc. [linbioscience.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. Reactome | Biosynthesis of A2E, implicated in retinal degradation [reactome.org]
- 12. Links Blueprint Neurotherapeutics Network (BPN) for Small Molecules Age-related macular degeneration Stargardt disease Safety and Tolerability Study of LBS-008 in Healthy Adult Subjects After Single and Multiple Doses on Clinical Trials.gov 1. Mullard, A., Parsing clinical success rates. Nature Reviews Drug Discovery, 2016. 15(7): p. 447-447. 2. Wouters, O.J., M. McKee, and J. Luyten, Estimated Research and Development Investment Needed to Bring a New Medicine to Market, 2009-2018. JAMA, 2020. 323(9): p. 844-853. [nei.nih.gov]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. A longitudinal study of Stargardt disease: quantitative assessment of fundus autofluorescence, progression, and genotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Plasma Levels of Retinol Binding Protein 4 Relate to Large VLDL and Small LDL Particles in Subjects with and without Type 2 Diabetes | MDPI [mdpi.com]
- 20. ibl-america.com [ibl-america.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABCA4-related retinopathies, most notably Stargardt disease, are a group of inherited retinal degenerative disorders that lead to progressive central vision loss.[1][2] These conditions are caused by mutations in the ABCA4 gene, which encodes a protein crucial for clearing toxic vitamin A byproducts from photoreceptor cells.[1][2] The accumulation of these byproducts, primarily in the form of lipofuscin, results in retinal pigment epithelium (RPE) and photoreceptor cell death.[3] Currently, there are no approved treatments for Stargardt disease.[3]
Stg-001, developed by Stargazer Pharmaceuticals, is an investigational, orally administered small molecule designed as an indirect visual cycle modulator.[3] It aims to address the underlying pathology of Stargardt disease by reducing the formation of cytotoxic retinoids in the eye.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available clinical trial data, and relevant experimental protocols. Due to the limited public availability of quantitative data for this compound, this guide will also reference data from Tinlarebant (LBS-008), another RBP4 inhibitor in late-stage clinical development for Stargardt disease, to provide a representative understanding of this therapeutic class.
Mechanism of Action: RBP4 Inhibition
This compound is a retinol-binding protein 4 (RBP4) antagonist.[5][6] RBP4 is the sole transporter of retinol (B82714) (vitamin A) from the liver to the peripheral tissues, including the eye.[7][8] In the visual cycle, retinol is a precursor to 11-cis-retinal, the chromophore essential for vision. However, in individuals with a dysfunctional ABCA4 protein, the clearance of all-trans-retinal (B13868) after phototransduction is impaired, leading to the formation of toxic bisretinoid compounds like A2E, a major component of lipofuscin.[9]
By inhibiting RBP4, this compound aims to reduce the systemic transport of retinol to the retina.[3] This, in turn, is expected to decrease the substrate available for the visual cycle, thereby reducing the rate of toxic bisretinoid formation and accumulation.[10][11] This mechanism is intended to slow the progression of retinal degeneration and preserve vision in patients with ABCA4-related retinopathies.[4]
The proposed signaling pathway for RBP4 inhibitors like this compound is as follows:
References
- 1. Stargardt macular dystrophy and therapeutic approaches | British Journal of Ophthalmology [bjo.bmj.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Stargardt Disease Pipeline Outlook Report 2025: Promising Drugs and MOA Innovations Reshape Future Treatment Approaches | DelveInsight [barchart.com]
- 8. Portico [access.portico.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Stg-001: A Technical Overview of its Molecular Interactions Beyond RBP4
For Researchers, Scientists, and Drug Development Professionals
December 06, 2025
Abstract
Stg-001, a clinical-stage therapeutic candidate, is primarily characterized as a potent antagonist of Retinol-Binding Protein 4 (RBP4).[1][2] Its development is centered on the well-understood mechanism of reducing the transport of vitamin A (retinol) to the retina. This mode of action is particularly relevant in the context of Stargardt disease, an inherited retinal dystrophy, where the accumulation of toxic vitamin A byproducts leads to progressive vision loss.[3][4] While RBP4 is the designated primary target, a comprehensive understanding of any additional molecular interactions is critical for a complete safety and efficacy profile. This technical guide synthesizes the currently available public information on the molecular targets of this compound, with a focus on looking beyond its primary interaction with RBP4. Based on an extensive review of publicly accessible data, this compound's mechanism of action is exclusively described in relation to RBP4 inhibition. There is currently no publicly available information to suggest or detail any molecular targets beyond RBP4.
The Primary Target: Retinol-Binding Protein 4 (RBP4)
This compound is an orally administered small molecule designed to antagonize RBP4.[3] RBP4 is the specific transport protein for retinol (B82714) in the bloodstream.[1][5] By binding to RBP4, this compound is thought to displace retinol and disrupt the interaction between RBP4 and its binding partner, transthyretin. This disruption promotes the renal clearance of RBP4, thereby lowering its plasma concentration.[6] The intended therapeutic effect is a reduction in the delivery of retinol to the eye, which in turn limits the formation of cytotoxic bisretinoids, such as A2E, in the retinal pigment epithelium (RPE).[4][7]
Quantitative Data
Specific quantitative data on the binding affinity (Kd) or inhibitory concentration (IC50) of this compound for RBP4 are not publicly available at the time of this report. The following table summarizes the known qualitative information regarding this compound.
| Parameter | Description | Reference |
| Drug Name | This compound | [1][8] |
| Therapeutic Area | Stargardt Disease | [3][9] |
| Primary Molecular Target | Retinol-Binding Protein 4 (RBP4) | [1] |
| Mechanism of Action | RBP4 Antagonist | [1] |
| Route of Administration | Oral | [3] |
| Developer | Stargazer Pharmaceuticals, Inc. | [3] |
| Clinical Development Phase | Phase 2a (Completed) | [1][10] |
Exploration of Molecular Targets Beyond RBP4
A thorough search of scientific literature and clinical trial databases for information on off-target effects or secondary molecular targets of this compound has yielded no specific results. The development program for this compound appears highly focused on the RBP4-mediated pathway in Stargardt disease. It is standard practice in drug development to conduct comprehensive selectivity and safety pharmacology studies to identify potential off-target interactions. However, the results of these studies for this compound are not in the public domain.
Signaling Pathway of this compound in the Context of Stargardt Disease
The therapeutic rationale for this compound is based on its modulation of the visual cycle. In Stargardt disease, mutations in the ABCA4 gene lead to impaired clearance of all-trans-retinal (B13868) from photoreceptor outer segments.[3] This leads to the formation and accumulation of toxic bisretinoids, causing RPE and photoreceptor cell death. This compound aims to slow this process by limiting the supply of retinol to the retina.
Caption: Proposed mechanism of action of this compound in Stargardt disease.
Representative Experimental Protocols
While the specific experimental protocols used for the characterization of this compound are proprietary, this section outlines standard methodologies for assessing the activity of RBP4 antagonists.
RBP4 Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity and kinetics of the compound to RBP4.
-
Methodology:
-
Recombinant human RBP4 is immobilized on a sensor chip.
-
A series of concentrations of the test compound (e.g., this compound) are flowed over the chip surface.
-
The association and dissociation of the compound are measured in real-time by detecting changes in the refractive index at the surface.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Competitive Binding Assay (e.g., Fluorescence Polarization)
-
Objective: To assess the ability of the compound to displace retinol from RBP4.
-
Methodology:
-
A fluorescently labeled retinol analog is incubated with RBP4. The binding of the large RBP4 protein to the small fluorescent molecule results in a high fluorescence polarization signal.
-
The test compound is added in increasing concentrations.
-
If the test compound displaces the fluorescent analog from RBP4, the smaller, freely rotating fluorescent molecule will result in a decrease in the fluorescence polarization signal.
-
The concentration of the test compound that causes a 50% reduction in the signal is determined as the IC50 value.
-
Caption: A representative workflow for the preclinical evaluation of an RBP4 antagonist.
Conclusion
Based on currently available public information, the molecular activity of this compound is specifically directed towards the antagonism of RBP4. This targeted action forms the basis of its therapeutic potential in Stargardt disease by modulating the visual cycle and reducing the accumulation of toxic retinoids. While the possibility of interactions with other molecular targets cannot be definitively excluded without access to proprietary preclinical data, the public scientific and clinical literature does not provide any evidence for such off-target activities. Future publications and clinical trial disclosures may provide a more detailed understanding of the broader molecular pharmacology of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 4. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 5. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 10. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of STG-001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STG-001 is an investigational small molecule drug being developed by Stargazer Pharmaceuticals as a potential treatment for Stargardt disease (STGD1).[1][2][3] Stargardt disease is the most common form of inherited juvenile macular degeneration and is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A byproducts in the retina and subsequent vision loss.[4][5][6] this compound is designed as an indirect visual cycle modulator that aims to reduce the accumulation of these cytotoxic retinoids.[7][8] The compound has received Orphan Drug Designation in both the United States and the European Union.[7][8]
Mechanism of Action
The visual cycle, a critical process for vision, relies on the transport of vitamin A (retinol) from the bloodstream to the retina.[4][7][8] This transport is mediated by the Retinol (B82714) Binding Protein 4 (RBP4).[1][4][7][8] In Stargardt disease, genetic defects impair the clearance of vitamin A byproducts, leading to the formation of toxic bisretinoids like A2E within the retinal pigment epithelium (RPE), causing cellular damage and photoreceptor death.[4][5][6]
This compound acts as an RBP4 inhibitor.[1][9] By reducing the plasma concentrations of RBP4, this compound decreases the amount of vitamin A delivered to the retina.[2][7][8] This modulation of the visual cycle is hypothesized to slow down the formation and accumulation of the toxic retinoid byproducts, thereby protecting the retina from further degeneration and preserving vision in patients with Stargardt disease.[2][7][8]
Figure 1: this compound inhibits RBP4, reducing retinol transport to the retina.
Non-Clinical and Clinical Development
Publicly available quantitative data from preclinical studies (e.g., binding affinities, in vitro potency) are limited. However, the progression of this compound into clinical trials indicates a promising preclinical profile.
Clinical Studies Summary
This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics.
| Trial Identifier | Phase | Status | Population | Primary Objectives |
| ACTRN12619000816156 | Phase 1 | Completed | Healthy Subjects | Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[1][9] |
| ACTRN12620000766910 | Phase 1b | Completed | Healthy Subjects | Assess the relative bioavailability of two different formulations of this compound.[1] |
| NCT04489511 | Phase 2a | Completed | Stargardt Disease Patients | Evaluate the safety, pharmacokinetics, and pharmacodynamics of two doses of this compound over a 28-day period.[1][5][10] |
Table 1: Overview of this compound Clinical Trials.
Stargazer Pharmaceuticals successfully completed a Phase 1 study in healthy volunteers and a Phase 2a study in patients with Stargardt disease.[2][7][8] The Phase 2a trial was an open-label, multicenter study involving approximately 12 subjects aged 18 to 55 with confirmed ABCA4 gene mutations.[10] The study compared two different doses of this compound administered daily for 28 days.[10] Following the completion of these studies, Stargazer announced plans to initiate a pivotal efficacy study.[7][8]
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines standard methodologies for key assays relevant to the development of an RBP4 inhibitor.
RBP4 Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (KD) of this compound to human RBP4.
-
Methodology:
-
Recombinant human RBP4 is immobilized on a sensor chip surface.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip.
-
The binding and dissociation of this compound are measured in real-time by detecting changes in the refractive index at the surface.
-
Sensorgrams are generated, and the association (kon) and dissociation (koff) rate constants are calculated.
-
The equilibrium dissociation constant (KD) is determined from the ratio of koff/kon.
-
Phase 2a Clinical Trial Protocol Outline
-
Objective: To assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with Stargardt disease.
-
Study Design: An open-label, multicenter study with two dose cohorts.
-
Methodology:
-
Screening: Patients (18-55 years) with a confirmed STGD1 diagnosis (at least two ABCA4 mutations) are screened for eligibility.[10]
-
Treatment: Eligible subjects are assigned to one of two dose cohorts and receive a once-daily oral dose of this compound for 28 consecutive days.[10]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study and a 28-day follow-up period. Vital signs, ECGs, and clinical laboratory tests are performed at scheduled intervals.
-
Pharmacokinetic (PK) Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and multiple points post-dose) to determine the concentration of this compound in plasma using a validated LC-MS/MS method. PK parameters such as Cmax, Tmax, and AUC are calculated.
-
Pharmacodynamic (PD) Assessment: Blood samples are collected to measure plasma concentrations of RBP4 and Vitamin A as biomarkers to confirm target engagement.
-
Ophthalmic Assessments: Best-corrected visual acuity (BCVA), fundus photography, and other relevant imaging modalities are performed at baseline and at the end of the study.
-
Figure 2: Generalized workflow for the Phase 2a clinical trial of this compound.
Summary and Future Directions
This compound is a promising RBP4 inhibitor being developed as a targeted therapy for Stargardt disease.[1] Its mechanism of action, which involves modulating the visual cycle to reduce the formation of toxic byproducts, directly addresses the underlying pathophysiology of the disease.[2][8] Having completed Phase 1 and 2a clinical trials, the safety and pharmacodynamic profile of this compound is being established, paving the way for larger, pivotal efficacy studies.[1][2][8] Further research will be critical to determine the long-term safety and efficacy of this compound in slowing disease progression and preserving vision for individuals affected by Stargardt disease.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 5. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Treatment of Stargardt Disease: Workshop Organized and Sponsored by the Foundation Fighting Blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. life-sciences-europe.com [life-sciences-europe.com]
- 8. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 9. Therapy Approaches for Stargardt Disease [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
STG-001: A Novel Modulator of the Visual Cycle for the Treatment of Stargardt Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Stargardt disease, the most prevalent form of inherited juvenile macular degeneration, leads to progressive central vision loss and currently has no approved treatment. The disease is primarily caused by mutations in the ABCA4 gene, resulting in the accumulation of cytotoxic retinoid byproducts in the retina. STG-001, a product of Stargazer Pharmaceuticals, is an investigational therapeutic agent designed to address the underlying pathophysiology of Stargardt disease. This document provides a comprehensive overview of the core scientific principles of this compound, its mechanism of action, and the available clinical trial information. While detailed quantitative data from clinical investigations have not been publicly released, this guide synthesizes the current understanding of this compound's impact on retinal cell degeneration based on available information.
The Pathophysiology of Stargardt Disease and the Rationale for this compound
Stargardt disease is characterized by the dysfunction of the ABCA4 protein, a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal. This defect leads to the accumulation of toxic bisretinoids, most notably N-retinylidene-N-retinylethanolamine (A2E), within retinal pigment epithelium (RPE) cells. The buildup of these cytotoxic compounds is a hallmark of the disease and is believed to induce RPE and photoreceptor cell death, leading to the progressive vision loss experienced by patients.
The visual cycle is dependent on a steady supply of Vitamin A (retinol) from the bloodstream to the retina. Retinol (B82714) is transported in the circulation bound to Retinol Binding Protein 4 (RBP4). The therapeutic rationale for this compound is based on the principle of modulating this visual cycle to reduce the formation of toxic byproducts.
Mechanism of Action of this compound
This compound is an orally administered small molecule that acts as an indirect modulator of the visual cycle.[1][2] Its primary mechanism of action is to reduce the plasma concentrations of both RBP4 and Vitamin A.[2][3][4] By lowering the systemic levels of these crucial components, this compound is hypothesized to decrease the uptake of retinol into the retina. This reduction in the retinoid flux through the visual cycle is expected to limit the formation and accumulation of the cytotoxic bisretinoids that drive retinal cell degeneration in Stargardt disease.[5] This targeted approach aims to slow the progression of the disease and preserve vision.
Preclinical and Clinical Development
This compound has progressed through early-stage clinical development, including a Phase 1 study in healthy volunteers and a Phase 2a study in patients with Stargardt disease.
Phase 1 Clinical Trial
A randomized, double-masked, placebo-controlled Phase 1 study (ACTRN12619000816156) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy volunteers.[6] While specific quantitative data from this trial have not been publicly released, the successful completion of this study supported the advancement of this compound into patient trials.[3][4]
Phase 2a Clinical Trial
A Phase 2a, open-label, multicenter study (NCT04489511) was conducted to assess the safety, pharmacokinetics, and pharmacodynamics of this compound in subjects with Stargardt disease.[7] The trial enrolled 10 participants who received one of two different doses of this compound daily for 28 days.[7]
Table 1: Summary of this compound Phase 2a Clinical Trial (NCT04489511)
| Parameter | Description |
| Official Title | A Phase 2a Study of the Safety, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Stargardt Disease (STGD1) Caused by Autosomal Recessive Mutation in ATP Binding Cassette Subfamily A Member 4 (ABCA4) Gene |
| Status | Completed |
| Number of Participants | 10 |
| Study Design | Open-label, multicenter, active treatment |
| Treatment Arms | Two dose cohorts of this compound |
| Dosing Regimen | Once daily for 28 days |
| Primary Outcome Measures | Safety, Pharmacokinetics, Pharmacodynamics (including reduction in plasma RBP4 levels) |
Source: ClinicalTrials.gov (NCT04489511)
While detailed quantitative results from this study are not yet available in peer-reviewed literature or public presentations, it has been reported that there were no serious adverse events, although some visual disturbances were noted.[5]
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on the information from the clinical trial registry, a general workflow for the Phase 2a study can be outlined.
Future Directions
The completion of the Phase 2a study marks a critical step in the development of this compound. The safety and pharmacodynamic data from this trial will be crucial in designing future pivotal studies to evaluate the efficacy of this compound in slowing the progression of Stargardt disease. The scientific community awaits the public disclosure of the quantitative results from the completed clinical trials to fully assess the therapeutic potential of this novel visual cycle modulator.
Conclusion
This compound represents a promising therapeutic strategy for Stargardt disease by targeting the fundamental pathological process of cytotoxic retinoid accumulation. Its mechanism of action, focused on reducing the systemic levels of RBP4 and Vitamin A, is a rational approach to mitigating retinal cell degeneration. While the detailed quantitative outcomes of its clinical development are not yet public, the progression of this compound through early-phase clinical trials provides hope for a future treatment for individuals affected by this debilitating condition. Further data from ongoing and future studies will be essential to fully elucidate the impact of this compound on retinal health and vision in patients with Stargardt disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 3. novoholdings.dk [novoholdings.dk]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 5. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Whitepaper on the Genetic and Molecular Basis of STG-001 for the Treatment of Stargardt Disease
Abstract
Stargardt disease (STGD1) is the most prevalent form of inherited macular degeneration, primarily affecting children and young adults and leading to progressive central vision loss.[1][2] The disease originates from autosomal recessive mutations in the ABCA4 gene, which disrupt the normal visual cycle and lead to the accumulation of cytotoxic bisretinoids in the retina.[3][4] STG-001, developed by Stargazer Pharmaceuticals, is an investigational oral therapeutic designed to address the underlying pathophysiology of Stargardt disease.[1][5] This document provides a detailed overview of the genetic basis for the disease, the molecular mechanism of action for this compound, and the framework for its clinical evaluation. This compound acts as an indirect visual cycle modulator by inhibiting Retinol-Binding Protein 4 (RBP4), aiming to reduce the delivery of vitamin A to the retina and thereby limit the formation of toxic byproducts.[2][5]
The Genetic Basis of Stargardt Disease (STGD1)
Stargardt disease is a genetic orphan disease that leads to legal blindness and is the most common juvenile macular dystrophy, affecting approximately 1 in 8,000 to 10,000 individuals.[2][4]
The Role of the ABCA4 Gene
The primary genetic cause of STGD1 is mutations in the ATP-binding cassette subfamily A, member 4 (ABCA4) gene.[3][6] This gene encodes a transmembrane protein that is crucial for the proper functioning of the visual cycle within photoreceptor cells.[3] The ABCA4 protein acts as a transporter, specifically moving N-retinylidene-phosphatidylethanolamine (N-ret-PE), a derivative of vitamin A, from the photoreceptor disc lumen to the cytoplasm.[7] This "flippase" action is a critical clearance step.
Pathophysiology: Accumulation of Lipofuscin
In individuals with biallelic loss-of-function mutations in ABCA4, this transport process is impaired. The resulting defective or absent ABCA4 protein is unable to efficiently clear retinoid derivatives from the photoreceptor discs.[7] This failure leads to the accumulation of all-trans-retinal (B13868), which then reacts to form cytotoxic bisretinoid complexes, most notably N-retinylidene-N-retinylethanolamine (A2E).[3]
These bisretinoids aggregate within the retinal pigment epithelium (RPE) cells to form lipofuscin.[1][4] The buildup of this toxic material disrupts RPE cell function and ultimately leads to the degeneration of both RPE cells and the photoreceptors they support, causing progressive loss of central vision.[3][8]
This compound: Therapeutic Rationale and Mechanism of Action
This compound is an orally administered small molecule designed as an indirect visual cycle modulator.[1][2] Its therapeutic strategy is not to correct the genetic defect itself but to reduce the metabolic load on the compromised visual cycle, thereby slowing the production of the toxic byproducts that drive disease progression.
Target: Retinol-Binding Protein 4 (RBP4)
The core of this compound's mechanism is the inhibition of Retinol-Binding Protein 4 (RBP4).[5] RBP4 is the exclusive carrier protein responsible for transporting vitamin A (retinol) from the liver, where it is stored, to peripheral tissues, including the retina, via the systemic circulation.[2][3]
Modulating the Visual Cycle
By inhibiting RBP4, this compound reduces the plasma concentrations of both RBP4 and the vitamin A it carries.[2][9] This action effectively limits the amount of retinol (B82714) delivered to the eye. With less retinol available to fuel the visual cycle, the rate of all-trans-retinal formation is decreased. Consequently, this reduces the rate at which toxic bisretinoids like A2E are formed and accumulate in the RPE.[1][2] This mechanism aims to alleviate the cellular stress on the retina, slow the rate of lipofuscin accumulation, and ultimately preserve retinal function and vision in patients with Stargardt disease.[2]
Clinical Development and Experimental Protocols
This compound has undergone a Phase 1 safety study in healthy volunteers and has advanced to a Phase 2a clinical trial in patients with Stargardt disease (NCT04489511).[1][5][9]
Phase 2a Clinical Trial (NCT04489511) Protocol Summary
The ongoing Phase 2a study is a multicenter, open-label trial designed to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in approximately 12 subjects with a confirmed genetic diagnosis of STGD1.[10][11]
-
Objective: To evaluate the safety, tolerability, PK, and PD of two different doses of this compound.[1][11]
-
Design: The study compares two dose levels of this compound administered orally, once daily, for a duration of 28 days.[10][11] Subjects are monitored for an additional 28 days after the final dose.[11]
-
Population: Includes male and female subjects aged 18 to 55 with a diagnosis of STGD1 confirmed by at least two identified ABCA4 gene mutations.[10][11]
-
Primary Endpoints:
-
Incidence and severity of adverse events.
-
Pharmacokinetic parameters (e.g., Cmax, AUC, T1/2) of this compound.
-
-
Secondary/Exploratory Endpoints:
-
Changes in plasma RBP4 concentrations.
-
Changes in serum vitamin A levels.
-
Assessments of retinal function and structure (e.g., electroretinography, fundus autofluorescence).
-
Quantitative Data Summary
As of the date of this document, detailed quantitative results from the Phase 1 and Phase 2a clinical trials have not been made publicly available.[7] The tables below are structured to present the key data points that are expected to be reported from these studies.
Table 1: Pharmacokinetic (PK) Parameters of this compound (Anticipated Data)
| Parameter | Dose 1 (Mean ± SD) | Dose 2 (Mean ± SD) |
| Cmax (ng/mL) | Data to be reported | Data to be reported |
| Tmax (hr) | Data to be reported | Data to be reported |
| AUC (ng·hr/mL) | Data to be reported | Data to be reported |
| Half-life (t1/2, hr) | Data to be reported | Data to be reported |
Table 2: Pharmacodynamic (PD) Biomarker Response (Anticipated Data)
| Biomarker | Baseline (Mean ± SD) | Day 28 (Mean ± SD) | % Change from Baseline |
| Plasma RBP4 (µg/mL) - Dose 1 | Data to be reported | Data to be reported | Data to be reported |
| Plasma RBP4 (µg/mL) - Dose 2 | Data to be reported | Data to be reported | Data to be reported |
| Serum Vitamin A (µg/dL) - Dose 1 | Data to be reported | Data to be reported | Data to be reported |
| Serum Vitamin A (µg/dL) - Dose 2 | Data to be reported | Data to be reported | Data to be reported |
Conclusion and Future Directions
This compound represents a targeted pharmacological approach to treating Stargardt disease by modulating the visual cycle upstream of the genetic defect. Its mechanism of action, centered on the inhibition of RBP4 to reduce vitamin A delivery to the retina, is a logical strategy to decrease the accumulation of cytotoxic bisretinoids that drive the disease's pathology.[2] The successful completion of a Phase 1 trial and the ongoing Phase 2a study are critical steps in evaluating the safety and biological activity of this approach.[1][9]
Future pivotal efficacy studies will be essential to determine if the observed reductions in RBP4 and vitamin A translate into clinically meaningful outcomes, such as slowing the rate of retinal degeneration and preserving vision for patients. The data from the current Phase 2a trial will be instrumental in designing these subsequent studies and confirming the therapeutic potential of this compound for this significant unmet medical need.[2]
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 3. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 4. Stargardt Disease Pipeline Outlook Report 2025: Promising Drugs and MOA Innovations Reshape Future Treatment Approaches | DelveInsight [barchart.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Stg-001 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the dosage and administration of Stg-001, an investigational drug for the treatment of Stargardt disease (STGD1), based on publicly accessible clinical trial data. This compound is an indirect visual cycle modulator that acts as an antagonist to the retinol-binding protein 4 (RBP4).[1][2][3][4] By reducing the plasma concentrations of RBP4, this compound aims to decrease the transport of vitamin A (retinol) to the eye.[4][5] This mechanism is intended to limit the formation and accumulation of cytotoxic retinoids, such as bisretinoids that contribute to lipofuscin deposits in the retina, thereby potentially slowing the progression of retinal damage and vision loss associated with Stargardt disease.[4][5]
Clinical Trial Dosage and Administration
This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2a study in patients with Stargardt disease.[4][5] The primary focus of these early-phase trials is to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.
Phase 2a Clinical Trial (NCT04489511)
The most detailed publicly available information regarding this compound dosage and administration comes from the Phase 2a clinical trial registered as NCT04489511.[6][7]
Table 1: Summary of this compound Phase 2a Clinical Trial Design
| Parameter | Description |
| Official Title | A Phase 2a Study of the Safety, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Stargardt Disease (STGD1) Caused by Autosomal Recessive Mutation in ATP Binding Cassette Subfamily A Member 4 (ABCA4) Gene |
| ClinicalTrials.gov ID | NCT04489511[6][7] |
| Study Design | Open-label, multicenter, active treatment study[6][7] |
| Patient Population | Approximately 12 subjects aged 18 to 55 years with a diagnosis of Stargardt disease (STGD1) and a minimum of two identified ABCA4 gene mutations.[6][7] |
| Dosage | Two distinct dosage levels were evaluated: Dose 1 (Cohort 1) and Dose 2 (Cohort 2). The specific milligram quantities of these doses are not publicly disclosed.[6][7] |
| Administration | Oral, once daily.[6] |
| Treatment Duration | 28 consecutive days.[6][7] |
| Follow-up Period | 28 days following the last dose.[7] |
| Primary Outcome Measures | Safety and tolerability, assessed through adverse event monitoring, clinical laboratory tests, vital signs, and ophthalmic examinations. |
| Secondary Outcome Measures | Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound.[6][7] |
Table 2: this compound Phase 2a Dosing Regimen
| Cohort | Dosage Level | Route of Administration | Frequency | Duration |
| Cohort 1 | Dose 1 | Oral | Once Daily | 28 Days |
| Cohort 2 | Dose 2 | Oral | Once Daily | 28 Days |
Note: The specific dosage strengths for "Dose 1" and "Dose 2" are not publicly available.
Phase 1 Clinical Trials
Information regarding the dosage and administration of this compound in Phase 1 trials is less detailed in the public domain. These studies were conducted in healthy volunteers to establish the initial safety and pharmacokinetic profile of the drug.
-
Single and Multiple Ascending Dose Study: A Phase 1 trial was completed to evaluate escalating single and multiple doses of this compound in healthy subjects.[4]
-
Formulation Bioavailability Study: A Phase 1b open-label, cross-over study was conducted to compare the pharmacokinetic relative bioavailability of two different formulations of this compound in healthy subjects.
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials of this compound are proprietary and not publicly available. However, based on the study objectives outlined in the clinical trial registry, the following types of assessments were likely performed.
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in human subjects.
Methodology (General Approach):
-
Blood Sampling: Collection of whole blood, plasma, or serum samples at predetermined time points before and after drug administration.
-
Bioanalytical Assay: Use of a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and any major metabolites in the biological samples.
-
PK Parameter Calculation: Non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd)
-
Clearance (CL)
-
Pharmacodynamic (PD) Analysis
Objective: To assess the biochemical and physiological effects of this compound on the body, particularly its impact on the target, RBP4.
Methodology (General Approach):
-
Biomarker Sampling: Collection of blood samples to measure the levels of the target protein, RBP4.
-
Biomarker Assay: Use of a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), to quantify the concentration of RBP4 in serum or plasma.
-
PD Modeling: Correlation of this compound exposure (PK) with the observed changes in RBP4 levels over time to understand the dose-response relationship.
Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety profile of this compound.
Methodology (General Approach):
-
Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events, including their severity, duration, and potential relationship to the study drug.
-
Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters.
-
Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and body temperature at regular intervals.
-
Electrocardiograms (ECGs): Performance of ECGs to monitor for any cardiac effects.
-
Ophthalmic Examinations: Comprehensive eye exams, including but not limited to, visual acuity testing, fundus photography, and electroretinography (ERG) to monitor for any changes in retinal function and structure.
Visualizations
Proposed Mechanism of Action of this compound in Stargardt Disease
The following diagram illustrates the proposed mechanism of action for this compound in the context of Stargardt disease.
Caption: Proposed mechanism of this compound in reducing retinal toxicity.
Experimental Workflow for this compound Clinical Trial Assessment
The diagram below outlines a generalized workflow for the assessment of this compound in a clinical trial setting.
Caption: Generalized workflow for this compound clinical trial assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 5. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Stg-001 in Abca4-/- Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stg-001 is an investigational therapeutic agent under development by Stargazer Pharmaceuticals for the treatment of Stargardt disease.[1] This inherited macular degeneration is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A metabolites, particularly bisretinoids like A2E, in the retinal pigment epithelium (RPE).[2] The Abca4-/- mouse model is a well-established tool for studying Stargardt disease, as it recapitulates key aspects of the human condition, including the age-dependent accumulation of lipofuscin in the RPE.[3][4] this compound is a retinol-binding protein 4 (RBP4) inhibitor, designed to reduce the transport of vitamin A to the retina, thereby decreasing the formation of cytotoxic bisretinoids.[1][3]
These application notes provide a generalized framework for the preclinical evaluation of this compound in Abca4-/- mouse models, based on available information and established methodologies for similar compounds.
Mechanism of Action of this compound
This compound acts as an antagonist of Retinol-Binding Protein 4 (RBP4). RBP4 is the primary transporter of vitamin A (retinol) from the liver to peripheral tissues, including the eye.[1][3] By inhibiting RBP4, this compound reduces the amount of retinol (B82714) delivered to the retina. This, in turn, is expected to decrease the rate of visual cycle activity and the subsequent formation of toxic bisretinoids that contribute to retinal degeneration in Stargardt disease.[1]
The Abca4-/- Mouse Model
The Abca4-/- mouse is the principal animal model for Stargardt disease.[3] While these mice do not exhibit the rapid photoreceptor degeneration seen in some human patients, they faithfully mimic the hallmark biochemical defect: the accumulation of lipofuscin and its toxic component, A2E, in the RPE.[3][4] This makes them an ideal model for testing therapies aimed at reducing this toxic buildup.
Key Characteristics of the Abca4-/- Mouse Model:
| Characteristic | Description | Age of Onset |
| Lipofuscin Accumulation | Increased levels of lipofuscin granules in the RPE are detectable by fundus autofluorescence (FAF).[3] | Early in life, with a significant increase by 3 months.[3] |
| A2E Accumulation | A2E, a major component of lipofuscin, is significantly elevated in the RPE.[3] | Levels are 8-fold higher than wild-type at 3 months and 12-fold higher by 9 months.[3] |
| Fundus Autofluorescence (FAF) | 488 nm FAF intensity is approximately 2-fold higher than in wild-type mice by 6 months.[3] | Increases significantly from 1 month, leveling off after 6 months.[3] |
| Retinal Degeneration | Slow, age-related thinning of the photoreceptor layer.[4] | Generally observed at later ages (beyond 12 months).[4] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in Abca4-/- mice. Specific doses and treatment durations will require optimization.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the pharmacokinetic profile of this compound in mice and its effect on plasma RBP4 levels.
Experimental Workflow:
Protocol:
-
Animal Model: Wild-type or Abca4-/- mice (8-12 weeks old).
-
Drug Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection). Dosing will need to be determined based on preliminary studies, but a range of 1-50 mg/kg can be considered as a starting point.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis:
-
Quantify this compound concentrations in plasma using a validated analytical method such as LC-MS/MS.
-
Measure RBP4 levels in plasma using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate standard pharmacokinetic parameters: Cmax, Tmax, AUC, and half-life.
-
Determine the extent and duration of RBP4 reduction.
-
Expected Outcome: This study will establish the dose-exposure relationship for this compound and its effect on the target protein, RBP4.
Long-Term Efficacy Study
Objective: To evaluate the long-term efficacy of this compound in reducing lipofuscin and A2E accumulation in the retina of Abca4-/- mice.
Experimental Workflow:
References
Application Notes and Protocols for Measuring RBP4 Levels Following Stg-001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stargardt disease is an inherited retinal degenerative disorder characterized by the progressive loss of central vision. The disease is primarily caused by mutations in the ABCA4 gene, which leads to the accumulation of toxic vitamin A metabolites, collectively known as lipofuscin, in the retinal pigment epithelium (RPE). Retinol-Binding Protein 4 (RBP4) is the sole transporter of retinol (B82714) (vitamin A) from the liver to the peripheral tissues, including the eye. Stg-001 is an investigational therapeutic agent that acts as an RBP4 antagonist. By reducing the circulating levels of RBP4, this compound aims to decrease the uptake of retinol into the eye, thereby slowing down the formation of lipofuscin and the progression of Stargardt disease.[1][2][3][4][5]
These application notes provide detailed protocols for the quantitative measurement of RBP4 levels in human serum or plasma, which is a critical pharmacodynamic biomarker for assessing the in vivo activity of this compound. The described assays can be utilized in preclinical and clinical research to monitor the therapeutic efficacy of this compound and other RBP4-lowering agents.
Data Presentation
The following tables are designed to summarize quantitative data on RBP4 levels before and after treatment with this compound. As the specific quantitative results from the this compound clinical trials are not publicly available, these tables serve as templates for researchers to populate with their experimental data. For illustrative purposes, data from a different RBP4 antagonist, tinlarebant, is included to demonstrate the expected trends in RBP4 reduction.
Table 1: Baseline RBP4 Levels in Healthy and Stargardt Disease (STGD1) Subjects
| Cohort | Number of Subjects (n) | Mean Serum RBP4 (ng/mL) | Standard Deviation (ng/mL) |
| Healthy Controls | 40 | 26,911.40 | 6,198.61 |
| STGD1 Patients | 15 | Similar to age-matched controls | - |
Note: Baseline serum RBP4 levels do not appear to be significantly affected by age in healthy individuals and remain within the normal range in patients with Stargardt disease.[3]
Table 2: Hypothetical RBP4 Reduction Following this compound Treatment (Template)
| Treatment Group | Time Point | Mean Serum RBP4 (ng/mL) | Percent Reduction from Baseline (%) |
| Placebo | Baseline | [Insert Data] | 0 |
| Day 28 | [Insert Data] | [Calculate] | |
| This compound (Dose 1) | Baseline | [Insert Data] | 0 |
| Day 28 | [Insert Data] | [Calculate] | |
| This compound (Dose 2) | Baseline | [Insert Data] | 0 |
| Day 28 | [Insert Data] | [Calculate] |
Table 3: Illustrative Example of RBP4 Reduction by Tinlarebant (a different RBP4 antagonist)
| Treatment Group | Time Point | Mean Plasma RBP4 Reduction from Baseline (%) |
| Tinlarebant (5 mg, daily) | Day 7 | ~90% |
| Day 21 (14 days post-treatment) | RBP4 levels returned to ~80% of baseline |
This data is for illustrative purposes only and represents the effect of a different RBP4 antagonist, tinlarebant.
Experimental Protocols
Two common and reliable methods for quantifying RBP4 levels in biological samples are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Turbidimetric Immunoassay.
Protocol 1: Quantification of Human RBP4 by Sandwich ELISA
This protocol is a general guideline based on commercially available human RBP4 ELISA kits. Researchers should always refer to the specific instructions provided with their chosen kit.
Principle:
The sandwich ELISA method utilizes a pair of antibodies specific to human RBP4. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, RBP4 present in the sample binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the RBP4 molecule is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, and the resulting color development is proportional to the amount of RBP4 in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of RBP4 is then determined by interpolating from a standard curve.
Materials:
-
Human RBP4 ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Graduated cylinders
-
Tubes for sample and standard dilutions
-
Vortex mixer
-
Plate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. Samples (serum or plasma) may require dilution.
-
Sample Addition: Add 100 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
HRP Conjugate Addition: Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the TMB substrate to each well.
-
Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature) until color develops.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding RBP4 concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit for the standard curve.
-
Determine the concentration of RBP4 in the unknown samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final RBP4 concentration in the original sample.
Protocol 2: Quantification of Human RBP4 by Turbidimetric Immunoassay
This protocol is a general guideline for a particle-enhanced turbidimetric immunoassay (PETIA).
Principle:
This assay measures the turbidity or cloudiness of a sample caused by the aggregation of microparticles. The microparticles are coated with antibodies specific to human RBP4. When a sample containing RBP4 is added, the RBP4 molecules cross-link the antibody-coated microparticles, leading to aggregation. The degree of aggregation is proportional to the concentration of RBP4 in the sample and is measured by the increase in light scattering (turbidity) at a specific wavelength.
Materials:
-
RBP4 Turbidimetric Immunoassay Kit (containing reaction buffer, antibody-coated microparticle suspension, and calibrators)
-
Automated clinical chemistry analyzer or a spectrophotometer capable of measuring absorbance at a specific wavelength (e.g., 570 nm)
-
Cuvettes
-
Precision pipettes and tips
Procedure:
-
Reagent and Sample Preparation: Prepare reagents and samples as per the kit instructions.
-
Reaction Initiation: Dispense a defined volume of reaction buffer (R1) into a clean cuvette.
-
Sample Addition: Add a small volume of the sample (e.g., 1.5 µL) to the cuvette and incubate at 37°C for a specified time (e.g., 5 minutes).
-
Microparticle Addition: Add a defined volume of the antibody-coated microparticle suspension (R2) to the cuvette.
-
Turbidity Measurement: Immediately after the addition of R2, measure the change in absorbance at the specified wavelength (e.g., 570 nm) over a defined period (e.g., 5-8 minutes).
Data Analysis:
-
Generate a calibration curve by plotting the change in absorbance for each calibrator against its known RBP4 concentration.
-
The concentration of RBP4 in the unknown samples is automatically calculated by the analyzer's software by interpolating the measured change in absorbance from the calibration curve.
Visualizations
Caption: Mechanism of this compound in reducing lipofuscin formation.
Caption: Experimental workflow for RBP4 measurement by ELISA.
References
- 1. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients – venBio [venbio.com]
Application Notes and Protocols for Assessing Stg-001 Efficacy Using Electroretinography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stargardt disease is the most prevalent form of inherited macular degeneration in juveniles, primarily caused by mutations in the ABCA4 gene.[1][2] This genetic defect disrupts the normal visual cycle, leading to the accumulation of toxic bisretinoids, such as A2E, in the retinal pigment epithelium (RPE), ultimately causing photoreceptor cell death and progressive vision loss.[1][2] Stg-001 is an investigational oral therapeutic designed to address the underlying cause of Stargardt disease.[3][4] As a retinol-binding protein 4 (RBP4) antagonist, this compound aims to reduce the transport of retinol (B82714) to the retina.[3][5] This mechanism is intended to decrease the formation of cytotoxic bisretinoids, thereby slowing retinal degeneration and preserving vision.[3][5]
Electroretinography (ERG) is a non-invasive diagnostic tool that measures the electrical response of the retina to light stimulation.[6] It provides an objective assessment of retinal function, making it an invaluable biomarker for monitoring disease progression and evaluating the efficacy of therapeutic interventions in retinal dystrophies.[6] This document provides detailed application notes and protocols for utilizing ERG to assess the efficacy of this compound in both preclinical and clinical research settings.
Signaling Pathway of Stargardt Disease and Therapeutic Intervention by this compound
Mutations in the ABCA4 gene disrupt the clearance of all-trans-retinal (B13868) from photoreceptor outer segments.[1][7] This leads to the accumulation of toxic bisretinoids, causing RPE and photoreceptor damage.[1][7] this compound, an RBP4 antagonist, reduces the transport of retinol to the retina, thereby limiting the substrate for bisretinoid formation.[3][5]
Experimental Workflow for ERG-Based Efficacy Assessment
A standardized workflow is critical for obtaining reliable and reproducible ERG data. The following diagram outlines the key steps from subject preparation to data analysis.
Data Presentation: Preclinical Efficacy of this compound in a Mouse Model of Stargardt Disease
While specific quantitative data from this compound clinical trials are not yet publicly available, preclinical studies in animal models, such as the Abca4 knockout mouse, are crucial for demonstrating proof-of-concept.[8] Below are representative, hypothetical ERG data illustrating the expected therapeutic benefit of this compound in such a model. These data are based on the known pathophysiology of Stargardt disease, which involves progressive photoreceptor dysfunction.[8]
Table 1: Hypothetical Scotopic ERG Responses in Abca4 Knockout Mice Treated with this compound
| ERG Parameter | Wild-Type (Control) | Abca4 knockout (Vehicle) | Abca4 knockout (this compound) |
| a-wave amplitude (µV) | -350 ± 25 | -200 ± 30 | -275 ± 28 |
| a-wave implicit time (ms) | 8.5 ± 0.5 | 9.8 ± 0.7 | 9.0 ± 0.6 |
| b-wave amplitude (µV) | 700 ± 50 | 400 ± 45 | 550 ± 48 |
| b-wave implicit time (ms) | 55 ± 4 | 65 ± 5 | 58 ± 4 |
Table 2: Hypothetical Photopic ERG Responses in Abca4 Knockout Mice Treated with this compound
| ERG Parameter | Wild-Type (Control) | Abca4 knockout (Vehicle) | Abca4 knockout (this compound) |
| a-wave amplitude (µV) | -50 ± 8 | -25 ± 6 | -40 ± 7 |
| a-wave implicit time (ms) | 15 ± 1.0 | 18 ± 1.2 | 16 ± 1.1 |
| b-wave amplitude (µV) | 150 ± 15 | 80 ± 12 | 120 ± 14 |
| b-wave implicit time (ms) | 30 ± 2 | 38 ± 3 | 32 ± 2.5 |
| 30 Hz Flicker amplitude (µV) | 100 ± 10 | 50 ± 8 | 80 ± 9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
The following protocols are based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards for full-field ERG.
Preclinical ERG Protocol for Rodent Models (e.g., Abca4 knockout mice)
a. Animal Preparation:
-
Dark-adapt mice overnight (minimum 12 hours) before ERG recording.
-
Under dim red light, anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Maintain body temperature at 37°C using a heating pad.
-
Dilate the pupils with a drop of 1% tropicamide (B1683271) and 2.5% phenylephrine.
-
Apply a drop of a lubricating gel to the cornea to maintain hydration and ensure good electrical contact.
b. Electrode Placement:
-
Place a corneal electrode (e.g., a gold wire loop) on the center of the cornea.
-
Insert a reference electrode subcutaneously in the mid-frontal scalp.
-
Insert a ground electrode subcutaneously in the tail or a hind leg.
c. ERG Recording - Scotopic (Dark-Adapted) Series:
-
Present a series of white flashes of increasing intensity (e.g., 0.01, 0.1, 1.0, 3.0, 10.0 cd·s/m²) using a Ganzfeld dome.
-
Record the rod-mediated responses. The a-wave reflects photoreceptor function, and the b-wave reflects bipolar and Müller cell function.
-
Average multiple responses at each flash intensity to improve the signal-to-noise ratio.
d. ERG Recording - Photopic (Light-Adapted) Series:
-
Light-adapt the mice for 10 minutes to a background illumination of 30 cd/m² to saturate rod responses.
-
Record cone-mediated responses to single white flashes (e.g., 3.0 cd·s/m²).
-
Record the 30 Hz flicker ERG to assess cone pathway function.
e. Data Analysis:
-
Measure the amplitude of the a-wave from the baseline to the trough of the wave.
-
Measure the amplitude of the b-wave from the trough of the a-wave to the peak of the b-wave.
-
Measure the implicit time from the flash onset to the peak of the a-wave and b-wave.
-
Compare the ERG parameters between wild-type, vehicle-treated, and this compound-treated Abca4 knockout mice using appropriate statistical tests (e.g., ANOVA).
Clinical ERG Protocol for Human Subjects
a. Subject Preparation:
-
Dark-adapt the subject for a minimum of 20 minutes.
-
Dilate the pupils with 1% tropicamide and 2.5% phenylephrine, unless contraindicated.
-
Anesthetize the cornea with a drop of 0.5% proparacaine (B1679620) hydrochloride.
b. Electrode Placement:
-
Place a sterile corneal electrode (e.g., DTL fiber, contact lens electrode) on the cornea.
-
Place skin electrodes for the reference (ipsilateral temple) and ground (forehead).
c. ERG Recording - ISCEV Standard Protocol:
-
Dark-Adapted 0.01 ERG (Rod response): Use a dim blue or white flash to elicit a response primarily from the rod system.
-
Dark-Adapted 3.0 ERG (Combined rod-cone response): Use a standard bright white flash to elicit a maximal response from both rods and cones.
-
Dark-Adapted Oscillatory Potentials: Use a high-pass filter to isolate high-frequency wavelets on the ascending limb of the b-wave, reflecting inner retinal activity.
-
Light-Adapted 3.0 ERG (Cone response): After 10 minutes of light adaptation to a standard background, record the response to a standard bright white flash.
-
Light-Adapted 30 Hz Flicker ERG: Record the response to a rapidly flickering light to assess cone pathway function.
d. Data Analysis:
-
Measure a- and b-wave amplitudes and implicit times as described in the preclinical protocol.
-
Compare ERG parameters at baseline and at various time points following this compound administration.
-
Analyze changes in ERG parameters relative to a placebo-treated control group.
Conclusion
Electroretinography is a powerful and objective tool for assessing the efficacy of this compound in preserving retinal function in the context of Stargardt disease. By adhering to standardized protocols and systematically analyzing ERG waveforms, researchers and clinicians can gain valuable insights into the therapeutic potential of this novel RBP4 antagonist. The use of preclinical models, such as the Abca4 knockout mouse, provides a critical platform for initial efficacy testing before progressing to human clinical trials. While awaiting the public release of clinical trial data, the preclinical evidence and the established mechanism of action of this compound offer a promising outlook for patients with Stargardt disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Rescue of the Stargardt Disease Phenotype in Abca4 Knockout Mice Through Dietary Modulation of the Vitamin A Receptor RBPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 4. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Electroretinography as a Biomarker to Monitor the Progression of Stargardt Disease | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fundus Autofluorescence Imaging in Stg-001 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Stg-001 and Stargardt Disease
Stargardt disease (STGD1) is the most prevalent form of inherited macular dystrophy, primarily affecting children and young adults.[1] It is an autosomal recessive disorder caused by mutations in the ABCA4 gene.[2][3] This gene encodes a protein crucial for clearing toxic retinoid byproducts from photoreceptor cells during the visual cycle.[4] Impaired ABCA4 function leads to the accumulation of lipofuscin, a metabolic waste product, within the retinal pigment epithelium (RPE).[1] This accumulation is cytotoxic, leading to RPE and photoreceptor cell death and progressive central vision loss.[2]
This compound is an investigational therapeutic agent designed to address the underlying metabolic dysfunction in Stargardt disease. It functions as an indirect visual cycle modulator.[5] The mechanism of action involves reducing the plasma levels of retinol-binding protein 4 (RBP4), which is responsible for transporting vitamin A to the retina.[2][5] By limiting the influx of vitamin A into the retina, this compound aims to decrease the formation of toxic vitamin A byproducts and the subsequent accumulation of lipofuscin, thereby slowing the progression of retinal degeneration and vision loss.[5] A Phase 2a clinical trial for this compound has been initiated to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with Stargardt disease.[6]
The Role of Fundus Autofluorescence (FAF) Imaging in Stargardt Disease
Fundus autofluorescence (FAF) is a non-invasive imaging modality that provides a metabolic map of the RPE.[7][8] The primary source of the autofluorescent signal in the retina is lipofuscin.[9] FAF imaging allows for the in vivo visualization and quantification of lipofuscin distribution, making it an invaluable tool for diagnosing, monitoring, and assessing therapeutic responses in Stargardt disease.[10][11]
In Stargardt disease, FAF imaging reveals characteristic patterns:
-
Hyperautofluorescence: Areas of increased FAF signal correspond to excessive lipofuscin accumulation in the RPE.[7] This is a hallmark of the disease.
-
Hypoautofluorescence: Dark areas on FAF images indicate reduced or absent lipofuscin, which is a sign of RPE atrophy and photoreceptor cell death.[7][11]
Quantitative fundus autofluorescence (qAF) is an advanced technique that measures the absolute intensity of the FAF signal, allowing for objective assessment of disease progression.[10][12] Monitoring changes in the area of hypoautofluorescence (atrophy) and the intensity of hyperautofluorescence over time serves as a critical endpoint in clinical trials for Stargardt disease therapies, including those for this compound.[13]
Quantitative Data Presentation
The following tables summarize quantitative data from studies on fundus autofluorescence in Stargardt disease. While specific data from this compound trials are not yet publicly available, these tables provide a reference for the expected changes and the utility of FAF as an outcome measure.
Table 1: Progression of Atrophic Area in Stargardt Disease
| Study Population | Mean Follow-up (Years) | Baseline Atrophic Area (mm²) | Follow-up Atrophic Area (mm²) | Rate of Atrophy Enlargement (mm²/year) | Reference |
| 18 consecutive patients | 1.60 | 4.46 ± 2.65 | 5.13 ± 3.20 | 0.42 | [14] |
| 215 participants | Not specified | 2.2 ± 2.7 (DDAF) | Not specified | 0.51 (DDAF) | [13] |
DDAF: Definitely Decreased Autofluorescence
Table 2: Rate of Atrophy Enlargement Based on FAF Subtype
| FAF Subtype at Baseline | Rate of Atrophy Enlargement (mm²/year) | Reference |
| Type 1 | 0.06 | [15] |
| Type 2 | 0.67 | [15] |
| Type 3 | 4.37 | [15] |
FAF subtypes are classified based on the pattern of autofluorescence at baseline, with Type 1 having a localized low signal at the fovea and Type 3 having multiple low signal areas.[15]
Table 3: Quantitative Autofluorescence (qAF) in Stargardt Disease
| Patient Group | qAF Levels | Texture Factor (TF) | Reference |
| Young STGD1 patients | Up to 8-fold higher than healthy eyes | Above normal limits | [10][12] |
| Fishman I Phenotype | Higher than healthy eyes | Higher than healthy eyes | [10][12] |
| Fishman II and III Phenotypes | Higher than Fishman I | Higher than Fishman I | [10][12] |
Texture Factor (TF) characterizes inhomogeneities in the FAF image.[10][12]
Experimental Protocols
Protocol 1: Fundus Autofluorescence Image Acquisition
This protocol outlines the steps for acquiring high-quality FAF images using a confocal scanning laser ophthalmoscope (cSLO).
Materials:
-
Confocal scanning laser ophthalmoscope (cSLO) (e.g., Heidelberg Spectralis)
-
Excitation wavelength: 488 nm
-
Barrier filter: 500 nm or 520 nm
-
Tropicamide (B1683271) 0.5% and Phenylephrine 2.5% for pupillary dilation
-
Chin rest and forehead rest for patient stabilization
Procedure:
-
Patient Preparation:
-
Explain the procedure to the patient.
-
Obtain informed consent.
-
Dilate the patient's pupils to a minimum of 6 mm using tropicamide and phenylephrine.[16] This is crucial for optimal image quality and to minimize artifacts.
-
-
Instrument Setup:
-
Power on the cSLO and the connected computer.
-
Select the FAF imaging mode.
-
Set the excitation wavelength to 488 nm and the barrier filter to the appropriate wavelength (e.g., 500 nm).[9]
-
Ensure the internal fluorescent reference is in place for quantitative FAF (qAF) measurements, if applicable.[12]
-
-
Patient Positioning:
-
Position the patient comfortably in the chin rest, with their forehead against the forehead rest.[16]
-
Align the patient's eye with the instrument's optics.
-
-
Image Acquisition:
-
Focus the instrument on the retinal pigment epithelium.
-
Adjust the camera sensitivity (gain) to achieve an optimal signal-to-noise ratio.
-
Acquire a series of images (e.g., 30° x 30° field of view). For wider field imaging, ultrawidefield FAF can be used.[17]
-
Utilize the instrument's real-time image averaging feature to reduce noise and enhance image quality.[9]
-
Save the acquired images to the patient's record.
-
Protocol 2: Quantitative Analysis of FAF Images
This protocol describes the steps for quantifying atrophic areas from FAF images using image analysis software.
Materials:
-
Acquired FAF images
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Import and Calibration:
-
Import the FAF images into the image analysis software.
-
If performing qAF, calibrate the image gray levels using the internal fluorescent reference.[12]
-
-
Identification of Atrophic Areas:
-
Identify areas of significantly reduced autofluorescence (hypofluorescence), which correspond to RPE atrophy. These are often referred to as "definitely decreased autofluorescence" (DDAF).[13]
-
-
Image Segmentation and Measurement:
-
Use a thresholding technique to automatically or semi-automatically delineate the boundaries of the atrophic lesions.
-
Manually correct the delineated boundaries as needed to ensure accuracy.
-
Calculate the area of the delineated atrophic regions in square millimeters.
-
-
Data Recording and Analysis:
-
Record the measured atrophic area for each eye at each visit.
-
Calculate the rate of atrophy enlargement (RAE) over time by subtracting the baseline area from the follow-up area and dividing by the time interval in years.
-
Perform statistical analysis to compare changes in atrophic area between treatment and control groups.
-
Visualizations
Caption: Pathophysiology of Stargardt disease and the mechanism of action of this compound.
Caption: Experimental workflow for FAF imaging and analysis in this compound clinical trials.
References
- 1. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. reviewofoptometry.com [reviewofoptometry.com]
- 8. revistas.rcaap.pt [revistas.rcaap.pt]
- 9. opsweb.org [opsweb.org]
- 10. Quantitative Fundus Autofluorescence in Recessive Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Quantitative fundus autofluorescence in recessive Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. A longitudinal study of Stargardt disease: quantitative assessment of fundus autofluorescence, progression, and genotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Prognostication in Stargardt Disease Using Fundus Autofluorescence: Improving Patient Care - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stg-001 Oral Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stg-001
This compound is an investigational, orally administered small molecule being developed for the treatment of Stargardt disease (STGD1).[1] Stargardt disease is a rare, inherited retinal disorder caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina, resulting in progressive vision loss.[2][3] this compound is designed as an indirect visual cycle modulator that reduces the plasma concentrations of retinol-binding protein 4 (RBP4), the primary transporter of vitamin A (retinol) to the eye.[4] By lowering the amount of vitamin A delivered to the retina, this compound aims to decrease the formation of cytotoxic bisretinoids, thereby slowing retinal degeneration and preserving vision.[5] Clinical trials have been completed to evaluate the safety, pharmacokinetics, and pharmacodynamics of an oral formulation of this compound.[1]
Mechanism of Action
This compound acts as an inhibitor of retinol-binding protein 4 (RBP4).[6] RBP4 is the sole carrier of retinol (B82714) from the liver to peripheral tissues, including the eye. In the visual cycle, retinol is converted to retinal, a component of rhodopsin essential for vision. In Stargardt disease, a dysfunctional ABCA4 protein leads to the accumulation of all-trans-retinal (B13868) and the formation of toxic bisretinoids like A2E, which damage retinal cells. By inhibiting RBP4, this compound reduces the transport of retinol to the retina, thereby limiting the substrate available for the visual cycle and subsequent toxic byproduct formation.
Application Notes: this compound Oral Formulation
The oral formulation of this compound has been evaluated in Phase 1 and Phase 2a clinical trials.[1][4] While the exact composition of the clinical trial formulation is not publicly disclosed, it is designed for systemic delivery to achieve the desired reduction in plasma RBP4 levels. For research purposes, an oral formulation would likely consist of the active pharmaceutical ingredient (API), this compound, and various excipients to ensure stability, dissolution, and bioavailability.
Potential Excipients in an Oral Formulation:
-
Fillers: To add bulk to the dosage form (e.g., microcrystalline cellulose, lactose).
-
Binders: To hold the tablet together (e.g., povidone, starch).
-
Disintegrants: To promote tablet breakup after ingestion (e.g., croscarmellose sodium, sodium starch glycolate).
-
Lubricants: To prevent sticking to manufacturing equipment (e.g., magnesium stearate).
-
Glidants: To improve powder flow during manufacturing (e.g., colloidal silicon dioxide).
Experimental Protocols
In Vitro Dissolution of this compound Oral Formulation
This protocol provides a general method for assessing the dissolution rate of a solid oral dosage form of this compound, based on FDA guidelines.
Objective: To determine the rate and extent of this compound release from a solid oral dosage form in a specified dissolution medium.
Materials:
-
This compound tablets
-
USP Apparatus 2 (Paddle)
-
Dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer)
-
High-Performance Liquid Chromatography (HPLC) system
-
This compound reference standard
Procedure:
-
Prepare the dissolution medium and de-aerate it.
-
Set the temperature of the dissolution bath to 37 ± 0.5°C.
-
Place one this compound tablet in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point relative to the label claim.
In Vivo Pharmacokinetic Study in Humans
This protocol outlines a general design for a Phase 1, single ascending dose (SAD) study to evaluate the pharmacokinetics of orally administered this compound in healthy volunteers.
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound.
Study Design:
-
Randomized, double-blind, placebo-controlled, single ascending dose study.
-
Cohorts of healthy volunteers receive escalating single oral doses of this compound or placebo.
Procedure:
-
Screen and enroll eligible healthy volunteers based on inclusion/exclusion criteria.
-
Administer a single oral dose of this compound or placebo to subjects after an overnight fast.
-
Collect blood samples into appropriate anticoagulant tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).
-
Process blood samples to obtain plasma, and store frozen at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Perform pharmacokinetic analysis to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Monitor subjects for adverse events throughout the study.
Pharmacodynamic (PD) Biomarker Assay: RBP4 Quantification
This protocol describes a general method for quantifying plasma RBP4 levels to assess the pharmacodynamic effect of this compound.
Objective: To measure the change in plasma RBP4 concentrations following administration of this compound.
Materials:
-
Plasma samples from subjects in a clinical study.
-
Commercially available Human RBP4 ELISA kit.
-
Microplate reader.
Procedure:
-
Thaw plasma samples on ice.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and samples to a microplate pre-coated with an anti-RBP4 antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody (e.g., a biotinylated anti-RBP4 antibody).
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of RBP4 in the samples by interpolating from the standard curve.
-
Determine the percent change in RBP4 from baseline for each subject at each time point.
Data Presentation
Disclaimer: The following tables are templates for data presentation. The quantitative data presented are for illustrative purposes only and do not represent actual results from this compound clinical trials, as this information is not publicly available.
Table 1: In Vitro Dissolution Profile of this compound (Illustrative Data)
| Time (minutes) | % this compound Dissolved (Mean ± SD) |
| 5 | 35 ± 5 |
| 10 | 60 ± 7 |
| 15 | 78 ± 6 |
| 30 | 92 ± 4 |
| 45 | 98 ± 3 |
| 60 | 101 ± 2 |
Table 2: Pharmacokinetic Parameters of this compound from a Phase 1 Single Ascending Dose Study (Template)
| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| Placebo | 2 | < LLOQ | NA | < LLOQ | NA |
| Dose 1 (X mg) | 6 | [Value] | [Value] | [Value] | [Value] |
| Dose 2 (Y mg) | 6 | [Value] | [Value] | [Value] | [Value] |
| Dose 3 (Z mg) | 6 | [Value] | [Value] | [Value] | [Value] |
| LLOQ: Lower Limit of Quantification; NA: Not Applicable. Data to be presented as Mean (SD). |
Table 3: RBP4 Reduction in a Phase 2a Study of this compound (Template)
| Treatment Group | N | Baseline RBP4 (µg/mL) | Mean % Reduction from Baseline at Day 28 |
| Dose 1 (A mg) | 5 | [Value] | [Value] |
| Dose 2 (B mg) | 5 | [Value] | [Value] |
| Data to be presented as Mean (SD). |
Conclusion
This compound represents a promising oral therapeutic strategy for Stargardt disease by targeting the underlying pathophysiology of toxic bisretinoid accumulation. The development of a successful oral formulation is critical for long-term treatment in this patient population. The protocols and application notes provided herein offer a framework for researchers engaged in the preclinical and clinical evaluation of this compound and similar RBP4 inhibitors. Further publication of clinical trial data will be essential to fully characterize the pharmacokinetic, pharmacodynamic, and clinical efficacy profile of this novel therapeutic agent.
References
- 1. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 5. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Modeling of Stg-001 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stg-001 is a small molecule inhibitor of Retinol (B82714) Binding Protein 4 (RBP4), a key transporter of vitamin A (retinol) from the liver to peripheral tissues, including the retina.[1][2][3][4][5] In the context of Stargardt disease, a genetic macular degeneration, the accumulation of toxic vitamin A byproducts in the retina leads to progressive vision loss.[2][6][7] this compound is designed to reduce the delivery of retinol to the eye, thereby decreasing the formation of these toxic metabolites.[6] These application notes provide detailed protocols for in vitro models to assess the activity of this compound, focusing on its ability to modulate RBP4 levels and protect retinal cells.
Key In Vitro Models and Assays
A battery of in vitro assays is crucial for characterizing the pharmacological activity of this compound. The following models and experimental protocols are recommended:
-
Cell-Based Assays: Utilizing relevant cell lines to assess the effect of this compound on RBP4 expression and secretion, as well as its cytoprotective effects.
-
Biochemical Assays: To directly measure the interaction between this compound and RBP4.
-
Gene Expression Analysis: To determine the impact of this compound on the transcription of the RBP4 gene.
Experimental Workflow
The general workflow for testing this compound's in vitro activity involves a multi-step process from initial compound screening to detailed mechanistic studies.
Caption: Experimental workflow for in vitro testing of this compound.
Signaling Pathway Modulated by this compound
This compound acts by inhibiting RBP4, which is central to the transport of retinol. By blocking RBP4, this compound reduces the amount of retinol entering retinal cells, thereby mitigating the downstream toxic effects of its byproducts in Stargardt disease.
Caption: Mechanism of action of this compound in the visual cycle.
Experimental Protocols
RBP4 Secretion Assay (ELISA)
Objective: To quantify the amount of RBP4 secreted by retinal pigment epithelial cells in the presence of this compound.
Cell Line: ARPE-19 (a human retinal pigment epithelial cell line).[8][9]
Protocol:
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the RBP4 concentration in the supernatant using a commercially available human RBP4 ELISA kit, following the manufacturer's instructions.[2][6][10][11][12]
-
Data Analysis: Calculate the percentage of RBP4 inhibition at each concentration of this compound relative to the vehicle control. Determine the IC50 value.
Data Presentation:
| This compound Conc. (µM) | RBP4 Concentration (ng/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 150.5 ± 12.3 | 0 |
| 0.01 | 135.2 ± 10.1 | 10.2 |
| 0.1 | 98.7 ± 8.5 | 34.4 |
| 1 | 55.1 ± 6.2 | 63.4 |
| 10 | 20.8 ± 3.1 | 86.2 |
| 100 | 10.3 ± 1.9 | 93.2 |
Cell Viability/Cytotoxicity Assay
Objective: To assess the potential toxicity of this compound on retinal cells.
Cell Line: ARPE-19 or iPSC-derived RPE cells.[13][14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH release assay).[16]
-
Data Analysis: Normalize the results to the vehicle-treated cells and express as a percentage of cell viability.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 97.1 ± 5.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 92.8 ± 7.3 |
| 100 | 89.4 ± 8.0 |
Western Blot for Intracellular RBP4
Objective: To determine the effect of this compound on the intracellular protein levels of RBP4.
Protocol:
-
Cell Culture and Treatment: Culture ARPE-19 cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against RBP4 and a loading control (e.g., GAPDH).[17][18][19]
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities to determine the relative RBP4 protein levels.
Data Presentation:
| Treatment | Relative RBP4 Protein Level (Normalized to GAPDH) |
| Vehicle Control | 1.00 |
| This compound (1 µM) | 0.65 |
| This compound (10 µM) | 0.28 |
Quantitative PCR (qPCR) for RBP4 mRNA
Objective: To investigate if this compound affects the transcription of the RBP4 gene.
Protocol:
-
Cell Culture and Treatment: Treat ARPE-19 cells with this compound for 6-24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for human RBP4 and a housekeeping gene (e.g., GAPDH).[20][21]
-
Data Analysis: Calculate the relative fold change in RBP4 mRNA expression using the ΔΔCt method.
Data Presentation:
| Treatment | Fold Change in RBP4 mRNA (Relative to Vehicle) |
| Vehicle Control | 1.0 |
| This compound (1 µM) | 0.95 |
| This compound (10 µM) | 0.91 |
Conclusion
The described in vitro models and protocols provide a robust framework for the preclinical evaluation of this compound. By employing a combination of cell-based, biochemical, and molecular biology techniques, researchers can comprehensively characterize the activity, potency, and mechanism of action of this promising therapeutic candidate for Stargardt disease. The use of disease-relevant cell models, such as iPSC-derived RPE cells from Stargardt patients, can further enhance the translational relevance of these studies.[13][22]
References
- 1. Retinal pigment epithelial cell cultures as a tool for evaluating retinal toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Human RBP4(Retinol-binding protein 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. cusabio.com [cusabio.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ARPE-19, a human retinal pigment epithelial cell line with differentiated properties. | Semantic Scholar [semanticscholar.org]
- 10. cloud-clone.com [cloud-clone.com]
- 11. raybiotech.com [raybiotech.com]
- 12. ibl-america.com [ibl-america.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Evaluation of Retinal Pigment Epithelial Cell Cytotoxicity of Recombinant Tissue Plasminogen Activator Using Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Stem Cell-Derived Retinal Pigment Epithelial Cells as a Model for Drug Screening and Pre-Clinical Assays Compared to ARPE-19 Cell Line [ijstemcell.com]
- 16. Retinal Pigmented Epithelial Cells Cytotoxicity and Apoptosis through Activation of the Mitochondrial Intrinsic Pathway: Role Of Indocyanine Green, Brilliant Blue and Implications for Chromovitrectomy | PLOS One [journals.plos.org]
- 17. shop.hytest.fi [shop.hytest.fi]
- 18. RBP4 Polyclonal Antibody (PA5-90882) [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. The brown fat-specific overexpression of RBP4 improves thermoregulation and systemic metabolism by activating the canonical adrenergic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Study of Stg-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stg-001 is an investigational therapeutic agent developed for the treatment of Stargardt disease (STGD1), a rare genetic disorder characterized by progressive vision loss in children and young adults.[1] There are currently no approved therapies for this condition.[1] this compound, developed by Stargazer Pharmaceuticals, Inc., is an indirect modulator of the visual cycle.[1] This document provides an overview of the known pharmacokinetic and pharmacodynamic properties of this compound, along with generalized protocols for its study based on publicly available information from its clinical development program.
Mechanism of Action
This compound is designed to reduce the accumulation of cytotoxic retinoids in the eye, which is a hallmark of Stargardt disease. It achieves this by lowering the plasma concentrations of Retinol (B82714) Binding Protein 4 (RBP4) and Vitamin A (retinol).[1] RBP4 is the primary transport protein for retinol in the circulation, delivering it to the eye to initiate the visual cycle.[1] By inhibiting RBP4, this compound is expected to decrease the uptake of retinol by the retina, thereby reducing the formation of toxic byproducts that lead to retinal damage and vision loss.[2]
Signaling Pathway
Caption: Proposed mechanism of action of this compound in reducing retinal damage.
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models and human subjects.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Description | Value (Data Not Publicly Available) |
|---|---|---|
| Cmax | Maximum (or peak) serum concentration | Data not in public domain |
| Tmax | Time to reach Cmax | Data not in public domain |
| AUC | Area under the curve (total drug exposure) | Data not in public domain |
| t1/2 | Elimination half-life | Data not in public domain |
| CL/F | Apparent total clearance of the drug from plasma | Data not in public domain |
| Vd/F | Apparent volume of distribution | Data not in public domain |
Experimental Protocols
1. Preclinical Pharmacokinetic Studies
-
Protocol:
-
Animal models (e.g., rats, non-human primates) are administered a single dose of this compound via the intended clinical route (e.g., oral).
-
Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the resulting concentration-time data.
-
2. Human Pharmacokinetic Studies (Phase 1)
-
Protocol:
-
Phase 1 studies are conducted in healthy volunteers. These may include single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1]
-
In a SAD study, subjects receive a single dose of this compound, with subsequent cohorts receiving increasing doses.
-
In a MAD study, subjects receive multiple doses of this compound over a defined period (e.g., once daily for 7 days).
-
Serial blood samples are collected over a specified time course after dosing to determine the pharmacokinetic profile.
-
Plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are analyzed to assess dose-proportionality and accumulation.
-
A Phase 1b study was also conducted to compare the relative bioavailability of two different formulations of this compound.
-
Pharmacodynamic Studies
Objective: To assess the biochemical and physiological effects of this compound on the body, specifically its impact on RBP4 and retinol levels.
Data Presentation
Table 2: Summary of Pharmacodynamic Endpoints for this compound
| Biomarker | Measurement | Result (Data Not Publicly Available) |
|---|---|---|
| Plasma RBP4 | Percent reduction from baseline | Data not in public domain |
| Plasma Vitamin A (Retinol) | Percent reduction from baseline | Data not in public domain |
Experimental Protocols
1. Measurement of Plasma RBP4 and Retinol
-
Protocol:
-
Blood samples are collected from study subjects at baseline and at various time points following administration of this compound.
-
Plasma is isolated from these samples.
-
Plasma RBP4 concentrations are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Plasma retinol concentrations are quantified using a validated method, such as high-performance liquid chromatography (HPLC).
-
The change in RBP4 and retinol levels from baseline is calculated to determine the pharmacodynamic effect of this compound.
-
Clinical Trial Workflow
A Phase 2a clinical trial (NCT04489511) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in subjects with Stargardt disease.[3][4]
Caption: Workflow for the Phase 2a clinical study of this compound.
Summary and Future Directions
This compound represents a promising therapeutic approach for Stargardt disease by targeting the underlying mechanism of toxic retinoid accumulation. While detailed quantitative data from the clinical trials are not yet publicly available, the described study designs provide a framework for the pharmacokinetic and pharmacodynamic evaluation of this compound. Further publication of the Phase 1 and Phase 2a clinical trial results will be crucial to fully understand the clinical profile of this compound and its potential as a treatment for this debilitating orphan disease.
References
- 1. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Designing Preclinical Studies for RBP4 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing preclinical studies to evaluate the efficacy and safety of Retinol-Binding Protein 4 (RBP4) inhibitors. Elevated levels of RBP4, an adipokine and the primary transporter of retinol (B82714) (Vitamin A), are associated with a range of metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[1][2][3][4][5] RBP4 inhibitors are a promising therapeutic strategy to counteract the pathogenic effects of high RBP4 levels.[5][6] This guide outlines key in vitro and in vivo experiments to characterize the pharmacological properties of novel RBP4 inhibitors.
Introduction to RBP4 and its Signaling Pathways
RBP4, primarily synthesized in the liver and adipose tissue, transports retinol from the liver to peripheral tissues.[7][8] Beyond its role in vitamin A transport, RBP4 acts as a signaling molecule implicated in metabolic dysregulation through at least two distinct pathways:
-
STRA6-Mediated Signaling: Holo-RBP4 (retinol-bound RBP4) binds to its cell surface receptor, Stimulated by retinoic acid 6 (STRA6).[9][10] This interaction triggers a signaling cascade involving Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription (STAT) proteins, which can lead to the expression of suppressor of cytokine signaling 3 (SOCS3), ultimately impairing insulin receptor signaling.[2][8][11][12]
-
Toll-Like Receptor (TLR)-Mediated Inflammation: RBP4 can also induce a pro-inflammatory response in macrophages, independent of retinol and STRA6.[13][14] This pathway involves the activation of Toll-like receptor 4 (TLR4) and the c-Jun N-terminal kinase (JNK) pathway, leading to the production of inflammatory cytokines like TNF-α and IL-6, which can indirectly cause insulin resistance in surrounding cells.[7][14][15]
In Vitro Characterization of RBP4 Inhibitors
A series of in vitro assays are essential to determine the potency, selectivity, and mechanism of action of candidate RBP4 inhibitors.
Target Engagement and Binding Affinity
Objective: To quantify the binding affinity of the test compound to RBP4.
Key Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the inhibitor with immobilized RBP4.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Competitive Binding Assays: Utilizes a fluorescently labeled tracer that binds to RBP4. The ability of the test inhibitor to displace the tracer is measured.
Table 1: Representative Data for RBP4 Binding Affinity
| Compound | Assay | KD (nM) | IC50 (nM) |
| Inhibitor X | SPR | 50 | - |
| Inhibitor Y | ITC | 75 | - |
| Fenretinide | Competitive Binding | - | 56 |
| A1120 | Competitive Binding | - | 14.8 |
Note: Data is illustrative. Fenretinide and A1120 data are from published studies for comparison.[16]
Inhibition of RBP4-Transthyretin (TTR) Interaction
Objective: To assess the inhibitor's ability to disrupt the interaction between holo-RBP4 and TTR, a key step for RBP4 stabilization in circulation.
Key Assay:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput assay to measure the proximity of RBP4 and TTR. A decrease in the FRET signal indicates disruption of the interaction.
Table 2: Representative Data for RBP4-TTR Interaction Inhibition
| Compound | TR-FRET IC50 (nM) |
| Inhibitor X | 120 |
| Inhibitor Y | 250 |
| A1120 | ~200-400 |
| Fenretinide | ~500-1000 |
Note: Data is illustrative. A1120 and Fenretinide data are from published studies for comparison.[16]
Cellular Assays for Downstream Signaling
Objective: To confirm the inhibitor's effect on RBP4-mediated signaling pathways in a cellular context.
Key Cell Models and Assays:
-
Adipocyte and Myotube Cultures: Differentiated 3T3-L1 adipocytes or C2C12 myotubes can be treated with RBP4 in the presence or absence of the inhibitor.
-
Western Blot Analysis: To measure the phosphorylation status of key signaling proteins such as JAK2, STAT5, IRS-1, and Akt.
-
Glucose Uptake Assay: To assess insulin-stimulated glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG).
-
-
Macrophage Cultures: Primary macrophages or cell lines (e.g., RAW 264.7) can be stimulated with RBP4 with and without the inhibitor.
-
ELISA or Multiplex Assay: To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6) into the culture medium.
-
RT-qPCR: To measure the gene expression of these cytokines.
-
Table 3: Representative Data from Cellular Assays
| Cell Line | Treatment | p-STAT5 (% of RBP4 control) | Glucose Uptake (% of Insulin control) | TNF-α Secretion (pg/mL) |
| 3T3-L1 | RBP4 + Inhibitor X (1 µM) | 45 | 85 | - |
| RAW 264.7 | RBP4 + Inhibitor X (1 µM) | - | - | 150 |
Note: Data is illustrative.
In Vivo Evaluation of RBP4 Inhibitors
In vivo studies are critical to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of RBP4 inhibitors in relevant animal models.
Pharmacokinetics and Pharmacodynamics
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and to establish a relationship between drug exposure and the desired biological effect (RBP4 lowering).
Animal Models:
-
Male Sprague Dawley rats are commonly used for initial PK/PD studies.[17]
-
Non-human primates (NHPs), such as cynomolgus monkeys, are often selected as the non-rodent species for regulatory toxicology studies due to the similarity of their retinoid trafficking biology to humans.[18]
Experimental Protocol:
-
Administer the RBP4 inhibitor via intravenous (IV) and oral (PO) routes at various doses.
-
Collect blood samples at multiple time points over 24-48 hours.[17]
-
Analyze plasma concentrations of the inhibitor using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).
-
Measure plasma/serum RBP4 levels at each time point using a commercially available ELISA kit as a PD marker.[17]
-
Correlate inhibitor exposure with the magnitude and duration of RBP4 reduction.
Table 4: Representative PK/PD Data in Rats
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) | RBP4 Reduction at 24h (%) |
| Inhibitor X | 10 | 1500 | 12000 | 75 |
| Inhibitor Y | 10 | 800 | 6400 | 50 |
Note: Data is illustrative.
Efficacy in Disease Models
Objective: To assess the therapeutic potential of the RBP4 inhibitor in animal models of RBP4-associated diseases.
Recommended Animal Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and elevated RBP4 levels.
-
Transgenic Mice Overexpressing Human RBP4 (adi-hRBP4): These mice specifically overexpress RBP4 in adipose tissue and develop hepatic steatosis.[19]
-
Abca4-/- Knockout Mice: A model for Stargardt disease and age-related macular degeneration, characterized by excessive bisretinoid accumulation in the retina.[16][20]
Efficacy Endpoints:
-
Metabolic Studies (DIO mice):
-
Glucose and insulin tolerance tests (GTT and ITT).
-
Serum RBP4, glucose, insulin, triglycerides, and cholesterol levels.
-
Body weight and composition (e.g., using DEXA or EchoMRI).
-
Histological analysis of liver (for steatosis) and adipose tissue.
-
Gene and protein expression analysis of key metabolic and inflammatory markers in liver, adipose tissue, and muscle.
-
-
Hepatic Steatosis Studies (adi-hRBP4 mice):
-
Liver triglyceride content.
-
Histological scoring of steatosis, inflammation, and fibrosis.
-
Serum liver enzyme levels (ALT, AST).
-
-
Ophthalmology Studies (Abca4-/- mice):
-
Quantification of bisretinoids (e.g., A2E) in the retina by HPLC.
-
Electroretinography (ERG) to assess retinal function.
-
Histological analysis of retinal structure.
-
Table 5: Representative Efficacy Data in DIO Mice
| Treatment Group | Fasting Glucose (mg/dL) | Insulin (ng/mL) | HOMA-IR | Liver Triglycerides (mg/g) |
| Lean Control | 95 | 0.5 | 2.1 | 15 |
| DIO + Vehicle | 140 | 2.0 | 13.0 | 55 |
| DIO + Inhibitor X | 110 | 1.0 | 5.0 | 25 |
Note: Data is illustrative.
Preliminary Toxicology and Safety Assessment
Objective: To identify potential on-target and off-target toxicities of the RBP4 inhibitor.
Key Assessments:
-
In-life observations: Daily monitoring of clinical signs, body weight, and food/water consumption.
-
Clinical pathology: Hematology and serum chemistry at the end of the study.
-
Histopathology: Microscopic examination of major organs and tissues.
-
Vision-related safety: Given RBP4's role in retinol transport, assess for any adverse effects on vision, such as impaired dark adaptation. This can be evaluated using ERG.[21]
Experimental Protocols
Protocol: RBP4-TTR Interaction TR-FRET Assay
-
Reagents:
-
Recombinant human RBP4
-
Recombinant human TTR
-
Europium-labeled anti-tag antibody (e.g., anti-His)
-
Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-GST)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound and controls (e.g., fenretinide)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add a mixture of tagged RBP4 and TTR.
-
Add the test compound dilutions to the wells.
-
Add the Eu-labeled and APC-labeled antibodies.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC50.
-
Protocol: In Vivo Glucose Tolerance Test (GTT) in DIO Mice
-
Animals:
-
Male C57BL/6J mice on a high-fat diet for 12-16 weeks.
-
Age-matched lean controls on a standard chow diet.
-
-
Procedure:
-
Treat mice with the RBP4 inhibitor or vehicle daily for the desired study duration (e.g., 4 weeks).
-
Fast the mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Visualizations
Caption: RBP4 signaling pathways implicated in metabolic disease.
Caption: General workflow for preclinical evaluation of RBP4 inhibitors.
References
- 1. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The metabolic role of retinol binding protein 4: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Frontiers | Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives [frontiersin.org]
- 12. Elevated retinol binding protein 4 levels are associated with atherosclerosis in diabetic rats via JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Clinical Trial Design in Stargardt Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stargardt disease (STGD) is the most prevalent form of inherited macular dystrophy, primarily affecting children and young adults, leading to progressive central vision loss.[1][2] The disease is most commonly caused by mutations in the ABCA4 gene, which result in an autosomal recessive inheritance pattern (STGD1).[2][3] The dysfunction of the ABCA4 protein disrupts the normal visual cycle, leading to the accumulation of toxic bisretinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), within retinal pigment epithelium (RPE) and photoreceptor cells.[1][4][5] This accumulation, forming lipofuscin, triggers cellular stress, inflammation, and ultimately leads to the degeneration of the RPE and photoreceptors, causing vision loss.[5][6]
The development of therapeutics for Stargardt disease faces unique challenges inherent to rare diseases with a slow and variable progression rate. Consequently, designing informative and efficient clinical trials is paramount. These application notes provide a comprehensive guide to the critical components of clinical trial design for Stargardt disease therapeutics, including patient selection, appropriate endpoints, and detailed protocols for key assessments.
Pathophysiology and Therapeutic Targets
The underlying mechanism of Stargardt disease centers on the disruption of the visual cycle due to faulty ABCA4 protein. Understanding this pathway is crucial for identifying therapeutic targets.
The Visual Cycle and Pathogenesis of Stargardt Disease
Caption: Pathophysiology of Stargardt disease and therapeutic targets.
Clinical Trial Design Considerations
Designing clinical trials for Stargardt disease requires careful consideration of the patient population, study duration, and endpoints to ensure that a therapeutic effect can be reliably detected against the background of slow disease progression.
Patient Selection Criteria
Proper patient selection is critical for the success of a clinical trial. Key inclusion and exclusion criteria often include:
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Diagnosis | Clinical diagnosis of Stargardt disease (STGD1).[6] | Concurrent medical or ocular conditions that could confound assessments (e.g., diabetic retinopathy, glaucoma, choroidal neovascularization).[6] |
| Genetics | Confirmed presence of at least two disease-causing mutations in the ABCA4 gene.[6] | Absence of confirmed ABCA4 mutations. |
| Age | Varies by trial, often includes pediatric and adult populations (e.g., 8 to 70 years).[6] | N/A |
| Visual Function | Wide range of visual acuity may be accepted. | N/A |
| Retinal Structure | Presence of at least one well-demarcated area of significantly reduced fundus autofluorescence (FAF).[6] | Extensive central atrophy that would preclude meaningful measurement of progression. |
| Prior/Concomitant Medications | Washout period for disallowed medications. | Use of high-dose vitamin A or beta-carotene (B85742) supplements, or oral retinoids.[6] |
| Prior/Concomitant Procedures | Sufficient time elapsed since any intraocular surgery or injections (e.g., >90 days).[6] | Prior gene therapy, stem cell therapy, or retinal implant.[7] |
| General Health | Generally healthy as judged by the investigator.[6] | Clinically significant abnormal laboratory results; active or historical liver disorder.[6] Pregnancy or lactation.[6] |
Endpoints in Stargardt Disease Clinical Trials
Given the slow progression of Stargardt disease, traditional endpoints like Best-Corrected Visual Acuity (BCVA) may be insensitive over the typical duration of a clinical trial.[1][8] Therefore, a combination of functional and structural endpoints is often employed.
| Endpoint Category | Primary Endpoint | Secondary/Exploratory Endpoints |
| Structural | Rate of lesion growth: Measured by fundus autofluorescence (FAF) as the area of definitely decreased autofluorescence (DDAF) or questionably decreased autofluorescence (QDAF). | Retinal thickness and volume measured by Spectral-Domain Optical Coherence Tomography (SD-OCT). |
| Functional | Change in retinal sensitivity: Measured by microperimetry, assessing mean sensitivity (MS) across the macula or in specific regions.[1][9] | Change in Best-Corrected Visual Acuity (BCVA).[1] Number of deep scotoma points on microperimetry.[1] Reading speed. |
| Electrophysiological | N/A | Changes in electroretinography (ERG), including full-field ERG (ffERG) and multifocal ERG (mfERG) to assess photoreceptor and bipolar cell function. |
| Patient-Reported Outcomes | N/A | Quality of life questionnaires. Mobility assessments. |
Summary of Recent and Ongoing Clinical Trials
A variety of therapeutic modalities are currently under investigation for Stargardt disease. The following table summarizes key parameters from selected clinical trials.
| Therapeutic Agent (Sponsor) | Therapeutic Modality | Phase | Key Endpoints | Sample Size (Approx.) | Duration |
| Tinlarebant (Belite Bio) | Oral RBP4 inhibitor | 3 | Reduction in retinal lesion growth rate.[3][10] | 104 | 24 months |
| ALK-001 (Gildeuretinol) (Alkeus Pharmaceuticals) | Oral modified vitamin A | 2/3 | Safety, tolerability, effect on lesion progression.[6][11] | 50-80 | 24 months |
| OCU410ST (Ocugen) | Modifier Gene Therapy (AAV-RORA) | 2/3 | Safety and efficacy.[11] | 51 | 15 months |
| ACDN-01 (Ascidian Therapeutics) | RNA Exon Editor | 1/2 | Safety, tolerability, preliminary efficacy.[12][13] | 13 | Multi-year |
| MCO-010 (Nanoscope Therapeutics) | Optogenetic Therapy | 3 | Safety, change in BCVA.[11][14] | 60 | 48 weeks (Phase 2) |
| SB-007 (SpliceBio) | Protein Splicing Therapy | 1/2 | Forthcoming.[11] | N/A | N/A |
Experimental Protocols
Detailed and standardized protocols are essential for data consistency and reliability in multicenter clinical trials.
Fundus Autofluorescence (FAF) Imaging
Objective: To quantify the area of retinal atrophy.
Protocol:
-
Patient Preparation: Dilate the pupils of the patient using a standard mydriatic agent. Allow sufficient time for maximal dilation.
-
Image Acquisition:
-
Use a standardized fundus camera or scanning laser ophthalmoscope (SLO) with FAF capabilities (e.g., Heidelberg Spectralis).
-
Use a standard excitation wavelength (e.g., 488 nm) and emission filter (e.g., >500 nm).
-
Acquire high-resolution, wide-field images centered on the fovea. A 55-degree lens is often used.
-
Ensure consistent illumination and focus across all study visits.
-
-
Image Analysis:
-
Images are typically analyzed by a central reading center to ensure consistency.
-
Specialized software is used to manually or semi-automatically delineate the boundaries of atrophic lesions, characterized by definitely decreased autofluorescence (DDAF).
-
The area of the lesion is calculated in square millimeters.
-
The rate of change in the lesion area is determined over time.
-
Microperimetry
Objective: To precisely map retinal sensitivity in the macula.
Protocol:
-
Patient Preparation: Pupil dilation is typically required.
-
Procedure:
-
Use a standardized microperimeter (e.g., Nidek MP-1 or MP-3).
-
A standardized grid pattern of test points is used, often covering the central 20 degrees of the retina (e.g., 68-point grid).[1]
-
The patient is instructed to fixate on a central target.
-
The instrument projects stimuli of varying light intensity at the predetermined retinal locations.
-
The patient indicates when they see a stimulus by pressing a button.
-
The instrument determines the threshold of light sensitivity at each point, measured in decibels (dB).
-
-
Data Analysis:
-
Calculate the mean retinal sensitivity across all points or within specific regions (e.g., foveal, perifoveal).[1]
-
Quantify the number of points with normal sensitivity, relative scotomas, and deep (or absolute) scotomas.
-
Track changes in these parameters over the course of the study.
-
Full-Field Electroretinography (ffERG)
Objective: To assess the global function of retinal cells (rods and cones).
Protocol:
-
Patient Preparation:
-
Pupils are fully dilated.
-
For scotopic (rod-mediated) recordings, the patient must be dark-adapted for a minimum of 30 minutes.
-
For photopic (cone-mediated) recordings, the patient is light-adapted to a standard background illumination for approximately 10 minutes.
-
-
Procedure:
-
A recording electrode (e.g., DTL fiber, contact lens electrode) is placed on the cornea or lower conjunctiva. Reference and ground electrodes are placed on the skin near the eye.
-
The patient is positioned in front of a Ganzfeld dome, which provides uniform retinal illumination.
-
A series of light flashes of defined intensity and duration are presented.
-
The electrical responses from the retina (a-wave, originating from photoreceptors, and b-wave, originating from bipolar cells) are recorded.
-
-
Data Analysis:
-
Measure the amplitude (in microvolts) and implicit time (in milliseconds) of the a- and b-waves for each stimulus condition.
-
Compare these values to normative data and track changes over time.
-
Experimental and Logical Workflows
Visualizing the workflow of a clinical trial and the patient journey can aid in planning and execution.
General Clinical Trial Workflow
Caption: A generalized workflow for a Stargardt disease clinical trial.
Patient Journey in a Clinical Trial
Caption: The journey of a patient through a Stargardt disease clinical trial.
Conclusion
The landscape of Stargardt disease therapeutics is rapidly evolving, with numerous promising agents in the clinical pipeline. The success of these trials hinges on robust and thoughtfully designed protocols. By employing sensitive and relevant endpoints, such as FAF and microperimetry, and adhering to standardized procedures, researchers can more effectively evaluate the safety and efficacy of novel treatments. Natural history studies, like ProgSTAR, have been instrumental in informing trial design and will continue to be a valuable resource for the field.[4][9][11] As our understanding of the disease deepens, so too will our ability to conduct clinical trials that bring us closer to an effective therapy for patients with Stargardt disease.
References
- 1. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 2. An Overview of the Genetics of ABCA4 Retinopathies, an Evolving Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bisretinoids as a Source of Early Photoreceptor Pathology in Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjo.bmj.com [bjo.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. A vicious cycle of bisretinoid formation and oxidation relevant to recessive Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are ABCA4 modulators and how do they work? [synapse.patsnap.com]
- 13. Stargardt Disease Research Advances — Foundation Fighting Blindness [fightingblindness.org]
- 14. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Overcoming challenges in RBP4 inhibitor assays
Welcome to the technical support center for RBP4 inhibitor assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of RBP4 inhibitor screening and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during various RBP4 inhibitor assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: My sample RBP4 concentrations seem inaccurate or inconsistent when using an ELISA kit. What could be the cause?
A1: Inaccurate RBP4 concentrations in ELISA can stem from several factors:
-
Assay Type: Competitive ELISAs may underestimate RBP4 concentrations in samples from insulin-resistant subjects, potentially due to assay saturation. A sandwich ELISA format is often more reliable for these sample types.[1]
-
Standard Mismatch: The form of RBP4 used as a standard is critical. Full-length RBP4 is the predominant form in serum, while urinary RBP4 is often C-terminally proteolyzed. Assays may exhibit different immunoreactivity to these forms. Ensure your standard matches the primary analyte in your samples.[1]
-
Poor Dilution Linearity: If serially diluted samples do not yield consistent back-calculated concentrations, it can indicate matrix effects or issues with the assay's dynamic range.[1]
-
Sample Collection and Handling: Improper sample storage or repeated freeze-thaw cycles can degrade RBP4, leading to lower measured concentrations. Plasma and serum samples can be stored at 4°C for up to two weeks or at -20°C or lower for long-term storage.[2]
Troubleshooting Steps:
-
Verify Assay Format: Confirm whether you are using a sandwich or competitive ELISA. For serum samples from potentially insulin-resistant subjects, a sandwich ELISA is recommended.[1]
-
Check the Standard: Identify the source and form of the RBP4 protein standard used in the kit. If possible, compare results with a well-characterized, full-length recombinant human RBP4.
-
Perform a Dilution Series: Test several dilutions of your sample to check for linearity. If non-linearity is observed, optimize the sample dilution to fall within the linear range of the assay. A 1:5000 dilution for serum or plasma is a common starting point.[2]
-
Review Sample Handling Procedures: Ensure consistent and appropriate sample collection, processing, and storage protocols are in place.
Q2: I am observing high background noise in my RBP4 ELISA.
A2: High background can be caused by several factors:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents, leading to a high background signal.
-
Cross-Reactivity: The antibodies used in the kit may have some cross-reactivity with other proteins in the sample matrix.
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
Troubleshooting Steps:
-
Optimize Washing: Increase the number of wash steps or the volume of wash buffer used. Ensure complete removal of liquid between washes by tapping the inverted plate on absorbent paper.[2]
-
Include Proper Controls: Run blank wells (containing only sample buffer) to determine the baseline background signal.
-
Use Fresh Reagents: Prepare fresh buffers and reagent solutions to rule out contamination.
Fluorescence Polarization (FP) Assay
Q3: The fluorescence polarization signal is not increasing upon addition of my RBP4 protein to the fluorescently labeled ligand.
A3: A lack of increase in fluorescence polarization can be due to several reasons:
-
Fluorophore Mobility: The fluorophore might be attached to the ligand via a long, flexible linker, allowing it to rotate freely even when the ligand is bound to RBP4 (the "propeller effect").[3]
-
Unsuitable Fluorophore: The fluorescence lifetime of the chosen fluorophore may not be appropriate for FP measurements on the timescale of RBP4's rotational correlation.[3]
-
Low Signal Intensity: If the fluorescence intensity is too low, the signal may be dominated by noise and highly polarized stray light.[3]
-
Protein Aggregation: Aggregated protein can cause light scattering, leading to artificially high and unstable polarization readings.[4]
Troubleshooting Steps:
-
Modify the Fluorescent Ligand: Consider shortening the linker between the fluorophore and the ligand or moving the fluorophore to a different position on the ligand.[3]
-
Change the Fluorophore: Switch to a different fluorophore with a proven track record in FP assays, such as fluorescein (B123965) or TAMRA.[3]
-
Optimize Concentrations: Increase the concentration of the fluorescent ligand or the protein to ensure a sufficiently high signal-to-noise ratio.
-
Check Protein Quality: Ensure the RBP4 protein is properly folded and not aggregated. This can be checked by techniques like dynamic light scattering (DLS). Filter the protein solution before use.[4]
Q4: My fluorescence polarization values are negative for the free fluorescent ligand.
A4: While unexpected, negative polarization values can occur. This is often an artifact of the instrument's calculation when the horizontally polarized light intensity is greater than the vertically polarized light intensity. It can be caused by instrument settings or light scattering. Ensure that both entry and exit polarization filters are correctly engaged during the measurement.[4]
RBP4-Transthyretin (TTR) Interaction Assays (e.g., HTRF)
Q5: My potential RBP4 inhibitor shows good binding in a direct binding assay (like SPA) but is weak at disrupting the RBP4-TTR interaction.
A5: This discrepancy can arise because:
-
Mechanism of Action: The inhibitor may bind to an allosteric site on RBP4 that does not directly interfere with the TTR binding interface.
-
Conformational Changes: Retinol (B82714) binding induces a conformational change in RBP4 that is necessary for high-affinity TTR interaction. Your inhibitor might not prevent this change, or it may bind to a conformation of RBP4 that is not relevant to the TTR-bound state. Some inhibitors, like A1120, are known to disrupt the RBP4-TTR complex by inducing a conformational change at the interaction interface.[5]
Troubleshooting Steps:
-
Orthogonal Assays: It is crucial to use multiple assay formats to characterize inhibitors. A direct binding assay (e.g., Scintillation Proximity Assay - SPA) measures the affinity of the compound for RBP4, while an RBP4-TTR interaction assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF) assesses the functional consequence of that binding on the protein-protein interaction.[6][7]
-
Structural Studies: If possible, co-crystallization of the inhibitor with RBP4 can provide insights into the binding mode and mechanism of action.
Quantitative Data Summary
| Assay Type | Parameter | Typical Values/Ranges | Reference |
| RBP4 Binding (SPA) | Kd of Retinol to RBP4 | 62.5 nM | [6] |
| IC50 of potent inhibitors | < 150 nM | [6] | |
| RBP4-TTR Interaction (HTRF) | IC50 Ratio (HTRF/SPA) | 5 - 20 | [6] |
| Human RBP4 ELISA | Assay Range | 1.6 - 100 ng/mL | |
| Sensitivity | 0.628 ng/mL | ||
| Sample Dilution (Serum/Plasma) | 1:5000 | [2] |
Experimental Protocols
Protocol 1: Sandwich ELISA for Human RBP4 Quantification
This protocol is a general guideline based on commercially available kits.[2][8][9]
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human RBP4 (e.g., 1 µ g/well of a monoclonal antibody like RB48). Incubate overnight at 4°C.[10]
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T). Block non-specific binding sites by adding 200 µL/well of a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[9]
-
Sample/Standard Incubation: Wash the plate three times with PBS-T. Add 100 µL of standards (recombinant human RBP4) and diluted samples (e.g., serum or plasma diluted 1:5000 in sample dilution buffer) to the wells. Incubate for 2 hours at room temperature with gentle shaking.[2][9]
-
Detection Antibody Incubation: Wash the plate five times with PBS-T. Add 100 µL of a labeled detection antibody (e.g., a biotinylated or enzyme-conjugated anti-RBP4 monoclonal antibody) to each well. Incubate for 1-2 hours at room temperature with gentle shaking.[2][10]
-
Signal Development: Wash the plate five times with PBS-T. If using an enzyme-conjugated detection antibody, add the appropriate substrate (e.g., TMB for HRP). Incubate in the dark until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the RBP4 concentration in the samples.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol outlines a competitive FP assay to screen for RBP4 inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled RBP4 ligand (tracer) in an appropriate buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol).[3]
-
Prepare a stock solution of purified RBP4 protein in the same buffer.
-
Prepare a dilution series of the test compounds (inhibitors).
-
-
Assay Setup (in a low-binding black microplate):
-
To each well, add a constant concentration of the tracer.
-
Add varying concentrations of the test compound.
-
Initiate the binding reaction by adding a constant concentration of RBP4 protein. The final concentration of RBP4 should be chosen to give a significant polarization window (typically around the Kd of the tracer-protein interaction).
-
Include controls:
-
Free Tracer: Tracer only, to determine minimum polarization.
-
Bound Tracer: Tracer and RBP4 (no inhibitor), to determine maximum polarization.
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Analysis: Plot the polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 of the inhibitor.
Visualizations
Caption: RBP4-mediated retinol transport pathway.
Caption: Sandwich ELISA experimental workflow.
Caption: Troubleshooting fluorescence polarization assays.
References
- 1. Shortcomings in methodology complicate measurements of serum retinol binding protein (RBP4) in insulin-resistant human subjects | springermedicine.com [springermedicine.com]
- 2. ibl-america.com [ibl-america.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Human RBP4(Retinol Binding Protein 4) ELISA Kit - Elabscience® [elabscience.com]
- 9. mesoscale.com [mesoscale.com]
- 10. advimmuno.com [advimmuno.com]
Technical Support Center: Improving the Oral Bioavailability of Stg-001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in enhancing the oral bioavailability of Stg-001, an investigational RBP4 inhibitor for the treatment of Stargardt disease.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an investigational small molecule drug being developed for the treatment of Stargardt disease.[2][3][6] It functions as an indirect visual cycle modulator by inhibiting retinol-binding protein 4 (RBP4).[1][2] RBP4 is the protein responsible for transporting vitamin A (retinol) to the retina.[1][2][3][5] By reducing the amount of vitamin A delivered to the eye, this compound aims to decrease the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina, which are a hallmark of Stargardt disease and lead to progressive vision loss.[2][3][5]
Q2: What are the potential reasons for low oral bioavailability of a compound like this compound?
While specific data on this compound's physicochemical properties are not publicly available, compounds with its structural features (a complex aromatic structure with a carboxylic acid group) can face several challenges that may lead to low oral bioavailability:[7]
-
Poor Aqueous Solubility: The compound may not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[8][9][10]
-
Low Permeability: The drug may have difficulty passing through the intestinal epithelial cells to enter the bloodstream.[8]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[8][9]
-
Efflux Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.[11]
Q3: Have different formulations of this compound been investigated?
Yes, a completed Phase 1b clinical trial was designed to compare the relative bioavailability of two different formulations of this compound in healthy subjects, indicating that formulation optimization is a key aspect of its development.[1]
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to identifying and addressing potential causes of suboptimal oral bioavailability during the pre-clinical and clinical development of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High inter-subject variability in plasma concentrations. | Poor dissolution in the GI tract. | Investigate formulation strategies to enhance solubility and dissolution rate, such as micronization, nanosuspension, or solid dispersions. (See Protocol 1 & 2) |
| Low peak plasma concentration (Cmax) despite adequate dose. | Poor permeability across the intestinal epithelium. | Conduct in vitro permeability assays (e.g., Caco-2) to assess intestinal permeability. Consider the use of permeation enhancers. (See Protocol 3) |
| Significantly lower exposure after oral vs. intravenous administration. | Extensive first-pass metabolism in the liver. | Perform in vitro metabolism studies using liver microsomes to identify key metabolizing enzymes. Structural modifications to block metabolic sites could be explored. |
| Inconsistent absorption with and without food. | Food effects on GI physiology (e.g., changes in pH, gastric emptying time). | Conduct food-effect studies to characterize the impact of food on this compound absorption and adjust dosing recommendations accordingly. |
| Non-linear pharmacokinetics with increasing doses. | Saturation of absorption mechanisms or transporters. | Investigate the involvement of active transport mechanisms (both uptake and efflux) in the absorption of this compound. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the film further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 2% w/v) in purified water.
-
Add the pre-suspension and milling media to the milling chamber of a high-energy bead mill.
-
Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm).
-
Monitor the particle size reduction process using a particle size analyzer.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 3: In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability of this compound and identify potential for efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Control compounds (high permeability: propranolol; low permeability: mannitol)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assay, add the this compound solution to the apical side and fresh HBSS to the basolateral side.
-
For the basolateral-to-apical (B-A) permeability assay, add the this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
To investigate P-gp mediated efflux, repeat the permeability assays in the presence of a P-gp inhibitor.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 3. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 4. mdpi.com [mdpi.com]
- 5. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C14H10F6N2O2 | CID 125482193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Long-Term Safety of Visual Cycle Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with visual cycle modulators.
Frequently Asked Questions (FAQs)
Q1: What are the most common long-term safety concerns associated with visual cycle modulators?
A1: The most frequently reported adverse events are ocular in nature and directly related to the mechanism of action of these drugs. These include delayed dark adaptation and chromatopsia (abnormally colored vision).[1][2] These effects are typically dose-dependent and have been observed to be reversible upon discontinuation of the treatment.[1][2] Systemic side effects are less common; however, fenretinide (B1684555) has been associated with pruritus (itchy skin) and rash.[2]
Q2: How do visual cycle modulators like emixustat (B1264537) and fenretinide work?
A2: Visual cycle modulators aim to reduce the accumulation of toxic byproducts of the visual cycle, such as N-retinylidene-N-retinylethanolamine (A2E), a component of lipofuscin.[3][4]
-
Emixustat is a non-retinoid that inhibits the RPE65 enzyme, which is a crucial step in the regeneration of 11-cis-retinal.[3][4] By slowing this process, it reduces the availability of all-trans-retinal, a precursor to A2E.[3]
-
Fenretinide is a synthetic retinoid that acts as a retinol (B82714) binding protein 4 (RBP4) antagonist.[5] It displaces retinol from RBP4 in the bloodstream, leading to its renal elimination and thereby reducing the amount of retinol transported to the eye.[5]
Q3: Are there any known off-target effects of visual cycle modulators?
A3: The primary "off-target" effects are direct consequences of the intended mechanism of action, namely the modulation of the visual cycle. This leads to the commonly observed side effects of nyctalopia (night blindness) and dyschromatopsia.[6] Long-term suppression of the visual cycle has been linked to cone photoreceptor pathology in mouse models.[6] For fenretinide, its mechanism of action can also involve the induction of reactive oxygen species (ROS) and effects on ceramide synthesis, which have been studied in the context of its anti-cancer properties.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Electroretinography (ERG) Results
Symptom: After administration of a visual cycle modulator in an animal model, ERG recordings show a more significant reduction in b-wave amplitude than anticipated, or a delayed recovery time.
Possible Causes:
-
Dose Miscalculation: An error in dose calculation could lead to a higher than intended concentration of the modulator in the retina.
-
Compound Accumulation: The compound may have a longer than expected half-life in the ocular tissue, leading to cumulative effects with repeated dosing.[9]
-
Animal Model Variability: The specific strain or species of the animal model may have a different sensitivity to the visual cycle modulator.
-
Light Adaptation State: Improper dark or light adaptation of the animal before ERG recording can significantly affect the results.[10]
Troubleshooting Steps:
-
Verify Dosing: Double-check all calculations and preparation steps for the dosing solution.
-
Pharmacokinetic Analysis: If not already done, perform a pharmacokinetic study to determine the concentration and half-life of the compound in the retina and plasma.[9]
-
Standardize Adaptation Protocols: Ensure strict adherence to standardized dark and light adaptation protocols before and during ERG measurements.[10]
-
Review Literature for Model-Specific Effects: Search for studies that have used the same animal model to see if similar sensitivities have been reported.
-
Histological Analysis: Perform histological analysis of the retina to check for any signs of photoreceptor cell death or retinal degeneration that could explain the reduced ERG response.[11]
Issue 2: Inconsistent A2E Quantification
Symptom: High variability in A2E levels is observed between samples from animals in the same treatment group.
Possible Causes:
-
Incomplete Extraction: The extraction protocol may not be efficiently isolating A2E from the retinal tissue.
-
Sample Degradation: A2E is light-sensitive and can degrade if not handled properly during extraction and analysis.
-
Dietary Vitamin A Variability: Differences in the vitamin A content of the animal chow can influence the rate of A2E formation.
-
Light Exposure: Even minor differences in light exposure between animal cages can affect the rate of visual cycle activity and A2E accumulation.
Troubleshooting Steps:
-
Optimize Extraction Protocol: Ensure the use of a validated A2E extraction protocol, often involving a chloroform:methanol solvent system.[12][13] Homogenization steps should be consistent across all samples.[12]
-
Protect from Light: Perform all extraction and sample preparation steps under dim red light to prevent photodegradation of A2E.[14]
-
Standardize Diet: Use a purified, controlled diet with a known and consistent level of vitamin A for all animals in the study.
-
Control Light Environment: Maintain a consistent and controlled light-dark cycle for all animal housing.
-
Use an Internal Standard: Incorporate an internal standard during HPLC analysis to account for variations in extraction efficiency and injection volume.
Quantitative Data Summary
Table 1: Common Ocular Adverse Events in Human Clinical Trials of Visual Cycle Modulators
| Adverse Event | Emixustat | Fenretinide | Placebo/Observation | Key Observations |
| Delayed Dark Adaptation | 54.5% | 39.3% | Not Reported | Dose-dependent and reversible upon cessation.[1] |
| Chromatopsia | 22.6% | 25.2% | Not Reported | Dose-dependent and reversible upon cessation.[1] |
Table 2: Preclinical Efficacy of Emixustat in Animal Models
| Animal Model | Efficacy Endpoint | Treatment Details | Results | Reference |
| Wild-type mice | Reduction of 11-cis retinal | Single oral dose | ED50 = 0.18 mg/kg | --INVALID-LINK-- |
| Wild-type mice | Slowing of rod photoreceptor recovery (ERG) | Single oral dose | ED50 = 0.21 mg/kg | --INVALID-LINK-- |
| Abca4-/- mice | Reduction of A2E levels | 3-month chronic treatment | ~60% reduction; ED50 = 0.47 mg/kg | --INVALID-LINK-- |
| Albino mice | Protection from light-induced photoreceptor cell loss | Single dose pre-treatment | ~50% protection at 0.3 mg/kg; ~100% protection at 1-3 mg/kg | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Electroretinography (ERG) for Retinal Toxicity Assessment in Rodents
Objective: To assess the functional integrity of the retina following administration of a visual cycle modulator.
Methodology:
-
Animal Preparation: Dark-adapt rodents overnight (minimum 12 hours) before the experiment. All subsequent procedures should be performed under dim red light. Anesthetize the animal using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Pupil Dilation: Apply a mydriatic agent (e.g., 1% tropicamide) to the cornea of each eye to ensure maximal pupil dilation.
-
Electrode Placement: Place a corneal electrode in contact with the central cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.
-
Recording:
-
Scotopic (rod-driven) responses: Present single-flash stimuli of increasing intensity in the dark-adapted state. Record the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Photopic (cone-driven) responses: After obtaining scotopic responses, light-adapt the animal for 10 minutes to a background light that saturates rod function. Present single-flash stimuli of increasing intensity on top of this background light to record cone-driven responses.
-
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic responses. Compare these parameters between treatment and control groups.[10][11]
Protocol 2: A2E Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of A2E in retinal tissue from experimental animals.
Methodology:
-
Tissue Harvesting: Euthanize the animal and enucleate the eyes. Dissect the retina from the RPE/choroid/sclera complex under dim red light.
-
Extraction:
-
Homogenize the retinal tissue in a solution of chloroform:methanol (1:1 v/v).[12][13]
-
Add a buffered saline solution (e.g., PBS) and vortex to separate the phases.
-
Centrifuge the sample and collect the lower organic phase containing the lipids and A2E.
-
Dry the organic phase under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Detect A2E using a UV-Vis detector at its characteristic absorbance maxima (around 335 nm and 430 nm).
-
-
Quantification: Create a standard curve using synthetic A2E of known concentrations. Calculate the amount of A2E in the samples by comparing their peak areas to the standard curve.[12][13]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Emixustat in the visual cycle.
Caption: Mechanism of action of Fenretinide via RBP4 antagonism.
Caption: Experimental workflow for assessing retinal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Visual cycle modulators versus placebo or observation for the prevention and treatment of geographic atrophy due to age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]
- 4. Visual cycle modulators targeted to the Eye - American Chemical Society [acs.digitellinc.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rational Tuning of Visual Cycle Modulator Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechdevelopment.com [scitechdevelopment.com]
- 8. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vo-cro.com [vo-cro.com]
- 10. researchgate.net [researchgate.net]
- 11. inis.iaea.org [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Stg-001 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and troubleshooting potential off-target effects of Stg-001, an investigational indirect visual cycle modulator that acts as an inhibitor of Retinol-Binding Protein 4 (RBP4). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target effect of this compound?
A1: this compound is designed to be an inhibitor of Retinol-Binding Protein 4 (RBP4). By inhibiting RBP4, this compound aims to reduce the transport of retinol (B82714) (Vitamin A) from the liver to peripheral tissues, including the retina.[1] The therapeutic goal for its use in conditions like Stargardt disease is to decrease the accumulation of cytotoxic retinoid byproducts in the eye, thereby potentially slowing retinal degeneration and preserving vision.[2][3]
Q2: Are there any publicly available data on the specific off-target effects of this compound?
A2: As of the latest review, specific preclinical or clinical data detailing the comprehensive off-target profile of this compound have not been made publicly available. This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics.[1][4] Information on potential off-target effects is primarily inferred from the known physiological roles of its target, RBP4, and the observed effects of other RBP4 inhibitors.
Q3: Based on the mechanism of action of this compound, what are the potential off-target pathways of concern?
A3: RBP4 is known to have roles beyond the visual cycle, particularly in metabolic regulation. Therefore, inhibition of RBP4 by this compound could potentially lead to off-target effects in the following areas:
-
Metabolic Homeostasis: RBP4 has been linked to insulin (B600854) resistance and glucose metabolism.[5] Its inhibition might influence insulin sensitivity and lipid profiles.[5]
-
Inflammatory Pathways: RBP4 can induce the expression of pro-inflammatory cytokines in macrophages through pathways involving JNK and Toll-like receptor 4 (TLR4).[6]
-
Cardiovascular Function: Elevated RBP4 levels have been associated with cardiovascular diseases.[1][7] The long-term consequences of its inhibition on the cardiovascular system would be an area of investigation.
-
Vitamin A Homeostasis: Systemic reduction of RBP4 can impact the transport and availability of Vitamin A to other tissues, although the eye is particularly dependent on the RBP4-mediated pathway.[2][8]
Troubleshooting Experimental Observations
Scenario 1: Unexpected changes in metabolic parameters in animal models.
-
Question: We are observing significant changes in blood glucose and insulin levels in our rodent models treated with an RBP4 inhibitor. How can we investigate if this is an off-target effect?
-
Answer:
-
Confirm On-Target Effect: First, verify that the compound is engaging with RBP4 at the administered dose by measuring plasma RBP4 levels. A significant reduction would confirm on-target activity.
-
Assess Insulin Sensitivity: Conduct glucose and insulin tolerance tests to quantify the impact on metabolic function.
-
In Vitro Profiling: To distinguish between a direct off-target effect on metabolic signaling proteins and an indirect effect of RBP4 inhibition, screen the compound against a panel of receptors and enzymes involved in metabolic regulation (e.g., insulin receptor, PPARs, etc.).
-
Examine Gene Expression: Analyze the expression of genes involved in glucose and lipid metabolism in relevant tissues like the liver, adipose tissue, and skeletal muscle.
-
Scenario 2: Visual disturbances beyond the expected mechanism of action.
-
Question: Our clinical trial subjects are reporting visual disturbances like delayed dark adaptation and changes in color perception. Are these expected, and how can we monitor them?
-
Answer:
-
Yes, these are potential on-target effects related to the modulation of the visual cycle. Other RBP4 inhibitors, such as Tinlarebant, have reported similar mild and well-tolerated effects, including xanthopsia (yellowish vision) and delayed dark adaptation.[3][9]
-
Monitoring Protocol:
-
Electroretinography (ERG): To assess the functional health of retinal cells. Long-term treatment with another retinoid modulator, fenretinide (B1684555), showed subtle alterations in ERG measures.[10]
-
Fundus Autofluorescence (FAF): To monitor the health of the retinal pigment epithelium and track lesion growth.[9]
-
Visual Acuity and Color Vision Testing: Standardized tests to quantify changes in vision.
-
-
Quantitative Data on RBP4 Inhibitors
The following table summarizes publicly available safety and efficacy data for Tinlarebant, another oral RBP4 inhibitor, which may provide insights into the potential clinical profile of this compound.
Table 1: Summary of Clinical Trial Data for Tinlarebant (LBS-008)
| Parameter | Finding | Clinical Trial Phase | Citation |
|---|---|---|---|
| Primary Efficacy Endpoint | Statistically significant reduction in retinal lesion growth rate compared to placebo. | Phase 3 (DRAGON trial) | [3][11] |
| Safety Profile | Generally well-tolerated. | Phase 3 | [3] |
| Common Adverse Events | Mild xanthopsia, delayed dark adaptation, and night vision impairment. | Phase 2 & 3 | [3][9] |
| Non-Ocular Adverse Events | Headaches were the most commonly reported treatment-related non-ocular adverse event. | Phase 3 | [3] |
| Discontinuations | Few treatment-related discontinuations. | Phase 3 |[3] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Screening
This protocol outlines a general approach for screening a small molecule inhibitor like this compound against a panel of known safety liabilities.
-
Target Selection: Utilize a commercially available safety panel (e.g., Eurofins SafetyScreen™, ChemPartner's Safety Panel). These panels typically include a broad range of targets associated with adverse drug reactions.[12][13][14]
-
Assay Format: Employ binding assays (e.g., radioligand binding) to assess the affinity of the test compound for each target. For initial screening, a single high concentration (e.g., 10 µM) is often used.
-
Execution:
-
Prepare the test compound at the desired concentration.
-
Incubate the compound with the membrane preparation or recombinant protein for each target in the presence of a specific radioligand.
-
After incubation, separate bound from free radioligand.
-
Quantify the amount of bound radioligand to determine the percentage of inhibition by the test compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each target.
-
A common threshold for a significant "hit" is >50% inhibition.
-
For any significant hits, perform follow-up concentration-response assays to determine the IC50 or Ki value.
-
Protocol 2: In Vivo Toxicology Assessment in Rodents
This protocol describes a general workflow for an initial in vivo safety assessment.
-
Study Design:
-
Species: Use two rodent species (e.g., Sprague-Dawley rats and CD-1 mice).
-
Groups: Include a vehicle control group and at least three dose groups (low, mid, high). Doses should be selected based on pharmacokinetic and efficacy studies.
-
Duration: A 28-day repeat-dose study is a common duration for initial toxicology assessments.
-
Administration: The route of administration should be the same as the intended clinical route (e.g., oral gavage for an oral drug).
-
-
In-Life Observations:
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight).
-
Perform detailed clinical examinations weekly.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Weigh major organs.
-
-
Data Analysis:
-
Analyze body weight, food consumption, hematology, and clinical chemistry data for dose-dependent changes.
-
Correlate any clinical observations with histopathological findings.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: General workflow for preclinical off-target effect assessment.
References
- 1. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Product 008 | Belite Bio [belitebio.com]
- 3. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease - BioSpace [biospace.com]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BPN-14136 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Long-term effects of fenretinide on retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pharmaron.com [pharmaron.com]
Optimizing Stg-001 treatment protocols for different ABCA4 mutations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Stg-001 in preclinical models of Stargardt disease, with a focus on optimizing treatment protocols for different ABCA4 mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an indirect visual cycle modulator.[1][2] It is designed to reduce the systemic concentration of retinol-binding protein 4 (RBP4), which is the primary transporter of vitamin A (retinol) to the retina.[1][3] By lowering RBP4 levels, this compound aims to decrease the uptake of vitamin A into the retina. This, in turn, is expected to reduce the rate of toxic bisretinoid (e.g., A2E) accumulation in the retinal pigment epithelium (RPE), which is a hallmark of Stargardt disease, thereby slowing retinal degeneration.[1][4]
Q2: How does this compound differ from direct gene therapies for Stargardt disease?
A2: this compound is a small molecule therapeutic that addresses a downstream effect of ABCA4 mutations—the accumulation of toxic retinoid byproducts—rather than correcting the genetic defect itself.[4][5] Gene therapies, on the other hand, aim to deliver a functional copy of the ABCA4 gene to retinal cells to restore normal protein function.[6][7] Because this compound is gene-agnostic in its mechanism, it has the potential to be effective across a wide range of ABCA4 mutations.
Q3: What preclinical models are suitable for testing this compound?
A3: Suitable preclinical models include:
-
Retinal organoids derived from patient-specific induced pluripotent stem cells (iPSCs): These 3D culture systems can recapitulate key aspects of retinal development and pathology, making them ideal for studying disease mechanisms and testing therapeutic interventions in a human genetic context.[8][9][10]
-
Abca4 knockout or knock-in mouse models: These animal models exhibit some of the key pathological features of Stargardt disease, such as lipofuscin accumulation, and are useful for in vivo efficacy and safety studies.[5]
Q4: Is the efficacy of this compound expected to vary across different ABCA4 mutations?
A4: This is a key area of investigation. While this compound's mechanism is not dependent on the specific ABCA4 mutation, the rate of toxic byproduct accumulation and the severity of the disease can vary significantly depending on the nature of the mutation (e.g., null vs. hypomorphic alleles).[11][12] Therefore, it is plausible that the optimal dose and treatment regimen of this compound may differ for patient populations with different ABCA4 genotypes. The provided protocols in this guide are designed to help researchers investigate these potential differences.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in A2E reduction between retinal organoid batches | 1. Inconsistent organoid maturation and differentiation. 2. Variability in this compound dosage or delivery. 3. Inconsistent exposure to light, which can affect retinoid cycle activity. | 1. Ensure consistent culture conditions and use established markers (e.g., CRX, RCVRN) to verify maturation stage before treatment. 2. Prepare fresh drug dilutions for each experiment and ensure thorough mixing in the culture medium. 3. Maintain a consistent and controlled light environment for all experimental and control groups. |
| Signs of cytotoxicity in treated retinal organoids (e.g., increased apoptosis, reduced viability) | 1. This compound concentration is too high. 2. Off-target effects of the compound. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with concentrations reported in the literature for similar compounds, if available. 2. Investigate potential off-target effects using transcriptomic or proteomic analyses. 3. Ensure the final solvent concentration is below the cytotoxic threshold for your specific cell model (typically <0.1%). |
| No significant reduction in RBP4 levels in the culture medium of treated organoids | 1. This compound is not effectively reaching its target. 2. The experimental model does not adequately replicate the in vivo systemic environment where RBP4 is present. 3. The assay for RBP4 detection is not sensitive enough. | 1. Verify the stability and solubility of this compound in your culture medium. 2. For in vitro models, consider supplementing the medium with a controlled amount of purified RBP4 to better mimic the systemic environment. 3. Validate your RBP4 ELISA or Western blot protocol with positive and negative controls. |
Experimental Protocols
Protocol 1: Optimizing this compound Dose in Patient-Derived Retinal Organoids
Objective: To determine the optimal concentration of this compound that reduces A2E levels without inducing cytotoxicity in retinal organoids derived from patients with different ABCA4 mutations.
Methodology:
-
Organoid Culture: Culture patient-derived iPSC retinal organoids until they reach a mature state, characterized by the presence of well-defined outer segments in photoreceptor cells.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Treatment: Replace the medium in the organoid cultures with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the organoids for a defined period (e.g., 7-14 days), replacing the medium with fresh drug dilutions every 2-3 days.
-
Cytotoxicity Assessment: After the treatment period, assess cell viability using a live/dead cell assay (e.g., Calcein-AM/Ethidium Homodimer-1 staining) and quantify apoptosis using a TUNEL assay.
-
A2E Quantification: Harvest a subset of organoids from each treatment group. Extract lipids and quantify A2E levels using HPLC or a commercially available ELISA kit.
-
Data Analysis: Plot cell viability and A2E levels against this compound concentration to determine the optimal dose that provides maximal A2E reduction with minimal cytotoxicity.
Protocol 2: Evaluating the Impact of this compound on RBP4 and Retinoid Profiles
Objective: To confirm the mechanism of action of this compound by measuring its effect on RBP4 levels and the retinoid profile in a controlled in vitro environment.
Methodology:
-
Experimental Setup: Use mature retinal organoids. To mimic the systemic supply of vitamin A, supplement the culture medium with a known concentration of purified human RBP4 complexed with retinol.
-
This compound Treatment: Treat the organoids with the optimal, non-toxic concentration of this compound determined in Protocol 1. Include a vehicle control.
-
Sample Collection: At various time points (e.g., 24, 48, 72 hours), collect aliquots of the culture medium and harvest organoids.
-
RBP4 Measurement: Quantify the concentration of RBP4 in the collected culture medium using a human RBP4 ELISA kit.
-
Retinoid Analysis: Perform retinoid extraction from the harvested organoids and analyze the levels of key retinoids (e.g., all-trans-retinol, 11-cis-retinal) using HPLC or LC-MS/MS.
-
Data Analysis: Compare the levels of RBP4 and intracellular retinoids between the this compound treated and control groups to verify the drug's effect on the visual cycle.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in Retinal Organoids with a Severe ABCA4 Mutation
| This compound Conc. (µM) | Cell Viability (%) | A2E Levels (pmol/organoid) |
| 0 (Vehicle) | 100 ± 5 | 5.2 ± 0.8 |
| 0.1 | 98 ± 6 | 4.8 ± 0.7 |
| 1 | 95 ± 5 | 3.5 ± 0.6 |
| 10 | 92 ± 7 | 2.1 ± 0.4 |
| 50 | 75 ± 8 | 1.5 ± 0.3 |
| 100 | 40 ± 10 | 1.2 ± 0.3 |
Table 2: Hypothetical Comparison of this compound Efficacy Across Different ABCA4 Mutation Types (Treated with 10 µM this compound)
| ABCA4 Mutation Type | Baseline A2E (pmol/organoid) | A2E Reduction (%) |
| Null (e.g., frameshift) | 6.1 ± 0.9 | 65 ± 8 |
| Severe Missense | 5.2 ± 0.8 | 58 ± 7 |
| Hypomorphic (Mild) | 3.5 ± 0.5 | 45 ± 6 |
Visualizations
Caption: Mechanism of action of this compound in reducing retinal degeneration.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. stargardtsconnected.org.uk [stargardtsconnected.org.uk]
- 7. Gene Therapy | Stargardt Foundation [stargardt.fr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ABCA4 disease progression and a proposed strategy for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Addressing variability in Abca4-/- mouse model phenotype
Welcome to the technical support center for the Abca4-/- mouse model. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the inherent variability of the Abca4-/- phenotype and to provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the typical phenotype of the Abca4-/- mouse model?
The Abca4-/- mouse model is the most commonly used animal model for Stargardt disease, an inherited retinal dystrophy. The primary characteristic of this model is the progressive accumulation of lipofuscin, a fluorescent byproduct of the visual cycle, in the retinal pigment epithelium (RPE).[1][2][3] A major component of this lipofuscin is N-retinylidene-N-retinylethanolamine (A2E).[1] This accumulation can be monitored in vivo using fundus autofluorescence (AF) imaging.[1][2][4] While lipofuscin accumulation is a consistent feature, the progression of retinal degeneration can be slow and variable, with significant structural and functional decline often not apparent until later ages.[4][5]
Q2: Why am I observing significant variability in the phenotype of my Abca4-/- mice, even within the same age group?
Phenotypic variability in the Abca4-/- mouse model is a well-documented challenge. Several factors can contribute to this, including:
-
Genetic Background: The genetic background of the mice can significantly influence the phenotype. For instance, combining the Abca4-/- mutation with a deficiency in retinol (B82714) dehydrogenase 8 (Rdh8-/-) can accelerate retinal degeneration.[6][7] Similarly, variations in the Rpe65 gene can affect the rate of A2E accumulation.[6]
-
Light Exposure: The amount and intensity of light exposure are critical. Light exposure can exacerbate the phenotype by promoting the formation of toxic retinoid byproducts and inducing retinal damage.[6][8][9] Consistent and controlled lighting conditions are crucial for reproducible studies.
-
Age: The phenotype is highly age-dependent. Lipofuscin and A2E levels increase with age, and the appearance of a flecked fundus AF pattern is more common in older mice.[1][2][5]
-
Diet: Vitamin A supplementation has been shown to accelerate the accumulation of lipofuscin pigments in the RPE of Abca4-/- mice.[1] Therefore, a standardized diet is essential.
Q3: At what age should I expect to see a clear phenotype in Abca4-/- mice?
An increase in lipofuscin-related fundus autofluorescence (488 nm AF) can be detected early in life, with a ceiling effect observed after 6 months.[1][4] A flecked fundus AF pattern is often visible in 6-month-old Abca4-/- mice.[2] However, significant thinning of the photoreceptor layer, comparable to wild-type controls, may only show a slow age-related progression up to 12 months.[1][4] For studies involving light-induced retinal degeneration, younger mice (e.g., 4 weeks old) can be used to induce a more acute and synchronized phenotype.[6][7] Lipofuscin accumulation peaks at 6 months of age and then remains stable.[8]
Troubleshooting Guides
Issue 1: Inconsistent Fundus Autofluorescence (AF) Readings
Symptoms: High variability in AF intensity between animals of the same cohort or between different imaging sessions for the same animal.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Imaging Protocol | Ensure a standardized imaging protocol is used for all animals and all sessions. This includes consistent settings for the confocal scanning laser ophthalmoscope (cSLO), such as detector sensitivity and laser power.[2][3] |
| Pupil Dilation | Inconsistent pupil dilation can significantly affect the amount of light entering the eye. Ensure complete and consistent mydriasis using a standard protocol (e.g., tropicamide (B1683271) and phenylephrine). |
| Animal Anesthesia | The depth and duration of anesthesia can influence ocular parameters. Use a consistent anesthetic regimen for all animals. |
| Age-Related Changes | AF intensity naturally increases with age.[2] Ensure that control and experimental groups are age-matched. |
| Excitation Wavelength | Different excitation wavelengths highlight different fluorophores. 488 nm AF is primarily related to lipofuscin, while 790 nm AF is more associated with melanin (B1238610) and melanolipofuscin.[1][5] Use the appropriate wavelength for your research question and maintain consistency. |
Issue 2: Lack of Significant Retinal Degeneration in Older Mice
Symptoms: Histological analysis of older Abca4-/- mice (e.g., 9-12 months) does not show significant photoreceptor loss compared to wild-type controls.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Slow Disease Progression | The Abca4-/- model exhibits a slow degenerative phenotype.[4][5] Significant cell loss may not be apparent at 12 months. Consider using older animals or a more susceptible genetic background (e.g., Abca4-/-Rdh8-/-).[6] |
| Low Light Exposure | Insufficient light exposure can slow down the degenerative process. While avoiding phototoxicity, ensure a consistent and appropriate cyclic light environment. For accelerated studies, a controlled light damage protocol can be employed.[6][8] |
| Genetic Drift | If the colony has been maintained for many generations, genetic drift could potentially alter the phenotype. Periodically re-derive the colony from cryopreserved stocks or obtain new founders from a reputable source. |
| Histological Sectioning Plane | Ensure that retinal sections are consistently taken from the same region of the eye (e.g., superior vs. inferior, central vs. peripheral) as degeneration may not be uniform. |
Quantitative Data Summary
Table 1: Age-Related Changes in Fundus Autofluorescence (AF) and A2E Levels in Abca4-/- Mice vs. Wild-Type (WT) Controls
| Age | Parameter | Abca4-/- vs. WT | Reference |
| 4 weeks | 488 nm AF Intensity Ratio | 1.2-fold higher | [2] |
| 3 months | 488 nm AF Intensity Ratio | ~1.8 to 2.0-fold higher | [1][2] |
| 3 months | A2E Levels | 8-fold higher | [1] |
| 6 months | 488 nm AF Intensity Ratio | ~2.0 to 2.25-fold higher | [1][2] |
| 6 months | A2E Levels | 10 to 12-fold higher | [1][5] |
| 9 months | 488 nm AF Intensity Ratio | ~2-fold higher | [1] |
| 9 months | A2E Levels | ~12-fold higher | [1] |
Table 2: Effect of Light Exposure on Retinal Degeneration in Abca4-/- Mice
| Age | Light Exposure | Outcome in Abca4-/- | Reference |
| 4 weeks | 10,000 lux for 60 min | Severe retinal degeneration | [6] |
| 2 months | 430 nm light | 19% reduction in ONL area | [9] |
| 5 months | 430 nm light | 47% reduction in ONL area | [9] |
| Adult | Blue light illumination | Decreased alpha and beta wave ERG amplitudes after 7 days | [8] |
| Adult | Blue light illumination | Thinning of the retinal layer within 7 days | [8] |
Experimental Protocols
Protocol 1: In Vivo Fundus Autofluorescence (AF) Imaging
Objective: To non-invasively monitor lipofuscin accumulation in the RPE.
Materials:
-
Confocal Scanning Laser Ophthalmoscope (cSLO) (e.g., Spectralis HRA, Heidelberg Engineering)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Mydriatic eye drops (e.g., 1% tropicamide, 2.5% phenylephrine)
-
Gonioscopic lens (e.g., plano lens)
-
Gel for corneal lubrication (e.g., methylcellulose)
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Induce mydriasis by applying one drop of tropicamide and phenylephrine (B352888) to the eye. Wait 5-10 minutes for full dilation.
-
Place the mouse on the imaging platform and align the eye with the cSLO camera.
-
Apply a drop of methylcellulose (B11928114) to the cornea and place the gonioscopic lens on the eye to maintain corneal hydration and optical clarity.
-
Using the near-infrared reflectance mode (790 nm), focus on the retinal blood vessels.
-
Switch to the blue AF mode (488 nm excitation) or near-infrared AF mode (790 nm excitation).
-
Acquire images using a standardized detector sensitivity and automatic real-time (ART) mode to average multiple frames and reduce noise.
-
For quantitative analysis, measure the mean grey level within a defined region of interest (e.g., a ring-shaped midperipheral area) using the manufacturer's software or image analysis software like ImageJ.
Protocol 2: Electroretinography (ERG)
Objective: To assess retinal function by measuring the electrical responses of photoreceptors and other retinal cells to light stimuli.
Materials:
-
ERG system (e.g., Ganzfeld dome)
-
Anesthetic
-
Mydriatic eye drops
-
Corneal electrode, reference electrode, and ground electrode
-
Far-red light for animal handling in the dark
Procedure:
-
Dark-adapt the mice overnight (at least 12 hours). All subsequent procedures until the end of scotopic ERG recording must be performed under dim red light.
-
Anesthetize the mouse and induce mydriasis.
-
Place the mouse on a heated platform to maintain body temperature.
-
Place the ground electrode subcutaneously in the tail or back, and the reference electrode subcutaneously near the eye.
-
Place the active corneal electrode on the center of the cornea, ensuring good contact with a drop of methylcellulose.
-
Position the mouse within the Ganzfeld dome.
-
Scotopic ERG (rod-driven responses): Record responses to a series of increasing intensity light flashes in the dark-adapted state. The a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) amplitudes and implicit times are measured.
-
Photopic ERG (cone-driven responses): After scotopic recordings, light-adapt the mouse for 10 minutes to a background light to saturate rod responses.
-
Record responses to a series of increasing intensity light flashes presented on the background light.
Visualizations
Caption: A typical experimental workflow for characterizing the Abca4-/- mouse model phenotype.
Caption: A logical flowchart for troubleshooting sources of variability in the Abca4-/- model.
Caption: Pathogenic cascade resulting from ABCA4 deficiency in the visual cycle.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Rescue of the Stargardt phenotype in Abca4 knockout mice through inhibition of vitamin A dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundus autofluorescence in the Abca4(-/-) mouse model of Stargardt disease--correlation with accumulation of A2E, retinal function, and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retinopathy in Mice Induced by Disrupted All-trans-retinal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Stress Responses Are Early Molecular Events of Retinal Degeneration in Abca4−/−Rdh8−/− Mice After Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. Light Damage in Abca4 and Rpe65rd12 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Stg-001 stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for Stg-001, a novel Retinol-Binding Protein 4 (RBP4) inhibitor. These resources are intended for researchers, scientists, and drug development professionals to address common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, this compound should be stored at -20°C to -80°C.[1] For short-term storage, such as during experimental use, it is recommended to keep the compound at 2-8°C.[1][2] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot stock solutions into single-use volumes. This compound is also sensitive to light and should be stored in amber vials or containers wrapped in aluminum foil.[3]
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation in your this compound solution can be caused by several factors, including exceeding the solubility limit, temperature fluctuations, or an inappropriate solvent.[3]
-
Verify Concentration: Ensure the final concentration of this compound in your solution does not exceed its aqueous solubility limit. If it does, you will need to decrease the working concentration.
-
Solvent Choice: Confirm that you are using a solvent in which this compound is known to be stable.[3]
-
Temperature: Avoid rapid temperature changes. If the compound precipitated out of solution due to cold, gentle warming may help redissolve it. However, be cautious as excessive heat can cause degradation.[4]
-
pH of the Solution: The solubility of this compound may be pH-dependent. Ensure the pH of your buffer is within the optimal range for solubility.
Q3: I am observing a decrease in the activity of this compound in my assays. What could be the cause?
A3: A decrease in the activity of this compound can be indicative of compound degradation. This can be caused by improper storage, chemical instability, oxidation, or hydrolysis.[3] To troubleshoot this issue:
-
Verify Compound Integrity: Use an analytical method such as High-Performance Liquid Chromatography (HPLC) to check the purity of your current stock and working solutions.[3]
-
Review Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.[3]
-
Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of your stock and compare their performance to the older solutions.[3]
Troubleshooting Guides
Issue: this compound Aggregation in Solution
Protein aggregation can compromise the stability, efficacy, and safety of therapeutic compounds.[5] Dynamic Light Scattering (DLS) is a useful technique to detect and monitor aggregation.[3][5]
Troubleshooting Steps:
-
Maintain Low Concentration: High protein concentrations can increase the likelihood of aggregation.[6]
-
Optimize Temperature: Work at a lower temperature to help maintain solubility and reduce aggregation.[7]
-
Adjust pH: The pH of the solution can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can help prevent aggregation.[6][7]
-
Modify Salt Concentration: The ionic strength of the buffer can affect electrostatic interactions between protein molecules. Optimizing the salt concentration can help stabilize the protein.[6]
-
Use Additives: Certain additives, such as glycerol (B35011) or polyethylene (B3416737) glycol (PEG), can help stabilize proteins in solution.[7]
This compound Stability Under Various Conditions
The following table summarizes the stability of this compound under different storage and experimental conditions. This data is based on internal studies and should be used as a guideline.
| Condition | Temperature | Duration | Purity by HPLC (%) | Aggregation by DLS (%) |
| Long-Term Storage | -80°C | 12 months | >99 | <1 |
| -20°C | 12 months | 98 | <2 | |
| 4°C | 1 month | 95 | 5 | |
| Short-Term Storage | 4°C | 7 days | >99 | <2 |
| Room Temperature (25°C) | 24 hours | 97 | 8 | |
| Freeze-Thaw Cycles | -20°C to RT | 3 cycles | 96 | 10 |
| -80°C to RT | 3 cycles | 98 | 5 |
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution.[4] It is a valuable tool for detecting and monitoring protein aggregation.[4]
Methodology:
-
Sample Preparation:
-
Cuvette Preparation:
-
Ensure the cuvette is thoroughly clean. A recommended cleaning procedure involves rinsing with water, followed by ethanol, and then a final rinse with filtered water.[7]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters, including temperature and solvent viscosity. Accurate temperature control is crucial as it affects solvent viscosity and particle diffusion.[8]
-
-
Measurement:
-
Data Analysis:
-
The instrument's software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in the average particle size or a high PDI can indicate the presence of aggregates.[11]
-
Protocol 2: Determining this compound Purity and Degradation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture based on their hydrophobicity.[1] It is an accurate method for determining the purity of drug products and monitoring their stability.[12]
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent to a known concentration. The solvent should be compatible with the mobile phase.
-
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).[1] The acid improves peak shape.[1]
-
-
Chromatographic Conditions:
-
Elution: A gradient elution is often used, starting with a high aqueous mobile phase and gradually increasing the organic component to elute compounds of increasing hydrophobicity.[1]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Degradation products will appear as additional peaks in the chromatogram, typically with different retention times than the parent compound.
-
Visualizations
Caption: Signaling pathway of the visual cycle and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. ionsource.com [ionsource.com]
- 2. azom.com [azom.com]
- 3. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
- 5. news-medical.net [news-medical.net]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lsinstruments.ch [lsinstruments.ch]
- 10. Optimizing DLS Measurements for Protein Characterization | Labcompare.com [labcompare.com]
- 11. nanotempertech.com [nanotempertech.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Refinement of endpoints for Stg-001 clinical trials
Technical Support Center: Stg-001 Clinical Trials
This resource provides guidance for researchers, scientists, and drug development professionals on the refinement of clinical trial endpoints for this compound, a novel inhibitor of Kinase X (KX) for the treatment of Metastatic Adenocarcinoma.
Frequently Asked Questions (FAQs)
Q1: What are the current primary and secondary endpoints for the this compound Phase II trials?
A1: The primary endpoint is Overall Response Rate (ORR) as per RECIST 1.1 criteria. Secondary endpoints are designed to provide a comprehensive view of clinical activity and include Progression-Free Survival (PFS), Duration of Response (DoR), and pharmacodynamic markers of KX inhibition. See the table below for a summary of key endpoints and preliminary data.
Table 1: Summary of Key Endpoints from this compound-Ph2a Study (N=75)
| Endpoint Category | Endpoint | Metric | Result |
|---|---|---|---|
| Primary Efficacy | Overall Response Rate (ORR) | % (95% CI) | 42% (31-54) |
| Secondary Efficacy | Progression-Free Survival (PFS) | Median, months (95% CI) | 6.8 (5.5-8.1) |
| Duration of Response (DoR) | Median, months (95% CI) | 7.2 (5.9-8.5) | |
| Pharmacodynamic | pKX Inhibition in Biopsy | % decrease from baseline | 85% (median) |
| | ctDNA Clearance (KXmut) | % of patients | 65% at Cycle 2 |
Q2: How can we best measure target engagement of this compound in patient samples?
A2: Target engagement is primarily measured by assessing the phosphorylation status of Kinase X (pKX) in tumor biopsies taken before and after treatment. A significant reduction in pKX levels indicates successful target inhibition. An optimized immunohistochemistry (IHC) protocol and a validated ELISA are the recommended methods.
Q3: What biomarkers are recommended for patient stratification in upcoming pivotal trials?
A3: Patient stratification should be based on the presence of activating mutations in the KX gene, identified through either tumor tissue genotyping or analysis of circulating tumor DNA (ctDNA). Furthermore, baseline expression levels of downstream effectors in the KX signaling pathway may serve as secondary stratification markers.
Caption: this compound inhibits Kinase X, a key node in the metastatic signaling cascade.
Troubleshooting Guides
Issue 1: High variability in phospho-KX (pKX) levels in post-treatment tumor biopsies.
-
Question: We are observing inconsistent pKX inhibition results across patients who are otherwise showing clinical response. What could be the cause?
-
Answer: High variability can stem from multiple factors related to sample handling and processing. It is crucial to standardize the time from biopsy acquisition to fixation to prevent dephosphorylation. Ensure all sites are using the provided "this compound Biopsy Handling Kit" and adhering strictly to the protocol. The workflow below outlines the critical steps.
Caption: Workflow to minimize pre-analytical variability in pKX biomarker assessment.
Issue 2: Discordant results between imaging-based endpoints (RECIST 1.1) and ctDNA dynamics.
-
Question: A patient shows a significant decrease in KX-mutant ctDNA, suggesting a molecular response, but their tumor size has not changed according to RECIST criteria (Stable Disease). How should we interpret this?
-
Answer: This is a known phenomenon where molecular response precedes radiographic changes. The decrease in ctDNA is a strong prognostic indicator of eventual tumor shrinkage and improved PFS. However, it's also possible that the treatment induces a non-proliferative, stable state rather than immediate apoptosis. The following decision tree can guide interpretation.
Caption: A logical guide for interpreting molecular vs. radiographic response data.
Experimental Protocols
Protocol 1: Phospho-Kinase X (pT308) ELISA from Tumor Lysate
-
Sample Preparation:
-
Flash-freeze fresh tumor biopsy tissue in liquid nitrogen immediately upon collection.
-
Homogenize frozen tissue in 1X Cell Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
-
ELISA Procedure:
-
Use the validated this compound pKX (pT308) ELISA Kit (Cat# STG-PKX-E01).
-
Add 100 µL of normalized lysate to each well of the pKX capture antibody-coated plate.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash wells 3 times with 1X Wash Buffer.
-
Add 100 µL of detection antibody (anti-KX, HRP-conjugated) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash wells 5 times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15 minutes.
-
Add 50 µL of Stop Solution.
-
Read absorbance at 450 nm on a microplate reader within 10 minutes.
-
-
Data Analysis:
-
Generate a standard curve using the provided pKX peptide standards.
-
Calculate the concentration of pKX in each sample by interpolating from the standard curve.
-
Express post-treatment pKX levels as a percentage of the pre-treatment baseline for each patient.
-
Technical Support Center: Mitigating Side Effects of Visual Cycle Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with visual cycle modulators. The information is presented in a question-and-answer format to directly address specific issues that may arise during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with visual cycle modulators?
A1: The most frequently reported side effects associated with visual cycle modulators are ocular in nature and directly related to their mechanism of action. These include delayed dark adaptation, nyctalopia (night blindness), chromatopsia (abnormally colored vision), and other visual disturbances such as darkened areas in the visual field.[1][2] For some modulators like fenretinide, systemic side effects such as dermatological disorders (rash and pruritus) have also been noted.[3] These side effects are generally dose-dependent and have been observed to be reversible upon discontinuation of the treatment.[1][2]
Q2: Are the side effects of visual cycle modulators permanent?
A2: Current research and clinical trials indicate that the common ocular side effects of visual cycle modulators, such as delayed dark adaptation and chromatopsia, are not permanent.[1] These effects are dose-dependent and typically resolve after the cessation of treatment.[1][2]
Q3: Can the dose of a visual cycle modulator be adjusted to minimize side effects?
A3: Yes, because the most common side effects are dose-dependent, dose adjustment is a primary strategy for mitigation.[1] In clinical trials, different dose levels are tested to establish the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) that balances efficacy with an acceptable side effect profile. For preclinical studies, it is recommended to perform a dose-response study to identify the lowest effective dose with the most manageable side effects. A gradual dose escalation at the beginning of a study can also help improve tolerance.[4]
Q4: Are there any nutritional supplements that can help mitigate the side effects of visual cycle modulators?
A4: While there is no definitive evidence for specific supplements to counteract the on-target side effects of visual cycle modulators, maintaining overall retinal health is crucial. A diet rich in antioxidants, such as lutein (B1675518) and zeaxanthin, and omega-3 fatty acids can support retinal function.[5][6] However, it is important to note that these supplements will not prevent the primary, mechanism-based side effects like delayed dark adaptation, which are a direct result of slowing the visual cycle. For nyctalopia not induced by visual cycle modulators, vitamin A supplementation can be a treatment, but this is not recommended when using visual cycle modulators as it may counteract the intended therapeutic effect.
Troubleshooting Guides
Issue 1: Subject (Animal or Human) Exhibits Significant Delayed Dark Adaptation
Symptoms:
-
In animal models: Slower recovery of rod- and cone-mediated responses on electroretinography (ERG) after a photobleaching stimulus.
-
In human subjects: Patient reports difficulty adjusting to low-light environments.
Possible Causes:
-
The dose of the visual cycle modulator is too high, causing excessive inhibition of the visual cycle.
-
Individual sensitivity to the compound.
Mitigation and Troubleshooting Steps:
-
Confirm the Observation:
-
Preclinical: Perform dark adaptometry or scotopic ERG with a photobleaching protocol to quantify the delay in recovery. Compare the recovery kinetics to baseline and vehicle-treated controls.
-
Clinical: Use standardized questionnaires to assess the severity of symptoms and perform dark adaptometry to objectively measure the rod-intercept time.
-
-
Dose Adjustment Strategy:
-
If the observed delay in dark adaptation is beyond the expected or acceptable range for the study, consider a dose reduction.
-
Preclinical: Reduce the dose by 25-50% in a subset of animals and repeat the dark adaptation assessment.
-
Clinical: Follow the dose-modification protocol established for the clinical trial, which may involve stepping down to a lower dose level.
-
-
Supportive Measures (Clinical):
-
Advise patients to exercise caution in low-light conditions, such as at dusk or in dimly lit rooms.
-
Recommend avoiding driving at night.
-
Suggest the use of red-tinted glasses indoors, as red light is less effective at bleaching rhodopsin, which may help to preserve night vision.
-
Issue 2: Subject Reports Chromatopsia or Other Visual Disturbances
Symptoms:
-
Human subjects may report that their vision appears tinted with a particular color (e.g., yellow, blue) or that they experience flashes of light or dark spots.
Possible Causes:
-
Alteration of the normal balance of rod and cone signaling due to the modulation of the visual cycle.
-
Off-target effects of the compound on other retinal pathways.
Mitigation and Troubleshooting Steps:
-
Characterize the Visual Disturbance:
-
Use standardized questionnaires to document the nature, frequency, and severity of the visual disturbances.
-
Consider specialized ophthalmologic examinations, such as color vision testing (e.g., Farnsworth-Munsell 100 Hue Test) and visual field testing.
-
-
Dose and Compound Review:
-
As with delayed dark adaptation, these symptoms are often dose-dependent. Review the current dosage and consider a dose reduction as per the study protocol.
-
If the issue persists even at lower doses, it may be inherent to the compound's mechanism.
-
-
Patient Counseling:
-
Reassure subjects that these effects are typically transient and resolve after treatment discontinuation.[1]
-
Advise them to report any new or worsening visual symptoms immediately.
-
Issue 3: Inconsistent or Noisy Electroretinography (ERG) Recordings
Symptoms:
-
High baseline noise in the ERG signal.
-
Variable a- and b-wave amplitudes and implicit times not correlated with the experimental intervention.
-
Presence of artifacts in the waveform.
Possible Causes:
-
Improper electrode placement or contact.
-
Inadequate anesthesia or excessive animal movement.
-
Electrical interference from nearby equipment.
-
Dry corneas.
Mitigation and Troubleshooting Steps:
-
Check Electrode Setup:
-
Ensure the corneal electrode is centered and making good contact with the cornea. A drop of methylcellulose (B11928114) can improve contact and keep the cornea moist.
-
Verify that the reference and ground electrodes are correctly placed (e.g., reference in the cheek or mouth, ground in the tail or ear) and have good electrical contact.[7][8]
-
Check electrode integrity; damaged or corroded electrodes can introduce noise.
-
-
Optimize Animal Preparation:
-
Improve Recording Environment:
-
Perform ERG recordings in a Faraday cage to shield against external electrical noise.
-
Ensure all equipment is properly grounded.[7]
-
Turn off unnecessary nearby electrical equipment.
-
-
Data Acquisition and Analysis:
-
Use signal averaging to improve the signal-to-noise ratio.
-
Apply appropriate digital filters to remove high-frequency noise and baseline drift, but be mindful not to distort the waveform.
-
Quantitative Data Summary
The following tables summarize the incidence of common side effects from clinical trials of two representative visual cycle modulators, emixustat (B1264537) and fenretinide.
Table 1: Incidence of Common Ocular Adverse Events with Emixustat vs. Placebo
| Adverse Event | Emixustat (All Doses) | Placebo |
| Delayed Dark Adaptation | 54.5% | N/A |
| Chromatopsia | 22.6% | N/A |
| Visual Disturbance | Not specified | Not specified |
Data compiled from a review of clinical trials.[1]
Table 2: Incidence of Common Adverse Events with Fenretinide vs. Placebo
| Adverse Event | Fenretinide (300 mg) | Placebo |
| Delayed Dark Adaptation | 39.3% | 2.9% |
| Visual Disturbance | 25.2% | Not specified |
| Dermatological Disorders | 18.6% | 2.9% |
| Gastrointestinal Symptoms | 13.0% | 5.4% |
| Disorders of the Ocular Surface | 10.9% | 3.2% |
Data compiled from clinical trial safety reports.[3]
Detailed Experimental Protocols
Protocol 1: Scotopic Electroretinography (ERG) in Rodents to Assess Rod Function
Objective: To measure the electrical response of the retina, primarily from rod photoreceptors and their downstream pathways, in a dark-adapted state.
Methodology:
-
Dark Adaptation: Dark-adapt the animal overnight (at least 12 hours) before the experiment. All subsequent procedures until the recording is complete must be performed under dim red light.[1]
-
Anesthesia: Anesthetize the animal using a combination of ketamine and xylazine (B1663881) administered intraperitoneally. The depth of anesthesia should be monitored throughout the experiment.[1]
-
Pupil Dilation: Apply a drop of a mydriatic agent (e.g., tropicamide) to the cornea to dilate the pupil.
-
Electrode Placement:
-
Place a corneal electrode (e.g., a small loop of platinum wire or a contact lens electrode) on the center of the cornea. A drop of 1% methylcellulose can be used to ensure good contact and keep the cornea moist.
-
Insert a reference electrode subcutaneously in the cheek or forehead.
-
Insert a ground electrode subcutaneously in the tail or a limb.
-
-
Stimulation and Recording:
-
Place the animal in a Ganzfeld dome to ensure uniform illumination of the retina.
-
Present a series of brief, full-field flashes of white or blue light of increasing intensity.
-
Record the retinal electrical response using a differential amplifier and a data acquisition system.
-
The a-wave amplitude is measured from the baseline to the trough of the first negative deflection, and the b-wave amplitude is measured from the trough of the a-wave to the peak of the subsequent positive deflection.
-
-
Data Analysis:
-
Plot the a- and b-wave amplitudes as a function of flash intensity to generate an intensity-response curve.
-
Compare the curves between treatment groups and controls to assess the effect of the visual cycle modulator on rod-mediated retinal function.
-
Protocol 2: Dark Adaptometry in Rodents Following Photobleaching
Objective: To measure the rate of recovery of retinal sensitivity after exposure to a bright, bleaching light.
Methodology:
-
Baseline ERG: Following the scotopic ERG protocol described above, obtain a baseline dark-adapted ERG response to a single, bright flash.
-
Photobleaching: Expose the animal to a bright, diffuse light for a defined period (e.g., 1-2 minutes) to bleach a significant portion of the rhodopsin.
-
Recovery Monitoring:
-
Immediately after the cessation of the bleaching light, begin recording ERG responses to a probe flash of a fixed, moderate intensity at regular intervals (e.g., every 2-5 minutes).
-
Continue recording until the b-wave amplitude returns to or plateaus near the pre-bleach baseline.
-
-
Data Analysis:
-
Plot the recovery of the b-wave amplitude as a percentage of the pre-bleach baseline over time.
-
Fit the recovery data to an exponential function to determine the time constant of recovery.
-
Compare the recovery kinetics between different treatment groups to quantify the extent of delayed dark adaptation induced by the visual cycle modulator.
-
Visualizations
Caption: The canonical visual cycle pathway and points of modulation.
Caption: A logical workflow for troubleshooting side effects.
Caption: Experimental workflow for scotopic ERG in rodents.
References
- 1. Visual cycle modulators versus placebo or observation for the prevention and treatment of geographic atrophy due to age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How effective are visual cycle modulators (a type of medicine) for preventing and treating geographic atrophy (a degenerative eye condition)? | Cochrane [cochrane.org]
- 3. Safety of the synthetic retinoid fenretinide: long-term results from a controlled clinical trial for the prevention of contralateral breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Tuning of Visual Cycle Modulator Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapy and Nutritional Supplements for Neovascular Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A Novel Visual Cycle Inhibitor to Treat Macular Degeneration [brightfocus.org]
Challenges in patient recruitment for Stargardt disease trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of patient recruitment for Stargardt disease clinical trials.
Troubleshooting Guides
Issue: Difficulty Identifying Potential Trial Participants
Question: Our site is struggling to identify a sufficient number of patients who meet the initial screening criteria for our Stargardt disease trial. What are the common reasons for this and how can we troubleshoot this issue?
Answer:
Difficulty in identifying potential participants for Stargardt disease trials is a common challenge, primarily due to the rarity of the disease and specific diagnostic requirements. Here are the primary reasons and troubleshooting steps:
-
Reliance on Clinical Diagnosis Alone: Stargardt disease can have variable clinical presentations, making diagnosis based on phenotype alone challenging.[1][2]
-
Troubleshooting:
-
Implement Genetic Screening: The majority of Stargardt disease cases are caused by mutations in the ABCA4 gene.[1][2][3][4] Incorporate genetic testing into your pre-screening or screening protocol to confirm the diagnosis and identify eligible patients with the required genetic mutations.[5][6] Some trials require two documented mutations in the ABCA4 gene.[5]
-
Collaborate with Genetic Testing Services: Partner with genetic testing laboratories to facilitate access to testing for potential participants. No-cost genetic testing initiatives may be available and can reduce barriers for patients.[7]
-
-
-
Limited Awareness of Ongoing Trials: The patient population for rare diseases is often geographically dispersed, and many patients and their local ophthalmologists may be unaware of ongoing clinical trials.[8][9][10]
-
Troubleshooting:
-
Engage with Patient Advocacy Groups: Partnering with patient advocacy groups is a highly effective strategy.[8][9] These organizations have established networks of patients and can disseminate information about your trial.
-
Utilize Digital Outreach: Leverage social media and online patient communities to reach a broader audience of potential participants and their families.[8][11]
-
Physician Outreach: Develop a communication strategy to inform ophthalmologists and retinal specialists about your trial, including the specific eligibility criteria.
-
-
-
Underdeveloped Patient Registries: A lack of a centralized, comprehensive patient registry can hinder identification efforts.
-
Troubleshooting:
-
Contribute to and Utilize Existing Registries: Support and use established rare disease and Stargardt-specific patient registries.[8][9][12] These databases can be a valuable resource for identifying potential candidates.[9][12]
-
Promote Registry Participation: Encourage patients at your site to join registries to build a more robust resource for future research.
-
-
Issue: High Screen Failure Rate
Question: We are identifying potential candidates, but a significant number are failing the screening process. What are the likely causes and how can we mitigate this?
Answer:
A high screen failure rate can be attributed to several factors, often related to stringent eligibility criteria and the natural history of the disease.
-
Strict Inclusion/Exclusion Criteria: Clinical trials for Stargardt disease often have very specific criteria related to age, visual acuity, genetic mutations, and the stage of retinal degeneration.[13][14][15]
-
Troubleshooting:
-
Pre-screening Questionnaire: Develop a detailed pre-screening questionnaire to better identify candidates who are more likely to meet the full eligibility criteria before they come in for a screening visit. This can be administered online or over the phone.
-
Review and Justify Criteria: Periodically review your inclusion/exclusion criteria with your clinical and scientific teams to ensure they are not unnecessarily restrictive. Any adjustments should be scientifically and ethically justified.
-
-
-
Variability in Disease Progression: Stargardt disease has a highly variable rate of progression, and patients at very early or advanced stages may not be suitable for certain trials.[16]
-
Troubleshooting:
-
Natural History Studies: Leverage data from natural history studies, such as the ProgSTAR study, to better understand disease progression and refine the target patient population for your trial.[3][17][18] These studies help in selecting appropriate outcome measures and patient cohorts.[17]
-
Advanced Imaging Techniques: Utilize advanced imaging modalities like fundus autofluorescence (FAF) and optical coherence tomography (OCT) during pre-screening to better characterize the stage of the disease and assess eligibility.[2][16]
-
-
-
Co-morbidities and Concurrent Medications: The presence of other medical conditions or the use of certain medications can lead to exclusion.[14]
-
Troubleshooting:
-
Clear Communication: Clearly communicate any medication restrictions or health requirements to potential participants early in the process.
-
Consultation with Primary Care Physicians: With patient consent, consult with their primary care physicians to get a comprehensive understanding of their health status.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recruiting patients for Stargardt disease clinical trials?
A1: The main challenges stem from the fact that Stargardt disease is a rare inherited retinal dystrophy.[1][19] Key challenges include:
-
Small Patient Population: The pool of eligible patients is inherently small.[8][9]
-
Geographic Dispersion: Patients are often spread out across wide geographical areas, making recruitment at a limited number of sites difficult.[8]
-
Genetic Heterogeneity: While primarily linked to the ABCA4 gene, there is a large spectrum of mutations, and trials may target specific ones.[1][3]
-
Diagnostic Delays: Patients may experience delays in receiving an accurate diagnosis, which can impact their awareness of and eligibility for trials.[11]
-
Competition for Patients: An increasing number of clinical trials for rare diseases has led to greater competition for a limited number of patients.[8]
-
Patient Burden: Participation in clinical trials can be burdensome for patients and their families due to travel, time commitment, and the nature of the procedures.[9][11]
Q2: How can we improve patient engagement and retention in our Stargardt disease trial?
A2: A patient-centric approach is crucial for successful engagement and retention.[11] Consider the following strategies:
-
Minimize Patient Burden: Design the trial protocol to be as convenient for patients as possible. This could include flexible scheduling, home health visits, and minimizing the number of site visits.[9][11]
-
Clear and Consistent Communication: Maintain open and regular communication with participants. Provide updates on the trial's progress and ensure they understand the procedures and their importance.
-
Involve Patient Advocacy Groups: These groups can provide valuable support to patients and their families throughout the trial process.[8]
-
Provide Support for Logistics: Assist with travel and accommodation arrangements to reduce the logistical and financial burden on participants.[12]
-
Gather Patient Feedback: Conduct surveys or interviews with patients and caregivers to understand their concerns and preferences, and incorporate this feedback where possible.[11]
Q3: What role does genetic counseling play in the recruitment process?
A3: Genetic counseling is a critical component of the recruitment process for Stargardt disease trials.[6][7] Its roles include:
-
Informing Patients: Genetic counselors can help patients and their families understand the genetic basis of Stargardt disease, the inheritance patterns, and the implications of genetic test results.[4][20]
-
Facilitating Informed Consent: A thorough understanding of the genetic aspects of their condition enables potential participants to provide truly informed consent for trial participation.
-
Identifying Eligible Candidates: Genetic counselors can help identify family members who may also be eligible for testing and potential trial participation.
-
Improving Genetic Testing Completion Rates: Studies have shown that a lack of prior genetic counseling is associated with lower odds of completing genetic testing, which is often a prerequisite for trial enrollment.[7][21]
Data Presentation
Table 1: Factors Associated with Clinical Trial Participation in Stargardt Disease
| Factor | Association with Trial Participation | Odds Ratio (95% CI) |
| Age of Onset | ||
| ≥60 years | Increased Likelihood | 36.7 (2.5-537.1) |
| Employment Status | ||
| Part-time employment | Increased Likelihood | 9.3 (1.01-172.9) |
| Retired | Decreased Likelihood | 0.014 (0.0005-0.4) |
| Genetic Counseling | ||
| No prior genetic counseling | Decreased Likelihood | 0.22 (0.07-0.71) |
| Source: Retrospective cohort study of 280 patients with Stargardt disease.[7][21] |
Table 2: Genetic Testing Completion Rates and Reasons for Non-Completion
| Metric | Result |
| Genetic Testing Completion Rate | 88% (246 out of 280 participants) |
| Common Reasons for Non-Completion | |
| Loss to follow-up | |
| Refusal of testing | |
| Awaiting genetic counseling | |
| Source: Retrospective cohort study of 280 patients with Stargardt disease.[7][21] |
Experimental Protocols
Protocol 1: Patient Identification and Pre-Screening Workflow
-
Initial Patient Identification:
-
Utilize patient databases from specialized retinal clinics.
-
Engage with patient advocacy groups and online patient communities.
-
Collaborate with other research centers and ophthalmologists for referrals.
-
Screen patient registries for individuals who have consented to be contacted for research.
-
-
Pre-Screening:
-
Administer a detailed online or phone-based pre-screening questionnaire to gather information on:
-
Clinical diagnosis of Stargardt disease.
-
Age of onset and duration of symptoms.
-
Current visual acuity (if known).
-
Prior genetic testing results for the ABCA4 gene.
-
Willingness to undergo genetic testing if not already done.
-
Co-morbidities and current medications.
-
Willingness and ability to travel for study visits.
-
-
-
Genetic Confirmation:
-
For patients without a confirmed genetic diagnosis, provide information on genetic testing options, including no-cost programs where available.
-
Obtain a blood or saliva sample for genetic analysis to confirm the presence of pathogenic ABCA4 mutations.
-
-
In-Person Screening Visit:
-
Schedule an in-person screening visit for pre-qualified candidates.
-
Conduct comprehensive ophthalmological examinations, including:
-
Best-corrected visual acuity (BCVA).
-
Fundus autofluorescence (FAF) imaging.
-
Spectral-domain optical coherence tomography (SD-OCT).
-
Microperimetry.
-
-
Review full medical history and perform necessary clinical laboratory tests.
-
Obtain informed consent.
-
Mandatory Visualizations
Caption: Simplified signaling pathway in Stargardt disease.
Caption: Experimental workflow for patient recruitment.
Caption: Logical relationships of recruitment challenges.
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. Orphanet: Stargardt disease [orpha.net]
- 3. iob.ch [iob.ch]
- 4. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stargardt's Macular Degeneration (ABCA4) Gene Therapy Trial | OHSU [ohsu.edu]
- 6. Genetic Testing For Retinal Degenerative Diseases: Information and Resources for Affected Individuals, Families and Health Care Providers — Foundation Fighting Blindness [fightingblindness.org]
- 7. medrxiv.org [medrxiv.org]
- 8. simbecorion.com [simbecorion.com]
- 9. credevo.com [credevo.com]
- 10. biodexapharma.com [biodexapharma.com]
- 11. onecoredevit.com [onecoredevit.com]
- 12. Rare Disease Patient Recruitment And Retention [clinicalleader.com]
- 13. Tackling Patient Recruitment Challenges with Data | Citeline [citeline.com]
- 14. UCLA Stargardt Disease Trial → ALK-001 on Stargardt Disease [ucla.clinicaltrials.researcherprofiles.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. gene.vision [gene.vision]
- 17. Stargardt Disease Research Advances — Foundation Fighting Blindness [fightingblindness.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. The ABCs of Stargardt disease: the latest advances in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cera.org.au [cera.org.au]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Stg-001 vs. Tinlarebant: A Comparative Guide for Stargardt Disease Therapeutics
A detailed comparison of two investigational therapies for Stargardt disease, Stg-001 and tinlarebant, reveals a significant disparity in publicly available clinical data. While both drugs target the same pathway, comprehensive efficacy and safety data are only available for tinlarebant, making a direct performance comparison challenging.
This guide provides a comprehensive overview of the available information on this compound and tinlarebant, focusing on their mechanism of action, clinical trial design, and reported experimental data. The information is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.
Mechanism of Action: Targeting the Visual Cycle
Both this compound and tinlarebant are orally administered small molecules designed to modulate the visual cycle by targeting retinol (B82714) binding protein 4 (RBP4).[1][2] RBP4 is the sole transporter of retinol (Vitamin A) from the liver to the retina.[3] In Stargardt disease, mutations in the ABCA4 gene lead to the accumulation of toxic vitamin A byproducts, known as bisretinoids (e.g., A2E), in the retina.[4] This accumulation is a hallmark of the disease and contributes to retinal cell degeneration and vision loss.[2]
By inhibiting RBP4, both this compound and tinlarebant aim to reduce the uptake of retinol into the retina.[1][2] This, in turn, is expected to decrease the formation of cytotoxic bisretinoids, thereby slowing the progression of retinal damage and preserving vision in patients with Stargardt disease.[1][2]
Tinlarebant: Clinical Trial Data and Performance
Tinlarebant, developed by Belite Bio, has completed a Phase 3 clinical trial (DRAGON) and has a significant amount of publicly available data on its efficacy and safety.[5]
Quantitative Data Summary
The following tables summarize the key findings from the Phase 3 DRAGON trial of tinlarebant.
| Efficacy Endpoint | Tinlarebant Arm (n=69) | Placebo Arm (n=35) | Reduction vs. Placebo | P-value |
| Primary Endpoint: DDAF Lesion Growth Rate (Study Eye) | - | - | 36%[5] | 0.0033[5] |
| DDAF Lesion Growth Rate (Fellow Eye) | - | - | 33.6%[5] | 0.041[6] |
| Secondary Endpoint: DAF Lesion Growth Rate (Study Eye) | - | - | 33.7%[5] | 0.027[5] |
| DAF Lesion Growth Rate (Fellow Eye) | - | - | 32.7%[5] | 0.017[5] |
DDAF: Definitely Decreased Autofluorescence; DAF: Decreased Autofluorescence
| Safety Finding | Observation |
| Tolerability | Generally well-tolerated.[6] |
| Treatment-Related Discontinuations | 4[6] |
| Common Ocular Adverse Events | Xanthopsia (yellow-tinged vision) and delayed dark adaptation. The majority of these events were mild and most resolved during the trial.[6] |
| Common Non-Ocular Adverse Events | Headaches.[6] |
Experimental Protocol: Phase 3 DRAGON Trial
The DRAGON trial was a pivotal study that evaluated the efficacy and safety of tinlarebant in adolescent patients with Stargardt disease type 1 (STGD1).
-
Study Design: A 24-month, randomized (2:1, active:placebo), double-masked, placebo-controlled, global, multi-center trial.[5]
-
Patient Population: 104 adolescent patients (ages 12 to 20) with a diagnosis of STGD1, confirmed by the presence of at least one mutation in the ABCA4 gene.[5]
-
Inclusion Criteria: Atrophic lesion size within three disc areas (7.62 mm²) and a best-corrected visual acuity (BCVA) of 20/200 or better.[5]
-
Intervention: Oral tinlarebant (5 mg) administered once daily.[6]
-
Primary Efficacy Endpoint: The growth rate of retinal atrophic lesions, measured as definitely decreased autofluorescence (DDAF) by fundus autofluorescence (FAF) imaging.[5]
-
Statistical Analysis: A mixed model for repeated measures (MMRM) was used for the primary analysis.[6]
This compound: Clinical Development and Data Gap
This compound, being developed by Stargazer Pharmaceuticals, is at an earlier stage of public data disclosure compared to tinlarebant.[1][2] While a Phase 2a clinical trial has been completed, no efficacy data has been publicly released.[7]
Quantitative Data Summary
There is no publicly available quantitative data from the clinical trials of this compound to present at this time.
Experimental Protocol: Phase 2a Trial
Information on the design of the Phase 2a trial for this compound is available from clinical trial registries.[8]
-
Study Design: An open-label, multicenter study.[8]
-
Patient Population: Approximately 12 subjects aged 18 to 55 years with a diagnosis of STGD1, confirmed by at least two ABCA4 gene mutations.[8]
-
Intervention: Two different doses of this compound administered once daily for 28 days.[8]
-
Primary Objectives: To evaluate the safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of this compound.[8]
-
Study Status: The trial was completed in April 2021.[8]
Conclusion
Both this compound and tinlarebant represent a promising therapeutic strategy for Stargardt disease by targeting the reduction of toxic bisretinoid accumulation through RBP4 inhibition. However, a direct comparison of their clinical performance is not feasible at this time due to the lack of publicly available efficacy and safety data for this compound.
Tinlarebant has demonstrated a statistically significant and clinically meaningful reduction in the progression of retinal lesions in a robust Phase 3 trial, with a generally well-tolerated safety profile. These positive results position tinlarebant as a leading candidate for becoming the first approved treatment for Stargardt disease.
The future of this compound in the therapeutic landscape for Stargardt disease will remain uncertain until the results of its Phase 2a trial and any subsequent studies are made public. Researchers and clinicians await these findings to better understand its potential role in managing this debilitating condition.
References
- 1. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. Belite Bio Announces Completion of DRAGON, a 2-Year, Phase [globenewswire.com]
- 4. Daily tablet shows promise as first treatment for Stargardt disease - Macular Society [macularsociety.org]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Belite Bio Reports Positive Phase 3 Results of Tinlarebant in Adolescents With Stargardt Disease | Ophthalmology Management [ophthalmologymanagement.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Stg-001 and ALK-001 (Gildeuretinol) for the Treatment of Stargardt Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational therapies for Stargardt disease: Stg-001 and ALK-001 (gildeuretinol). The comparison is based on their distinct mechanisms of action, available clinical trial data, and the experimental protocols employed in their evaluation.
Introduction
Stargardt disease is the most common form of inherited macular degeneration, primarily caused by mutations in the ABCA4 gene.[1][2][3] These mutations lead to a dysfunctional ABCA4 protein, which is crucial for clearing all-trans-retinal (B13868) from photoreceptor outer segments.[4] Its impairment results in the accumulation of toxic vitamin A dimers, such as A2E, in the retinal pigment epithelium (RPE), leading to RPE and photoreceptor cell death and progressive vision loss.[3][4] Both this compound and ALK-001 aim to mitigate this pathology, but through different therapeutic strategies.
Mechanism of Action
ALK-001 (Gildeuretinol): ALK-001 is a chemically modified, deuterated form of vitamin A.[5][6] By replacing hydrogen atoms with deuterium (B1214612) at a specific position on the vitamin A molecule, the bond is strengthened, which slows down the rate of vitamin A dimerization into toxic byproducts.[7] This approach is designed to reduce the accumulation of lipofuscin in the retina without interfering with the normal visual cycle.[8][9]
This compound: this compound is an indirect visual cycle modulator that functions as an inhibitor of Retinol (B82714) Binding Protein 4 (RBP4).[10][11][12] RBP4 is the sole transporter of retinol (vitamin A) from the liver to the peripheral tissues, including the retina.[13] By reducing the concentration of RBP4 in the blood, this compound aims to decrease the uptake of vitamin A into the retina, thereby limiting the substrate available for the formation of toxic retinoids.[11][12]
Signaling Pathway Diagrams
Caption: ALK-001 slows the dimerization of all-trans-retinal, reducing toxic byproduct formation.
Caption: this compound inhibits RBP4, reducing retinol transport to the retina and subsequent toxic dimer formation.
Efficacy Data
A direct head-to-head clinical trial comparing the efficacy of this compound and ALK-001 has not been conducted. The publicly available data for each compound comes from separate clinical trial programs.
ALK-001 (Gildeuretinol):
Alkeus Pharmaceuticals has conducted a series of clinical trials for gildeuretinol, known as the TEASE studies, and the SAGA study for Geographic Atrophy (GA), a late-stage form of dry age-related macular degeneration (AMD).
| Trial | Indication | Phase | Key Efficacy Endpoints | Results |
| TEASE-1 | Stargardt Disease | 2 | Growth rate of atrophic lesions | - 21% reduction in the growth rate of square root atrophic lesions vs. placebo (p<0.001) - 28% reduction in untransformed atrophic areas vs. placebo[7] |
| TEASE-3 | Early-Stage Stargardt Disease | 3 (Interim Data) | Disease Progression | Patients remained asymptomatic with no disease progression for up to six years.[14] |
| SAGA | Geographic Atrophy (GA) secondary to AMD | 2/3 | GA lesion growth rate | - 13.4% reduction in GA lesion growth from baseline to 24 months (p=0.075) - 15.3% reduction vs. placebo from 6 to 24 months (p=0.047)[15] |
| Low Luminance Visual Acuity (LLVA) | - 4.4 fewer letters lost vs. placebo over 24 months (p=0.031)[15] |
This compound:
Stargazer Pharmaceuticals has completed Phase 1 and a Phase 2a clinical trial for this compound in patients with Stargardt disease.[10][11][12] However, as of the latest available information, specific quantitative efficacy data from the Phase 2a trial have not been publicly released.[16] The trial was designed to evaluate the safety, pharmacokinetics, and pharmacodynamics of two different doses of this compound.[17][18]
Experimental Protocols
ALK-001 (Gildeuretinol): TEASE-1 Study
-
Study Design: A multicenter, two-year, double-masked, randomized, placebo-controlled Phase 2 clinical trial.[7]
-
Participants: 50 patients with a confirmed diagnosis of Stargardt disease and a well-delineated area of RPE atrophy.[7]
-
Intervention: Patients were randomized 2:1 to receive either once-daily oral ALK-001 or a placebo for the first year. In the second year, 50% of the placebo group were randomly crossed over to receive ALK-001.[7]
-
Primary Efficacy Outcome: The rate of growth of the square root of atrophic lesions, measured by short-wavelength fundus autofluorescence (FAF) imaging.[7]
Caption: Experimental workflow for the ALK-001 TEASE-1 clinical trial.
This compound: Phase 2a Study (NCT04489511)
-
Study Design: An open-label, multicenter, active treatment study.[17][18]
-
Participants: Approximately 12 subjects aged 18 to 55 with a genotypically confirmed diagnosis of Stargardt disease (at least two ABCA4 gene mutations).[17][18]
-
Intervention: Subjects received one of two different doses of this compound once daily for 28 days. The cohorts for each dose ran in parallel.[17][18]
-
Primary Outcome Measures: The study focused on safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (the drug's effect on the body).[17][18] Efficacy endpoints were not the primary focus of this early-phase trial.
Caption: Experimental workflow for the this compound Phase 2a clinical trial.
Summary and Future Outlook
This compound and ALK-001 represent two distinct and promising therapeutic strategies for Stargardt disease. ALK-001 directly addresses the chemical propensity of vitamin A to form toxic dimers, while this compound aims to reduce the overall influx of vitamin A into the retina.
The clinical development of ALK-001 is more advanced, with positive Phase 2 and interim Phase 3 data for Stargardt disease and promising results in GA. The lack of publicly available efficacy data for this compound's Phase 2a trial makes a direct comparison of their clinical effectiveness premature.
Future research, including the release of efficacy data from the this compound clinical program and potentially head-to-head trials, will be crucial for determining the relative therapeutic value of these two approaches. The long-term safety and efficacy profiles of both drugs will also be critical factors in their potential adoption as treatments for Stargardt disease. Researchers and drug development professionals should continue to monitor the progress of both investigational therapies as they advance through clinical development.
References
- 1. Stargardt disease - Wikipedia [en.wikipedia.org]
- 2. Stargardt Disease (STGD) - American Academy of Ophthalmology [aao.org]
- 3. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 4. bjo.bmj.com [bjo.bmj.com]
- 5. ALK-001 for Stargardt Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. News (view all): IOB [iob.ch]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Towards Treatment of Stargardt Disease: Workshop Organized and Sponsored by the Foundation Fighting Blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 11. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 12. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 13. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 14. igmpi.ac.in [igmpi.ac.in]
- 15. Pharmacotherapy of retinal disease with visual cycle modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head Preclinical Studies of RBP4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Retinol-Binding Protein 4 (RBP4) inhibitors based on available preclinical data. RBP4 is a transporter of retinol (B82714) (Vitamin A) from the liver to peripheral tissues. Inhibition of RBP4 is a promising therapeutic strategy for various conditions, including certain retinal diseases like Stargardt disease and atrophic age-related macular degeneration (AMD), by reducing the accumulation of toxic retinol byproducts in the eye. This document summarizes quantitative data from head-to-head preclinical studies, details key experimental methodologies, and provides visual representations of the RBP4 signaling pathway and a typical preclinical experimental workflow.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of various RBP4 inhibitors from preclinical studies. It is important to note that only A1120 and fenretinide (B1684555) have been directly compared in a head-to-head study. Data for other compounds are derived from separate studies and are presented for informational purposes; direct comparisons of potency and efficacy with A1120 and fenretinide should be made with caution.
Table 1: Head-to-Head Comparison of A1120 and Fenretinide
| Parameter | A1120 | Fenretinide | Reference |
| In Vitro Potency | |||
| RBP4 Binding (IC₅₀) | 14.8 nM | 56 nM | [1] |
| RBP4-TTR Interaction (IC₅₀) | 155 nM | 4.5 µM | [1] |
| In Vivo Efficacy (in Abca4-/- mice) | |||
| Serum RBP4 Reduction (Day 21) | 64% | Not Reported | [1] |
| Serum RBP4 Reduction (Day 42) | 75% | Not Reported | [1] |
| Reduction in Lipofuscin Bisretinoids | Significant | Not Reported in direct comparison | [1] |
| Other Characteristics | |||
| RARα Agonist Activity | No | Yes | [1] |
Table 2: Preclinical Data for Other RBP4 Inhibitors (Non-Head-to-Head)
| Compound | Preclinical Model | Key Findings | Reference(s) |
| Tinlarebant (LBS-008) | Mouse models | Reduced blood RBP4 levels by 93% after 12 weeks. Reduced A2E levels by 80% compared to controls.[2] | [2] |
| STG-001 | Healthy volunteers (Phase 1) | Designed to reduce blood concentrations of RBP4.[3] | [3] |
| ERM-123 | ABCA4-/- mice | Significantly depleted circulating RBP4 and reduced retinal bisretinoid A2E levels after daily oral dosing.[1] | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies are outlined below.
RBP4 Competitive Binding Assay
This assay determines the potency of an inhibitor in displacing a known ligand from RBP4.
-
Principle: A radiolabeled or fluorescently tagged ligand for RBP4 is incubated with the protein. The inhibitor is then added at various concentrations. The effectiveness of the inhibitor is measured by its ability to displace the labeled ligand, which is quantified by a decrease in the signal from the bound labeled ligand.
-
General Protocol:
-
Recombinant human RBP4 is incubated with a constant concentration of a labeled ligand (e.g., [³H]-retinol).
-
Increasing concentrations of the test inhibitor (e.g., A1120, fenretinide) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The bound and free labeled ligand are separated (e.g., using a filter membrane that retains the protein-ligand complex).
-
The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence reader.
-
The IC₅₀ value, the concentration of inhibitor that displaces 50% of the labeled ligand, is calculated from the dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) RBP4-TTR Interaction Assay
This assay measures the ability of an inhibitor to disrupt the interaction between RBP4 and its transport protein, transthyretin (TTR).
-
Principle: TR-FRET is a proximity-based assay. RBP4 is labeled with a donor fluorophore (e.g., Europium cryptate) and TTR is labeled with an acceptor fluorophore (e.g., d2). When RBP4 and TTR interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[4]
-
General Protocol:
-
MBP-tagged RBP4 and Eu³⁺-labeled TTR are incubated together in the presence of retinol to facilitate their interaction.[4]
-
An anti-MBP antibody conjugated to the acceptor fluorophore (d2) is added.[4]
-
Increasing concentrations of the test inhibitor are added to the wells of a microplate.
-
The plate is incubated to allow the reaction to reach equilibrium.
-
The fluorescence is read at two wavelengths: the emission wavelength of the donor and the emission wavelength of the acceptor.
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the RBP4-TTR interaction. The IC₅₀ value is determined from the dose-response curve.[4]
-
Quantification of Lipofuscin Bisretinoids (A2E) in Mouse Retina
This method quantifies the accumulation of A2E, a major component of lipofuscin, in the retina of preclinical models.
-
Principle: A2E is extracted from retinal tissue and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for high sensitivity and specificity.[5][6]
-
General Protocol:
-
Eyes are enucleated from the study animals (e.g., Abca4-/- mice).
-
The retinas are dissected and homogenized.
-
Lipids, including A2E, are extracted from the homogenate using an organic solvent (e.g., chloroform/methanol).[7]
-
The organic extract is dried and then reconstituted in a suitable solvent for injection into the LC-MS system.
-
A2E is separated from other molecules by HPLC based on its retention time.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of A2E for precise quantification.[5]
-
The amount of A2E in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of a synthetic A2E standard.[7]
-
Visualizations
Signaling Pathway of RBP4 and Mechanism of Inhibition
Caption: RBP4-mediated retinol transport and inhibitor action.
Experimental Workflow for Preclinical Evaluation of RBP4 Inhibitors
Caption: Generalized preclinical evaluation workflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Links Blueprint Neurotherapeutics Network (BPN) for Small Molecules Age-related macular degeneration Stargardt disease Safety and Tolerability Study of LBS-008 in Healthy Adult Subjects After Single and Multiple Doses on Clinical Trials.gov 1. Mullard, A., Parsing clinical success rates. Nature Reviews Drug Discovery, 2016. 15(7): p. 447-447. 2. Wouters, O.J., M. McKee, and J. Luyten, Estimated Research and Development Investment Needed to Bring a New Medicine to Market, 2009-2018. JAMA, 2020. 323(9): p. 844-853. [nei.nih.gov]
- 3. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 4. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]
- 5. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2E Quantification - EyeCRO [eyecro.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Stg-001's Mechanism of Action: A Comparative Analysis Against Other Stargardt Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Stg-001's mechanism of action with other therapeutic strategies for Stargardt disease. The information is supported by available experimental data from clinical trials to aid in the evaluation of these emerging treatments.
Stargardt disease, the most common form of inherited macular degeneration in juvenile and adult life, is primarily caused by mutations in the ABCA4 gene.[1][2] This genetic defect disrupts the normal function of the ABCA4 protein, a transporter in photoreceptor cells responsible for clearing byproducts of the visual cycle.[3][4] The subsequent accumulation of toxic bisretinoids, such as A2E, in the retinal pigment epithelium (RPE) leads to progressive photoreceptor cell death and vision loss.[5] Current therapeutic strategies aim to intervene at different points in this pathological cascade.
Mechanism of Action: A Head-to-Head Comparison
The diverse therapeutic landscape for Stargardt disease can be broadly categorized by their distinct mechanisms of action. This compound, an indirect visual cycle modulator, represents a pharmacological approach aimed at reducing the formation of toxic bisretinoids.[6][7] This section compares its mechanism to other prominent treatment modalities.
This compound and other Retinol (B82714) Binding Protein 4 (RBP4) Inhibitors: this compound is designed to lower the concentration of Retinol Binding Protein 4 (RBP4), the primary transporter of retinol (Vitamin A) from the liver to the retina.[6] By reducing the amount of retinol reaching the eye, this compound aims to decrease the rate of visual cycle activity and, consequently, the production of toxic bisretinoids.[7] Tinlarebant (LBS-008) operates via the same mechanism, functioning as an RBP4 antagonist to limit retinol uptake by the retina.[8]
Visual Cycle Modulators:
-
ALK-001 (Gildeuretinol): This therapy is a chemically modified, deuterated form of vitamin A.[1] By replacing hydrogen atoms with deuterium, the bond is stronger, which slows down the dimerization process of vitamin A that leads to the formation of toxic A2E.[1] Unlike RBP4 inhibitors, ALK-001 does not reduce the amount of vitamin A entering the visual cycle but rather modifies its chemical properties to reduce the generation of harmful byproducts.[9]
-
Emixustat: This small molecule directly inhibits a key enzyme in the visual cycle, RPE65.[10] RPE65 is responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol.[11] By inhibiting this step, Emixustat slows down the entire visual cycle, thereby reducing the production of all-trans-retinal (B13868) and its toxic derivatives.[10]
Gene Therapy: This approach aims to address the root genetic cause of Stargardt disease by delivering a functional copy of the ABCA4 gene to retinal cells.[2]
-
SAR422459: Utilized a lentiviral vector to introduce a healthy ABCA4 gene into retinal cells.
-
ACDN-01: This is an RNA exon editor that aims to correct ABCA4 mutations at the RNA level, avoiding permanent changes to the DNA.
-
OCU410ST: This is a modifier gene therapy that delivers the RORA gene, which is involved in reducing oxidative stress and inflammation, rather than directly replacing the ABCA4 gene.
Quantitative Data from Clinical Trials
The following tables summarize the available quantitative data from clinical trials of this compound and other Stargardt disease treatments.
| Drug | Trial Name | Phase | Primary Endpoint | Key Findings | p-value |
| This compound | NCT04489511 | 2a | Safety, Pharmacokinetics, and Pharmacodynamics | Study completed; data on efficacy not yet publicly released in detail.[12][13] | N/A |
| Tinlarebant (LBS-008) | DRAGON (NCT05244304) | 3 | Reduction in lesion growth rate | 35.7% reduction in lesion growth rate compared to placebo.[14] | <0.001 |
| ALK-001 (Gildeuretinol) | TEASE-1 (NCT02402660) | 2 | Reduction in the growth rate of retinal atrophic lesions | 21.6% reduction in the growth rate of retinal atrophic lesions (square root transformed) compared to placebo.[9][15] | <0.001 |
| Emixustat | SeaSTAR (NCT03772665) | 3 | Reduction in the rate of macular atrophy progression | Did not meet its primary endpoint.[16] Post-hoc analysis of a subgroup with smaller initial lesions showed a 40.8% reduction in lesion progression. | 0.8091 (primary endpoint) |
| Gene Therapy | Trial Name | Phase | Primary Endpoint | Key Findings | p-value |
| SAR422459 | NCT01367444 | 1/2a | Safety and Tolerability | Well-tolerated, but no clinically significant changes in visual function were observed. | N/A |
| ACDN-01 | STELLAR (NCT06467344) | 1/2 | Safety, Tolerability, and Preliminary Efficacy | Ongoing. | N/A |
| OCU410ST | GARDian (NCT05956626) | 1/2 | Safety and Efficacy | Ongoing. | N/A |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are not fully available in the public domain. However, based on the published literature, the key experiments rely on the following established methodologies:
Fundus Autofluorescence (FAF) Imaging:
-
Objective: To visualize and quantify the area of retinal pigment epithelium (RPE) atrophy, which appears as hypoautofluorescent areas.[17][18] The progression of Stargardt disease is often monitored by measuring the growth of these atrophic lesions over time.[17]
-
General Methodology: A specialized fundus camera with an appropriate excitation light source (e.g., 488 nm) and a barrier filter to detect the emitted autofluorescence is used. Images are captured and analyzed using software to delineate and measure the area of atrophy. The ProgStar study, a natural history study of Stargardt disease, has helped standardize protocols for FAF imaging in clinical trials.[19]
Electroretinography (ERG):
-
Objective: To assess the function of photoreceptor cells (rods and cones) and other retinal cells by measuring their electrical responses to light stimuli.[20][21] In Stargardt disease, ERG can be used to monitor the decline in photoreceptor function.[20]
-
General Methodology: After a period of dark adaptation, electrodes are placed on the cornea or skin near the eye. A series of light flashes of varying intensity and color are presented to the patient, and the resulting electrical responses from the retina are recorded. Different protocols, such as the ISCEV (International Society for Clinical Electrophysiology of Vision) standard ERG, can be used to assess rod and cone function separately.[22][23]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways in Stargardt disease and the points of intervention for the discussed therapies, as well as a generalized workflow for a clinical trial in this field.
Caption: Pathophysiology of Stargardt disease and therapeutic intervention points.
Caption: Generalized workflow for a Stargardt disease clinical trial.
References
- 1. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aao.org [aao.org]
- 3. The ATP-Binding Cassette Transporter ABCA4: Structural and Functional Properties and Role in Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bjo.bmj.com [bjo.bmj.com]
- 6. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 7. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 8. modernretina.com [modernretina.com]
- 9. theretinainstitute.org [theretinainstitute.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Visual cycle - Wikipedia [en.wikipedia.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Belite eyes tinlarebant approval after late-stage Stargardt success - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. "Progression of Stargardt Disease as Determined by Fundus Autofluoresce" by Rupert W. Strauss, Xiangrong Kong et al. [scholarlycommons.gbmc.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Electroretinography as a Biomarker to Monitor the Progression of Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Early diagnosis of Stargardt disease with multifocal electroretinogram in children | Smith-Kettlewell Eye Research [ski.org]
Stg-001 Safety Profile: A Comparative Analysis with Investigational Therapeutics for Stargardt Disease
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and mechanistic profiles of Stg-001, an investigational therapeutic for Stargardt disease, against other emerging treatments. Due to the limited public availability of clinical trial data for this compound, this comparison primarily focuses on its mechanism of action alongside the safety profiles of two other investigational drugs in late-stage clinical development: gildeuretinol (ALK-001) and tinlarebant (LBS-008).
Stargardt disease is the most common form of inherited macular degeneration in children and young adults, with no currently approved treatments. The disease is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina, resulting in progressive vision loss. The therapeutics discussed in this guide all aim to mitigate this underlying pathology by modulating the visual cycle.
Mechanism of Action and Signaling Pathway
This compound, like tinlarebant, is a retinol-binding protein 4 (RBP4) antagonist.[1][2][3] RBP4 is the primary transporter of retinol (B82714) (vitamin A) from the liver to the eye.[4] By inhibiting RBP4, these drugs aim to reduce the uptake of retinol into the retina, thereby decreasing the formation of cytotoxic bisretinoids.[1][4]
Gildeuretinol employs a different strategy. It is a deuterated form of vitamin A, which means some of the hydrogen atoms in the vitamin A molecule are replaced with deuterium.[5][6][7] This modification slows down the rate at which vitamin A forms dimers, the toxic byproducts that accumulate in Stargardt disease, without completely blocking the visual cycle.[7]
The following diagram illustrates the visual cycle and the points of intervention for these therapeutics.
Comparative Safety Profiles
While specific safety data from the this compound clinical trials are not yet publicly available, a summary of the reported safety findings for gildeuretinol and tinlarebant is presented below.
| Therapeutic | Clinical Trial | Key Safety Findings |
| This compound | Phase 1 (Healthy Volunteers), Phase 2a (Stargardt Patients) | Data not publicly available. A Phase 1 study in healthy volunteers was successfully completed, and a Phase 2a study is ongoing.[8][9] |
| Gildeuretinol (ALK-001) | TEASE-1 (Phase 2) | Generally well-tolerated. Most adverse events were reported as mild or moderate.[4][10] No clinically significant findings on liver function tests.[10] No reports of delayed dark adaptation or night blindness.[10] One case of grade 1 papilledema was reported, which resolved after temporarily stopping treatment.[10] No adverse events were related to hyper- or hypo-vitaminosis A.[11] |
| Tinlarebant (LBS-008) | DRAGON (Phase 3) | Well-tolerated in adolescent patients.[12] The most common treatment-related ocular adverse events were xanthopsia (a yellowish tinge to vision) and delayed dark adaptation; the majority of these events were mild and most resolved during the trial.[12] Headaches were the most commonly reported non-ocular treatment-related adverse event.[12] There were no discontinuations from the trial due to non-ocular adverse events. Four patients discontinued (B1498344) due to treatment-related ocular adverse events.[12] |
Experimental Protocols
Detailed protocols for the this compound clinical trials have not been publicly released. However, based on publicly available information for the gildeuretinol and tinlarebant trials, we can outline their general design.
Gildeuretinol (ALK-001) - TEASE-1 Trial
The TEASE-1 trial was a randomized, double-masked, placebo-controlled Phase 2 study.[10]
-
Participants: 50 participants aged 10 years and older with a clinical diagnosis of Stargardt disease and well-defined atrophic lesions.[10]
-
Intervention: Participants were randomized to receive daily oral gildeuretinol (14 mg or 24 mg) or a placebo.[10] A crossover cohort was also included, where half of the placebo group switched to gildeuretinol after one year.[10]
-
Primary Endpoint: The primary efficacy endpoint was the rate of growth of atrophic retinal lesions, as measured by fundus autofluorescence (FAF), after six months.[10]
The following diagram illustrates the workflow of the TEASE-1 trial.
Tinlarebant (LBS-008) - DRAGON Trial
The DRAGON trial was a global, multi-center, randomized, double-masked, placebo-controlled Phase 3 study.[13][14][15]
-
Participants: 104 adolescent patients (ages 12-20) with a diagnosis of Stargardt disease.[14]
-
Intervention: Patients were randomized in a 2:1 ratio to receive a 5 mg oral dose of tinlarebant or a placebo, taken daily.[12][14]
-
Primary Endpoint: The primary efficacy endpoint was the change in the size of atrophic lesions over 24 months, measured by FAF imaging.[14]
The following diagram illustrates the workflow of the DRAGON trial.
Conclusion
While a direct and detailed safety comparison involving this compound is not yet possible due to the lack of publicly available data, the landscape of investigational therapeutics for Stargardt disease shows promise. Both gildeuretinol and tinlarebant have demonstrated favorable safety profiles in late-stage clinical trials, with distinct mechanisms of action aimed at the same underlying pathology. As Stargazer Pharmaceuticals progresses with the clinical development of this compound, the future release of its Phase 1 and 2a trial data will be crucial for the scientific community to fully assess its safety and efficacy profile in comparison to other emerging treatments for this debilitating condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. Tinlarebant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. alkeuspharma.com [alkeuspharma.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Gildeuretinol Shows Positive Visual Signals in SAGA | Retinal Physician [retinalphysician.com]
- 7. Gildeuretinol - Wikipedia [en.wikipedia.org]
- 8. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 9. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease - Drugs.com MedNews [drugs.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. ophthalmologytimes.com [ophthalmologytimes.com]
- 15. modernretina.com [modernretina.com]
Stg-001 in Stargardt Disease: A Comparative Analysis of Emerging Therapeutic Strategies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stg-001 against a landscape of emerging therapies for Stargardt disease. The content synthesizes available experimental data to inform on the therapeutic potential of these novel approaches.
Stargardt disease, the most common form of inherited macular degeneration, leads to progressive central vision loss, particularly in children and young adults.[1] The disease is primarily caused by mutations in the ABCA4 gene, which result in the accumulation of toxic vitamin A byproducts, known as bisretinoids (e.g., A2E), in the retinal pigment epithelium (RPE). This lipofuscin accumulation leads to RPE and photoreceptor cell death.[2] Currently, there are no approved treatments for Stargardt disease, creating a significant unmet medical need. This guide focuses on this compound, an investigational therapy, and compares its therapeutic potential with other emerging treatment modalities.
Therapeutic Approaches in Stargardt Disease
The therapeutic strategies for Stargardt disease can be broadly categorized into:
-
Visual Cycle Modulators: These agents aim to reduce the formation of toxic bisretinoids by modulating the visual cycle.
-
Gene Therapy: This approach seeks to correct the underlying genetic defect by delivering a functional copy of the ABCA4 gene or by editing the faulty RNA.
-
Cell-Based Therapy: This strategy focuses on replacing damaged RPE cells and photoreceptors with healthy cells derived from stem cells.
This compound: A Visual Cycle Modulator
This compound, developed by Stargazer Pharmaceuticals, is an orally administered small molecule that acts as an inhibitor of Retinol-Binding Protein 4 (RBP4).[2][3][4] RBP4 is the primary transporter of retinol (B82714) (vitamin A) from the liver to the retina.[5][6] By inhibiting RBP4, this compound aims to reduce the uptake of retinol into the retina, thereby decreasing the rate of visual cycle activity and the subsequent formation and accumulation of cytotoxic bisretinoids.[1][6]
This compound has completed a Phase 2a clinical trial (NCT04489511) to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with Stargardt disease.[1][6][7][8] While specific quantitative efficacy and safety data from this trial have not been publicly released, it has been reported that there were "no reported serious adverse events despite some reported visual disturbances."[9]
Comparative Analysis of Emerging Therapies
The following tables provide a comparative overview of this compound and other emerging therapies for Stargardt disease based on their mechanism of action and available clinical trial data.
| Therapeutic Agent | Mechanism of Action | Developer | Phase of Development |
| This compound | RBP4 Inhibitor | Stargazer Pharmaceuticals | Phase 2a Completed[2] |
| Tinlarebant (LBS-008) | RBP4 Antagonist | Belite Bio | Phase 3[5][10] |
| Gildeuretinol (ALK-001) | Deuterated Vitamin A | Alkeus Pharmaceuticals | Phase 2/3 |
| OCU410ST | Modifier Gene Therapy (AAV-RORA) | Ocugen | Phase 2/3[11][12] |
| ACDN-01 | RNA Exon Editor | Ascidian Therapeutics | Phase 1/2[13][14][15][16] |
Table 1: Overview of Investigational Therapies for Stargardt Disease
| Therapeutic Agent | Key Efficacy/Safety Findings | Clinical Trial Identifier |
| This compound | No publicly available quantitative data. Qualitatively, "no reported serious adverse events despite some reported visual disturbances."[9] | NCT04489511[7][8] |
| Tinlarebant (LBS-008) | Phase 3 DRAGON trial: 36% reduction in retinal lesion growth rate compared to placebo (p=0.0033).[17][18][19] Approximately 80% reduction in RBP4 levels.[19] | NCT03772665 |
| Gildeuretinol (ALK-001) | TEASE-1 trial (Phase 2): 21.6% reduction in the growth rate of retinal atrophic lesions (p<0.001).[20][21] TEASE-2 trial (Phase 2): 28% reduction in disease progression (p=0.2, not statistically significant).[22] | NCT02402660[9] |
| OCU410ST | Phase 1/2 GARDian trial: 48% slower lesion growth in treated eyes compared to untreated eyes at 12 months.[11][12][23] Statistically significant and clinically meaningful improvement of nearly a 2-line gain in Best Corrected Visual Acuity (BCVA) (p=0.031).[11][23] | NCT05956626[24] |
| ACDN-01 | Phase 1/2 STELLAR trial is ongoing to evaluate safety and preliminary efficacy.[15] No quantitative efficacy data is available yet. | NCT06467344[25] |
Table 2: Summary of Available Clinical Trial Data
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used in clinical trials, the following diagrams are provided.
Caption: Mechanism of RBP4 inhibitors like this compound and Tinlarebant in the visual cycle.
Caption: Mechanisms of gene therapies like OCU410ST and ACDN-01.
Caption: A generalized workflow for clinical trials in Stargardt disease.
Experimental Protocols
Detailed experimental protocols for the clinical trials are proprietary. However, based on published literature and clinical trial registries, the key methodologies employed include:
1. Fundus Autofluorescence (FAF)
-
Purpose: To measure the area of retinal atrophy, which is a primary endpoint in many Stargardt disease clinical trials.[26][27] FAF imaging detects lipofuscin, which is hyper-autofluorescent, and areas of RPE atrophy, which are hypo-autofluorescent.[28][29][30][31]
-
Methodology:
-
Patient Preparation: Pupils are dilated.
-
Image Acquisition: A confocal scanning laser ophthalmoscope (cSLO) is used with a specific excitation wavelength (e.g., 488 nm) and a defined emission filter.[30] An internal fluorescent reference may be used to standardize measurements (quantitative FAF or qAF).[30][32]
-
Image Analysis: The area of "definitely decreased autofluorescence" (DDAF) is manually or semi-automatically delineated at baseline and subsequent visits. The change in the area of atrophy over time is calculated to determine the rate of progression.[17][18]
-
2. Electroretinography (ERG)
-
Purpose: To objectively assess the function of the retina, including photoreceptors (rods and cones) and bipolar cells.[33][34]
-
Methodology:
-
Patient Preparation: Pupils are dilated, and the patient is dark-adapted for a specified period (e.g., 30 minutes) for scotopic (rod-driven) recordings. Light adaptation follows for photopic (cone-driven) recordings.
-
Electrode Placement: Electrodes are placed on the cornea, forehead, and temple.
-
Stimulation and Recording: A series of light flashes of varying intensity and frequency are presented to the patient, and the electrical responses of the retina are recorded. The amplitude and implicit time of the a- and b-waves are measured.
-
Standardization: Protocols generally follow the standards set by the International Society for Clinical Electrophysiology of Vision (ISCEV).[34][35]
-
3. Best Corrected Visual Acuity (BCVA)
-
Purpose: To measure the patient's central visual function.
-
Methodology:
-
Procedure: The patient reads from a standardized chart (e.g., Early Treatment Diabetic Retinopathy Study - ETDRS chart) at a fixed distance.
-
Scoring: The number of correctly identified letters is recorded. A change in the letter score from baseline is used to assess treatment effect.
-
Discussion and Future Outlook
The therapeutic landscape for Stargardt disease is rapidly evolving, with several promising therapies in late-stage clinical development. This compound, with its mechanism of targeting RBP4, represents a logical approach to reducing the accumulation of toxic bisretinoids. However, the lack of publicly available quantitative data from its Phase 2a trial makes a direct comparison of its efficacy and safety with other emerging therapies challenging.
Tinlarebant, which shares a similar mechanism of action with this compound, has demonstrated statistically significant and clinically meaningful slowing of retinal lesion growth in a Phase 3 trial.[17][18][19] This provides strong validation for the RBP4 antagonism approach. Gildeuretinol, with its novel mechanism of deuterating vitamin A, has also shown promising results in reducing the progression of atrophic lesions.[20][21][36]
Gene therapies, such as OCU410ST, and RNA editing technologies, like ACDN-01, offer the potential for a one-time treatment by addressing the root genetic cause of the disease. The early data for OCU410ST, showing both a reduction in lesion growth and an improvement in visual acuity, is particularly encouraging.[11][12][23]
The coming years will be critical in determining the clinical utility of these diverse therapeutic strategies. The availability of quantitative data from the this compound program will be essential for the scientific community to fully assess its therapeutic potential in the context of these other promising emerging therapies for Stargardt disease.
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Product 008 | Belite Bio [belitebio.com]
- 6. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 11. Ocugen, Inc. Announces First Patient Dosed in Phase 2/3 GARDian3 Pivotal Confirmatory Trial for OCU410ST—Novel Modifier Gene Therapy Candidate for Stargardt Disease | Ocugen, Inc. [ir.ocugen.com]
- 12. cgtlive.com [cgtlive.com]
- 13. stellarstargardttrial.com [stellarstargardttrial.com]
- 14. ACDN-01 for Stargardt Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. UCSF Stargardt Disease Trial → ACDN-01 in ABCA4-related Stargardt Retinopathy (STELLAR) [clinicaltrials.ucsf.edu]
- 16. ascidian-tx.com [ascidian-tx.com]
- 17. ophthalmologytimes.com [ophthalmologytimes.com]
- 18. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease | Belite Bio, Inc. [investors.belitebio.com]
- 19. drugs.com [drugs.com]
- 20. Alkeus Pharmaceuticals Announces New Positive Interim TEASE-3 Study Results Showing Gildeuretinol Prevented Disease Progression in Early-Stage Stargardt Patients - BioSpace [biospace.com]
- 21. ophthalmologytimes.com [ophthalmologytimes.com]
- 22. youtube.com [youtube.com]
- 23. FDA Clears Ocugen's Phase 2/3 Trial for Stargardt Disease Gene Therapy | OCGN Stock News [stocktitan.net]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Study to Evaluate ACDN-01 in ABCA4-related Stargardt Retinopathy (STELLAR) | Clinical Research Trial Listing [centerwatch.com]
- 26. ajmc.com [ajmc.com]
- 27. ProgStar Study Identifies Potential Endpoint for Clinical Trials of Emerging Stargardt Disease Treatments — Foundation Fighting Blindness [fightingblindness.org]
- 28. Prognostication in Stargardt Disease Using Fundus Autofluorescence: Improving Patient Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. Quantitative Fundus Autofluorescence in Recessive Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Repeatability of Quantitative Autofluorescence Imaging in a Multicenter Study Involving Patients With Recessive Stargardt Disease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Electroretinography as a Biomarker to Monitor the Progression of Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Electroretinography as a biomarker to monitor Stargardt disease | IOVS | ARVO Journals [iovs.arvojournals.org]
- 35. researchgate.net [researchgate.net]
- 36. supportsight.org [supportsight.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Stg-001
The following document provides comprehensive guidance on the proper and safe disposal of the investigational compound Stg-001. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting. This information is intended for researchers, scientists, and drug development professionals actively engaged in the handling of this compound.
Disclaimer: The information provided below is based on general laboratory safety protocols for chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to consult the manufacturer-provided SDS for this compound and to contact a licensed professional waste disposal service for specific handling and disposal instructions.[1] Always operate in accordance with your institution's Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties for disposal purposes are not available. The following table summarizes general safety and disposal considerations based on standard laboratory practices for similar research compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, lab coat, chemical-resistant gloves. | [1] |
| Handling | Use in a well-ventilated area or a certified chemical fume hood. Avoid dust formation. Avoid contact with skin and eyes. | [1] |
| Spill Response | For small spills, absorb with an inert material, and place in a sealed container for disposal. For large spills, evacuate the area and contact EHS. | [1] |
| Waste Container Labeling | "Hazardous Waste" with the full chemical name: "this compound". | [2] |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. | [1] |
Experimental Protocol for Disposal of this compound
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary procedures to be followed.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[1]
-
Designated hazardous waste container, compatible with the chemical properties of this compound.
-
Hazardous waste labels.
-
Spill kit with absorbent materials.
Procedure:
-
Preparation:
-
Ensure all required PPE is worn correctly before handling any waste materials.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Have a spill kit readily accessible.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate waste into three primary streams:
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and empty vials.
-
Liquid Waste: Unused or expired this compound solutions.
-
Sharps Waste: Needles, syringes, or any other contaminated items that can puncture the skin.[3]
-
-
-
Containerization:
-
Solid and Liquid Waste: Place all solid and liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Sharps Waste: Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container.[3]
-
Keep the waste container securely closed when not in use.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound".[2]
-
Include the date of waste accumulation and the primary hazard associated with the compound (if known).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow all institutional guidelines for temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1]
-
Do not attempt to dispose of this compound waste down the drain or in regular trash.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling STG-001
This document outlines the critical safety and logistical information for the handling, operation, and disposal of STG-001, a retinol-binding protein 4 (RBP4) antagonist under investigation for the treatment of Stargardt disease.[1][2][3] Given that this compound is a novel chemical entity, all handling must be conducted with the assumption that the substance is hazardous. Adherence to these guidelines is mandatory for all research, scientific, and drug development professionals.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting is detailed below. A risk assessment should be conducted for any specialized procedures that may require additional protection.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. For tasks with a higher risk of splash or for handling unknown toxicities, a flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves.[4][6] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4][6] For handling solutions or any procedure with a splash hazard, chemical splash goggles are mandatory. A face shield must be worn in conjunction with goggles when there is a significant risk of splashing.[6] | Protects the eyes and face from splashes, aerosols, and flying particles. |
| Body Protection | A flame-resistant laboratory coat is required.[6] For large-scale operations or when there is a risk of significant spillage, a chemically resistant apron should be worn over the lab coat. | Protects the body from chemical contamination and potential fire hazards. |
| Footwear | Closed-toe shoes are mandatory in all laboratory areas where this compound is handled. | Prevents injuries from spills and dropped objects. |
| Respiratory Protection | A risk assessment should determine the need for respiratory protection. If there is a potential for aerosol generation or if handling the powder form outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is required. | Protects against the inhalation of aerosols or fine powders. |
Operational Plan: Handling and Storage
2.1. Engineering Controls
-
All work with this compound, particularly the handling of the solid form and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7]
2.2. Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid form of this compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.
-
Solution Preparation: To avoid violent reactions, always add the solid material to the solvent, never the other way around.[8]
-
Post-Handling: After handling, thoroughly wash hands and forearms.[7] Decontaminate all surfaces and equipment used.
2.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed and clearly labeled.
-
Store away from incompatible materials, such as strong oxidizing agents and acids.[8]
Disposal Plan
All waste materials contaminated with this compound are to be considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling a novel compound like this compound, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound / Stargazer Pharma [delta.larvol.com]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. sds.betco.com [sds.betco.com]
- 8. sdfine.com [sdfine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
